molecular formula C15H21Cl2N3O B10856861 Salpyran dihydrochloride

Salpyran dihydrochloride

カタログ番号: B10856861
分子量: 330.2 g/mol
InChIキー: WPXVFKMIIMGYGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salpyran dihydrochloride is a useful research compound. Its molecular formula is C15H21Cl2N3O and its molecular weight is 330.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C15H21Cl2N3O

分子量

330.2 g/mol

IUPAC名

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride

InChI

InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H

InChIキー

WPXVFKMIIMGYGU-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl

製品の起源

United States

Foundational & Exploratory

Salpyran Dihydrochloride: A Technical Whitepaper on a Selective Copper(II) Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran dihydrochloride is a synthetic, tetradentate chelating agent demonstrating high selectivity and affinity for copper(II) ions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action, which involves the inhibition of reactive oxygen species (ROS) formation. Detailed summaries of its synthesis and key experimental evaluations are presented to support its potential as a therapeutic agent in pathologies associated with copper dyshomeostasis, such as neurodegenerative diseases.

Chemical Structure and Identification

Salpyran, chemically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a 3N,O tetradentate ligand. The dihydrochloride salt form enhances its stability and solubility for experimental use.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol;dihydrochloride
Molecular Formula C₁₅H₂₁Cl₂N₃O
Molecular Weight 330.25 g/mol
SMILES String OC1=CC=CC=C1CNCCNCC2=NC=CC=C2.[H]Cl.[H]Cl
CAS Number 2719737-44-5 (for Salpyran base)

Physicochemical and Pharmacological Properties

Salpyran has been designed to exhibit drug-like properties, including the potential for blood-brain barrier permeation. Its high affinity for Cu(II) is a key characteristic, making it a potent agent for correcting copper imbalances.

Table 2: Physicochemical and Pharmacological Data for Salpyran

PropertyValueReference
Appearance Light yellow to brown solid
pCu 10.65
Cu(II)/Zn(II) Selectivity 4.60
Calculated logP 1.73
Solubility DMSO: 100 mg/mL (302.80 mM)
Storage (Solid) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Mechanism of Action: Copper Chelation and ROS Inhibition

Salpyran's primary mechanism of action is the selective chelation of Cu(II) ions. In pathological conditions where copper dyshomeostasis contributes to oxidative stress, free or loosely bound copper ions can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS) from hydrogen peroxide (H₂O₂). Salpyran binds to Cu(II) with high affinity, forming a stable monocationic complex ([Cu(II)(3N,1O)]⁺) at physiological pH. This sequestration prevents the copper ion from cycling through redox states and catalyzing the formation of ROS, thereby mitigating oxidative damage.

Salpyran_Mechanism cluster_problem Pathological State cluster_intervention Therapeutic Intervention Free_Cu Free Cu(II) ROS Reactive Oxygen Species (ROS) Free_Cu->ROS Fenton-like reaction Complex Stable [Cu(II)-Salpyran] Complex Free_Cu->Complex H2O2 H₂O₂ H2O2->ROS Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Salpyran Salpyran Salpyran->Complex Chelates Prevention Prevention of ROS Formation Complex->Prevention Synthesis_Workflow A N-Boc-ethylenediamine C Reductive Amination (Step 1) A->C B Salicylaldehyde or 2-formylpyridine B->C D Deprotection (Boc removal) C->D E Amine Precursor (1 or 2) D->E G Reductive Amination (Step 2) + Stoichiometric Base (NEt₃) E->G F Second Aldehyde F->G H Final Product: Salpyran G->H Assay_Logic cluster_control Control Condition cluster_experiment Experimental Condition Cu_H2O2 Cu(II) + H₂O₂ Oxidation Rapid Substrate Oxidation Cu_H2O2->Oxidation Salpyran_add Addition of Salpyran Substrate Substrate (e.g., Ascorbate, Peptide) Substrate->Oxidation Cu_Salpyran [Cu(II)-Salpyran] Complex Salpyran_add->Cu_Salpyran No_Oxidation Inhibition of Substrate Oxidation Cu_Salpyran->No_Oxidation Substrate2 Substrate (e.g., Ascorbate, Peptide) Substrate2->No_Oxidation

Salpyran dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salpyran dihydrochloride, a selective chelator of copper(II) (Cu(II)) with significant therapeutic potential. Salpyran's ability to sequester Cu(II) ions effectively prevents the generation of reactive oxygen species (ROS), making it a promising candidate for research in neurodegenerative diseases and other conditions associated with metal-induced oxidative stress.

Core Compound Information

Salpyran, chemically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand. For research and experimental use, it is often supplied as a dihydrochloride salt to improve its solubility and stability.

PropertyValueCitation(s)
Chemical Name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol dihydrochloride
CAS Number 2719737-44-5 (for the free base, Salpyran)[1]
Molecular Formula C₁₅H₂₁Cl₂N₃O[2][3]
Molecular Weight 330.25 g/mol [2][3]
Appearance Light yellow to brown solid[2]

Mechanism of Action: Copper(II) Chelation and Antioxidant Activity

Salpyran is engineered to be a high-affinity, selective chelator for Cu(II) ions. Its mechanism of action is centered on its tetradentate (3N,1O) structure, which forms a stable monocationic complex with Cu(II) at physiological pH.[4][5] This sequestration has a critical downstream effect: it prevents the sequestered copper from participating in Fenton-like chemical reactions, which are a major source of highly damaging reactive oxygen species (ROS) such as the hydroxyl radical from hydrogen peroxide (H₂O₂).[4][6] By inhibiting ROS formation, Salpyran acts as a potent antioxidant, protecting cells from oxidative damage, a key pathological feature in many neurodegenerative disorders.[7]

Signaling Pathway: Inhibition of Copper-Mediated ROS Production

The following diagram illustrates the signaling pathway disrupted by Salpyran. In pathological conditions, labile Cu(II) can react with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), leading to oxidative stress and cellular damage. Salpyran intervenes by binding Cu(II), thus preventing this catalytic cycle.

G Mechanism of ROS Inhibition by Salpyran cluster_0 Pathological Condition cluster_1 Therapeutic Intervention Cu_II Labile Cu(II) ROS •OH (ROS) Cu_II->ROS catalyzes H2O2 H₂O₂ H2O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Salpyran Salpyran Complex [Cu(II)-Salpyran] Complex Salpyran->Complex No_ROS ROS Production Inhibited Complex->No_ROS Cu_II_2->Complex chelates

Salpyran's interruption of the copper-catalyzed ROS production pathway.

Physicochemical and Pharmacological Data

The efficacy of a chelator is determined by its affinity for the target metal ion and its selectivity over other essential metal ions. The following table summarizes key quantitative data for Salpyran, comparing it with other known chelators.[7]

LigandpCu [a]Cu/Zn Selectivity [b]cLogP [c]
Salpyran 10.654.601.73
TDMQ-20 10.755.062.87
ENDIP 9.804.301.25
Salan 9.904.202.26
CQ 5.91-0.192.92

Notes: [a] pM = -log[M]free; calculated under the conditions: [M] = [L] = 10 μM, pH = 7.4. A higher pCu value indicates stronger copper binding affinity. [b] Cu/Zn selectivity is calculated as pCu – pZn. A larger positive value indicates greater selectivity for copper over zinc. [c] Calculated LogP (cLogP) is an indicator of the compound's lipophilicity and potential to cross the blood-brain barrier.

Experimental Protocols

Synthesis of Salpyran

Salpyran is synthesized through a multi-step process involving reductive aminations. The general workflow is depicted below. This stepwise approach allows for the creation of the asymmetric 3N,O coordination environment.[7]

G General Synthesis Workflow for Salpyran A N-Boc-ethylenediamine C First Reductive Amination A->C B Salicylaldehyde B->C D Boc Deprotection C->D F Second Reductive Amination D->F E 2-Formylpyridine E->F G Salpyran (Final Product) F->G

A simplified workflow for the synthesis of the Salpyran ligand.

Detailed Protocol: The synthesis involves a stepwise protecting group strategy. It begins with the reductive amination of either salicylaldehyde or 2-formylpyridine with N-Boc-ethylenediamine. Following the initial reaction, the Boc-protecting group is removed, and a second reductive amination is performed with the other aldehyde to yield the final Salpyran product.[7]

Potentiometric Titrations for Stability Constant Determination

Methodology:

  • Preparation: All solutions are prepared using carbonate-free potassium hydroxide solution. The exact concentrations of the ligand and metal ion solutions are determined by titrations.

  • Titration: pH-metric titrations are performed in a 0.2 mol/dm³ KCl ionic strength medium at 298 K.

  • Data Analysis: The protonation constants of Salpyran are determined from the titration data. Subsequently, the stability constants of the Cu(II) and Zn(II) complexes are calculated using software such as SUPERQUAD.[7]

Antioxidant Activity Assays

1. Ascorbate Consumption Assay: This assay measures the rate of ascorbate oxidation in the presence of Cu(II) and how Salpyran affects this rate.

  • Procedure: The consumption of ascorbate is monitored under both anaerobic and aerobic conditions. Reactions are typically prepared with Salpyran, CuCl₂, and ascorbate in a HEPES buffer.

  • Endpoint: The rate of ascorbate consumption is measured, with a slower rate in the presence of Salpyran indicating its ability to prevent ROS production.[7]

2. Tau and Prion Protein Fragment Oxidation Assays: These assays assess Salpyran's ability to prevent the Cu(II)/H₂O₂-mediated oxidation of protein fragments relevant to neurodegenerative diseases.

  • Procedure: A specific protein fragment (e.g., a tau fragment) is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.

  • Endpoint: The formation of oxidation products, such as dityrosine bridges, is monitored, often by fluorescence spectroscopy. A reduction in the oxidation product signal in the presence of Salpyran demonstrates its protective, antioxidant effect.[6][7]

References

Salpyran Dihydrochloride: A Technical Guide to its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases are characterized by progressive neuronal loss. A key pathological feature in many of these conditions is the dysregulation of biometals, particularly copper, which can contribute to oxidative stress through the generation of reactive oxygen species (ROS). Salpyran dihydrochloride has emerged as a promising therapeutic candidate due to its targeted mechanism of action as a selective copper(II) chelator. This technical guide provides an in-depth overview of the core mechanism of action of this compound in mitigating neurodegenerative processes, supported by available preclinical data, experimental methodologies, and visual representations of its activity.

Core Mechanism of Action: Selective Copper(II) Chelation

Salpyran is a tetradentate (3N,1O) ligand designed for high-affinity and selective binding to copper(II) ions.[1][2] At a physiological pH of 7.4, Salpyran forms a stable monocationic complex with Cu(II).[1][2][3] This sequestration of Cu(II) is the cornerstone of its neuroprotective effect. By binding to Cu(II), Salpyran prevents the metal ion from participating in the Fenton-like reactions that produce highly damaging ROS from hydrogen peroxide (H₂O₂).[1][3][4] This targeted action addresses a key contributor to the oxidative stress implicated in neuronal damage and death in neurodegenerative disorders.[4]

The chemical structure of Salpyran, 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is specifically designed for this purpose, offering a distinct advantage over other metal chelators that may have off-target effects or lower selectivity.[2][3]

Salpyran_Mechanism cluster_0 Pathological State in Neurodegeneration cluster_1 Therapeutic Intervention Free_Cu Free Cu(II) ROS Reactive Oxygen Species (ROS) Free_Cu->ROS Catalyzes Salpyran_Cu_Complex Stable [Cu(II)-Salpyran] Complex H2O2 H₂O₂ Neurodegeneration Oxidative Stress & Neurodegeneration ROS->Neurodegeneration Salpyran This compound Salpyran->Salpyran_Cu_Complex Chelates Neuroprotection Neuroprotection Salpyran_Cu_Complex->Neuroprotection Prevents ROS Formation

Core mechanism of this compound.

Quantitative Data from Preclinical Studies

Salpyran's efficacy as a Cu(II) chelator and antioxidant has been demonstrated in several preclinical assays. The following tables summarize the key quantitative findings.

Parameter Salpyran Clioquinol (Reference Compound) Reference
Copper Affinity (pCu at pH 7.4)10.655.91[1][2][3]
Interpretation Salpyran exhibits a significantly higher affinity for Cu(II) at physiological pH compared to the first-generation chelator, Clioquinol, indicating more potent chelation.
Assay Conditions Observed Effect of Salpyran Reference
Ascorbate ConsumptionAerobic and AnaerobicSlows the consumption of ascorbate, indicating prevention of ROS production.[4]
Tau Protein Fragment OxidationPresence of Cu(II) and H₂O₂Hinders the oxidation of the tau peptide fragment.[4]
Human Prion Protein AssayPresence of Cu(II) and H₂O₂Prevents the formation of ROS.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Ascorbate Consumption Assay

This assay indirectly measures the production of ROS by monitoring the depletion of ascorbate, a known antioxidant.

  • Preparation: A solution containing ascorbate is prepared in a suitable buffer at physiological pH.

  • Initiation of Reaction: The reaction is initiated by the addition of Cu(II) and a source of ROS, such as hydrogen peroxide or atmospheric oxygen.

  • Treatment: In the experimental group, this compound is added to the solution prior to the initiation of the reaction.

  • Monitoring: The concentration of ascorbate is monitored over time using spectrophotometry.

  • Analysis: The rate of ascorbate consumption in the presence and absence of Salpyran is calculated and compared to determine the compound's ability to prevent ROS-mediated oxidation.[4]

Ascorbate_Assay Start Prepare Ascorbate Solution Add_Cu_H2O2 Add Cu(II) and H₂O₂ Start->Add_Cu_H2O2 Control Group Add_Salpyran Add Salpyran (Test Group) Start->Add_Salpyran Monitor Monitor Ascorbate Depletion (Spectrophotometry) Add_Cu_H2O2->Monitor Add_Salpyran->Add_Cu_H2O2 Analyze Compare Rates of Consumption Monitor->Analyze Result Determine ROS Prevention Analyze->Result

Workflow for the Ascorbate Consumption Assay.
Tau dGAE Fragment Dityrosine Formation Assay

This assay assesses the ability of Salpyran to prevent the oxidation of a peptide fragment of the tau protein, which is relevant to the pathology of Alzheimer's disease.

  • Peptide Preparation: A solution of the tau dGAE peptide fragment is prepared.

  • Reaction Mixture: The peptide is mixed with Cu(II) in a 1:10 ratio.

  • Treatment: Salpyran is added to the test samples.

  • Oxidation Induction: Hydrogen peroxide is added to initiate the oxidation of the peptide, leading to the formation of dityrosine bridges.

  • Detection: The formation of dityrosine is monitored by measuring its fluorescence.

  • Outcome: The fluorescence intensity in the presence of Salpyran is compared to the control to evaluate the inhibition of peptide oxidation.[4]

Human Prion Protein Assay

This assay is analogous to the tau protein assay but utilizes a fragment of the human prion protein to assess the antioxidant potential of Salpyran in the context of prion diseases. The protocol follows the same principles of inducing oxidation in the presence of Cu(II) and H₂O₂ and measuring the protective effect of Salpyran.[1][4]

Signaling Pathways

The primary mechanism of this compound is the direct chelation of Cu(II), which preempts the formation of ROS. While the current body of literature primarily focuses on this direct antioxidant effect, it is plausible that by mitigating oxidative stress, Salpyran could indirectly influence downstream signaling pathways known to be dysregulated in neurodegeneration. These pathways often include:

  • NF-κB Signaling: Oxidative stress is a known activator of the NF-κB pathway, which in turn promotes the expression of pro-inflammatory cytokines. By reducing ROS, Salpyran may help to quell this neuroinflammatory cascade.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also sensitive to redox state and are implicated in neuronal apoptosis and inflammation.

  • PI3K/Akt Pathway: This pathway is crucial for neuronal survival, and its function can be impaired by oxidative stress.

Further research is required to elucidate the specific effects of this compound on these and other intracellular signaling cascades.

Signaling_Pathways Salpyran This compound Cu_Chelation Cu(II) Chelation Salpyran->Cu_Chelation ROS_Reduction Reduced ROS Cu_Chelation->ROS_Reduction Oxidative_Stress Decreased Oxidative Stress ROS_Reduction->Oxidative_Stress Downstream_Signaling Modulation of Downstream Signaling Pathways (e.g., NF-κB, MAPK) Oxidative_Stress->Downstream_Signaling Neuroprotection Neuroprotection Downstream_Signaling->Neuroprotection

Hypothesized impact on downstream signaling.

Conclusion and Future Directions

This compound presents a compelling, mechanistically targeted approach for the treatment of neurodegenerative diseases. Its high affinity and selectivity for Cu(II) effectively disrupt a key pathological process—the generation of reactive oxygen species. The preclinical data, though preliminary, strongly support its potential as a neuroprotective agent.

Future research should focus on in vivo studies in animal models of neurodegeneration to assess the pharmacokinetic and pharmacodynamic properties of Salpyran, as well as its efficacy in improving cognitive and behavioral outcomes. Furthermore, detailed investigation into its effects on downstream signaling pathways will provide a more comprehensive understanding of its neuroprotective profile and may reveal additional therapeutic benefits. The development of Salpyran and similar small molecule metal chelators represents a promising avenue in the ongoing effort to develop disease-modifying therapies for neurodegenerative disorders.

References

Salpyran Dihydrochloride: A Technical Guide to its Copper Chelation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran dihydrochloride is a rationally designed, tetradentate small molecule metal chelator demonstrating high affinity and selectivity for copper (II) ions. Its development is primarily aimed at therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, where dysregulation of copper homeostasis is a key pathological feature. This technical guide provides an in-depth analysis of Salpyran's role in copper chelation, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action. Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, exhibits a superior copper binding affinity compared to previous generation chelators like clioquinol and demonstrates excellent selectivity for copper over other biologically relevant metal ions, notably zinc.[1][2][3] Furthermore, its ability to mitigate copper-induced oxidative stress by preventing the formation of reactive oxygen species (ROS) underscores its therapeutic potential.[1][2][3]

Introduction

The dyshomeostasis of biometals, particularly copper, is increasingly recognized as a significant factor in the etiology of several neurodegenerative diseases.[2][3] Aberrant copper accumulation can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal damage. Salpyran (HL) was designed as a tetradentate (3N,1O) ligand to specifically chelate Cu(II) with high affinity, forming a stable 1:1 complex at physiological pH.[2][3][4] This guide details the fundamental properties of this compound in the context of copper chelation.

Quantitative Data on Copper Chelation

The efficacy of a chelator is determined by its affinity and selectivity for the target metal ion. Salpyran has been demonstrated to be a potent and selective Cu(II) chelator.

Table 1: Copper (II) Affinity and Selectivity of Salpyran
ParameterValueComparison CompoundComparison ValueReference
pCu at pH 7.410.65Clioquinol5.91[1][2][3]
Cu(II)/Zn(II) Selectivity4.60--

pCu is the negative logarithm of the free Cu(II) concentration, calculated under specific conditions to compare the copper-binding affinity of different ligands. A higher pCu value indicates a stronger affinity.

Table 2: Kinetic Data of Ascorbate Consumption

The antioxidant capacity of Salpyran was assessed by measuring the rate of ascorbate consumption in the presence of CuCl2. Salpyran significantly slows this consumption, indicating its ability to prevent copper-mediated ROS production.

ConditionRate Constant (nMs-1)
Without SalpyranData not available in abstract
With SalpyranData not available in abstract

(Note: Specific rate constants were mentioned to be in a table in the source material but not provided in the accessible abstract. The full publication would be required for these specific values.)

Mechanism of Action: Copper Chelation and ROS Prevention

Salpyran's primary role in copper chelation is to sequester excess Cu(II) ions, thereby preventing their participation in harmful redox reactions. One of the most significant of these is the Fenton-like reaction, where Cu(II) is reduced to Cu(I), which then reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. Salpyran binds to Cu(II), forming a stable complex that is less redox-active, thus inhibiting this catalytic cycle of ROS production.

cluster_0 Without Salpyran cluster_1 With Salpyran ROS ROS Cu(II)->ROS Fenton-like reaction Cu(II)_Salpyran [Cu(II)(Salpyran)]+ Complex Cu(II)->Cu(II)_Salpyran H2O2 H2O2 H2O2->ROS Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Salpyran Salpyran Salpyran->Cu(II)_Salpyran Reduced_ROS Reduced ROS Cu(II)_Salpyran->Reduced_ROS Inhibition of Redox Cycling Reduced_Oxidative_Stress Reduced Oxidative Stress Reduced_ROS->Reduced_Oxidative_Stress

Caption: Salpyran's mechanism of ROS prevention.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the copper chelation properties of Salpyran.

Synthesis of Salpyran

The synthesis of Salpyran involves a stepwise protecting group strategy. This multi-step process allows for the functionalization of the amine groups, making Salpyran a highly tunable scaffold.

Precursor_1 Precursor 1 Reductive_Amination_1 Reductive Amination Precursor_1->Reductive_Amination_1 Precursor_2 Precursor 2 Precursor_2->Reductive_Amination_1 Intermediate Intermediate Product Reductive_Amination_1->Intermediate Reductive_Amination_2 Second Reductive Amination Intermediate->Reductive_Amination_2 Salpyran Salpyran Reductive_Amination_2->Salpyran

Caption: Synthetic workflow for Salpyran.

Ascorbate Oxidation Assay

This assay is used to evaluate the antioxidant properties of Salpyran.

  • Reagents: Salpyran, Copper(II) chloride (CuCl₂), Ascorbic acid.

  • Procedure:

    • A solution of ascorbic acid is prepared.

    • CuCl₂ is added to the solution to catalyze the oxidation of ascorbate.

    • The consumption of ascorbate is monitored over time, typically by UV-Vis spectroscopy.

    • The experiment is repeated in the presence of Salpyran.

  • Analysis: The rate of ascorbate consumption is calculated for both conditions (with and without Salpyran). A slower rate in the presence of Salpyran indicates its ability to chelate copper and prevent it from participating in the redox cycling that leads to ascorbate oxidation and ROS production.

Tau and Human Prion Protein Assays

These assays assess the ability of Salpyran to prevent copper-mediated protein aggregation and oxidation, which are hallmarks of neurodegenerative diseases.

  • Reagents: Salpyran, CuCl₂, Tau protein or human prion protein fragments, hydrogen peroxide (H₂O₂).

  • Procedure:

    • The respective protein is incubated with CuCl₂ and H₂O₂ to induce aggregation and/or oxidation.

    • A parallel experiment is conducted with the addition of Salpyran.

    • The extent of protein aggregation is measured using techniques like Thioflavin T (ThT) fluorescence assays.

    • Protein oxidation can be analyzed by mass spectrometry to identify oxidized residues.

  • Analysis: A reduction in protein aggregation and oxidation in the presence of Salpyran demonstrates its protective effects through copper chelation. For instance, in the human prion protein assay, Salpyran was shown to significantly hinder the oxidation of the peptide.

Conclusion

This compound is a promising therapeutic agent for neurodegenerative diseases due to its potent and selective copper chelation properties. Its ability to form a stable complex with Cu(II) and prevent the formation of reactive oxygen species has been demonstrated through various in vitro assays. The high tunability of the Salpyran scaffold also opens avenues for further optimization of its pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of Salpyran and other small molecule metal chelators.

References

Salpyran Dihydrochloride: A Technical Guide to its Attenuation of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which Salpyran dihydrochloride mitigates the formation of reactive oxygen species (ROS). Salpyran, a rationally designed Cu(II) selective chelator, demonstrates significant antioxidant properties by sequestering redox-active copper ions, thereby preventing their participation in deleterious ROS-generating reactions.[1][2] This document details the experimental protocols used to quantify its antioxidant efficacy, presents the quantitative data in a clear and comparative format, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Reactive oxygen species (ROS) are a class of highly reactive molecules derived from the metabolism of oxygen. While they play a role in normal physiological processes, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders such as Alzheimer's disease.[3][4] A key contributor to oxidative stress is the presence of redox-active metal ions, particularly copper (Cu(II)), which can catalyze the formation of ROS through Fenton-like reactions.[3][5][6]

Salpyran is a tetradentate chelating agent designed for high-affinity and selective binding of Cu(II) ions.[1][2] Its chemical structure allows it to form a stable complex with Cu(II), effectively preventing the metal ion from participating in redox cycling and subsequent ROS production.[1][4] This guide explores the experimental evidence supporting the antioxidant activity of Salpyran and provides the necessary technical details for its study and potential application in drug development.

Mechanism of Action: Inhibition of Copper-Mediated ROS Formation

The primary mechanism by which Salpyran exerts its antioxidant effect is through the chelation of Cu(II) ions. Free or loosely bound Cu(II) can react with reducing agents, such as ascorbate, and molecular oxygen to generate ROS, including the highly damaging hydroxyl radical (•OH). Salpyran effectively encapsulates the Cu(II) ion, forming a stable coordination complex that sterically hinders the interaction of copper with other molecules, thereby inhibiting its catalytic activity in ROS-producing reactions.

The proposed signaling pathway for copper-induced ROS formation and its inhibition by Salpyran is depicted below.

Salpyran_ROS_Inhibition cluster_0 Copper-Mediated ROS Production cluster_1 Inhibition by Salpyran Cu(II) Cu(II) ROS ROS Cu(II)->ROS Fenton-like reaction Salpyran_Cu_Complex [Salpyran-Cu(II)] Complex Cu(II)->Salpyran_Cu_Complex H2O2 H2O2 H2O2->ROS Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Salpyran Salpyran Salpyran->Salpyran_Cu_Complex ROS_Inhibition ROS Inhibition Salpyran_Cu_Complex->ROS_Inhibition Prevents redox cycling

Figure 1: Signaling pathway of Salpyran's ROS inhibition.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of Salpyran has been quantified using two primary assays: the ascorbate consumption assay and the dityrosine formation assay.

Ascorbate Consumption Assay

This assay measures the rate of depletion of ascorbate, a biological reductant, in the presence of Cu(II) and oxygen. The consumption of ascorbate is indicative of ongoing redox cycling and ROS production. Salpyran's ability to inhibit this process is a direct measure of its antioxidant potential.

Table 1: Summary of Ascorbate Consumption Assay Data

ConditionSalpyran Concentration (µM)Initial Rate of Ascorbate Consumption (µM/s)Percentage Inhibition (%)
Cu(II) only0Data not available in snippets0
Cu(II) + SalpyranData not available in snippetsData not available in snippetsData not available in snippets

Note: Specific quantitative data on the rate of ascorbate consumption and percentage inhibition were not available in the provided search results. The full research paper would be required to populate these fields.

Dityrosine Formation Assay

Dityrosine is a biomarker of protein oxidation, formed by the covalent cross-linking of two tyrosine residues in the presence of ROS.[5][7][8][9] This assay quantifies the formation of dityrosine in a model peptide (e.g., a fragment of the tau protein) when exposed to Cu(II) and H₂O₂. The inhibition of dityrosine formation by Salpyran demonstrates its ability to protect biological macromolecules from oxidative damage.[8]

Table 2: Summary of Dityrosine Formation Assay Data

ConditionSalpyran Concentration (µM)Dityrosine Fluorescence (Arbitrary Units)Percentage Inhibition (%)
Peptide + Cu(II) + H₂O₂0Data not available in snippets0
Peptide + Cu(II) + H₂O₂ + SalpyranData not available in snippetsData not available in snippetsData not available in snippets

Note: Specific quantitative data on dityrosine fluorescence and percentage inhibition were not available in the provided search results. The full research paper would be required to populate these fields.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of Salpyran's antioxidant activity.

Ascorbate Consumption Assay Protocol

This protocol is a generalized procedure based on common methods for assessing copper-chelating antioxidants.

  • Reagent Preparation:

    • Prepare a stock solution of ascorbic acid in deionized water.

    • Prepare a stock solution of CuCl₂ in deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.1).

  • Assay Procedure:

    • In a temperature-controlled cuvette, add the reaction buffer.

    • Add the ascorbic acid stock solution to a final concentration of approximately 100 µM.

    • Add the CuCl₂ stock solution to a final concentration of approximately 10 µM.

    • For the test condition, add the Salpyran stock solution to the desired final concentration. For the control, add an equivalent volume of the solvent.

    • Initiate the reaction and immediately begin monitoring the absorbance of ascorbate at 265 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the rate of ascorbate consumption from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

    • Determine the percentage inhibition of ascorbate consumption by Salpyran relative to the control.

Ascorbate_Assay_Workflow start Start reagent_prep Reagent Preparation (Ascorbate, CuCl₂, Salpyran, Buffer) start->reagent_prep assay_setup Assay Setup (Buffer, Ascorbate, CuCl₂ ± Salpyran) reagent_prep->assay_setup measurement Spectrophotometric Measurement (Absorbance at 265 nm over time) assay_setup->measurement data_analysis Data Analysis (Calculate rate of consumption and % inhibition) measurement->data_analysis end End data_analysis->end Dityrosine_Assay_Workflow start Start reagent_prep Reagent Preparation (Peptide, CuCl₂, H₂O₂, Salpyran) start->reagent_prep reaction_setup Reaction Setup (Peptide, CuCl₂, H₂O₂ ± Salpyran) reagent_prep->reaction_setup incubation Incubation (37°C, specified time) reaction_setup->incubation quenching Reaction Quenching (Addition of EDTA) incubation->quenching measurement Fluorescence Measurement (Ex: 315-325 nm, Em: 400-420 nm) quenching->measurement data_analysis Data Analysis (Calculate % inhibition) measurement->data_analysis end End data_analysis->end

References

Preliminary In Vitro Profile of Salpyran Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Salpyran, a potent and selective copper (II) chelator. Salpyran dihydrochloride, the salt form of the compound, has garnered attention for its therapeutic potential, primarily investigated in the context of neurodegenerative diseases where metal ion dysregulation plays a crucial role. This document summarizes the key quantitative data, details the experimental methodologies from published studies, and visualizes the compound's mechanism of action.

Quantitative Data Summary

The in vitro efficacy of Salpyran as a copper chelator has been quantified through various metrics, highlighting its high affinity and selectivity. The following table summarizes the key quantitative findings from comparative studies.

ParameterSalpyranClioquinolNotes
pCu at pH 7.4 10.65[1][2][3][4]5.91[1][2][3][4]pCu represents the negative logarithm of the free Cu(II) concentration, indicating the ligand's copper-binding affinity at physiological pH. A higher value signifies stronger binding.
logβ (Cu(II) Complex) 20.10 (ML)[3]-Represents the stability constant of the metal-ligand complex.
logβ (Zn(II) Complex) 11.98 (ML)[3]-Demonstrates the ligand's affinity for Zinc(II), allowing for an assessment of selectivity.

Experimental Protocols

The primary in vitro studies on Salpyran have focused on its antioxidant properties by assessing its ability to prevent the formation of reactive oxygen species (ROS).

1. Ascorbate Consumption Assay

  • Objective: To evaluate the antioxidant action of Salpyran by measuring the consumption of ascorbate, which is oxidized in the presence of redox-active copper and hydrogen peroxide.

  • Methodology:

    • A solution containing Salpyran, copper (II) chloride (CuCl2), and ascorbate is prepared.

    • The final concentrations of the reactants are typically in the micromolar range (e.g., 12 µM Salpyran, 10 µM CuCl2, 100 µM ascorbate)[4].

    • The reaction is monitored over time by measuring the decrease in ascorbate concentration, often spectrophotometrically.

    • Control experiments are conducted without Salpyran to determine the baseline rate of ascorbate oxidation catalyzed by Cu(II).

    • The assay can be performed under different atmospheric conditions (e.g., open air, argon atmosphere) to assess the role of oxygen[4].

2. Tau and Human Prion Protein Assays

  • Objective: To assess the ability of Salpyran to prevent ROS formation in biological systems where copper is implicated in pathological protein aggregation and oxidative stress, such as in Alzheimer's disease (tau protein) and prion diseases.

  • Methodology:

    • While specific detailed protocols for these assays with Salpyran are not extensively publicly available, they generally involve incubating the respective proteins (tau or prion protein) with Cu(II) and a source of ROS (like H2O2) in the presence and absence of Salpyran[1][2].

    • The readouts for these assays would likely include:

      • Measurement of ROS levels using fluorescent probes.

      • Assessment of protein aggregation through techniques like Thioflavin T fluorescence or electron microscopy.

      • Evaluation of protein oxidation markers.

Mechanism of Action and Signaling Pathway

Salpyran's primary mechanism of action is the chelation of Cu(II), which prevents its participation in redox cycling and the subsequent generation of highly reactive hydroxyl radicals from hydrogen peroxide (the Fenton-like reaction). This protective effect is crucial in biological systems where an excess of "free" copper can contribute to oxidative stress and cellular damage.

Salpyran_Mechanism cluster_0 Fenton-like Reaction (Uninhibited) cluster_1 Salpyran Intervention Cu_II Cu(II) OH_radical •OH (ROS) Cu_II->OH_radical catalyzes conversion of H2O2 H₂O₂ H2O2->OH_radical Cell_Damage Cellular Damage OH_radical->Cell_Damage causes Salpyran Salpyran Cu_Salpyran_Complex [Cu(II)-Salpyran] Complex Salpyran->Cu_Salpyran_Complex chelates No_ROS ROS Formation Prevented Cu_Salpyran_Complex->No_ROS prevents redox cycling Cu_II_2->Cu_Salpyran_Complex

Caption: Proposed mechanism of Salpyran in preventing ROS formation.

Experimental Workflow

The general workflow for the in vitro evaluation of Salpyran's antioxidant and chelating properties follows a logical progression from initial screening to more biologically relevant assays.

Experimental_Workflow A Synthesis and Purification of this compound B Physicochemical Characterization (pKa, logP) A->B C Determination of Metal Binding Affinity and Selectivity (e.g., pCu, logβ) B->C D In Vitro Antioxidant Assays C->D E Ascorbate Consumption Assay D->E Biochemical F Cell-Free Protein Assays (Tau, Prion) D->F Biological H Measurement of ROS levels E->H G Cell-Based Assays (Future Work) F->G F->H I Assessment of Cytotoxicity G->I

Caption: General experimental workflow for in vitro studies of Salpyran.

References

Salpyran Dihydrochloride: A Technical Guide to its Therapeutic Potential as a Selective Copper(II) Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dysregulation of metal ions, particularly copper, is a well-established factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. The catalytic generation of reactive oxygen species (ROS) by copper bound to amyloid-β peptides contributes significantly to oxidative stress and subsequent neuronal damage. Salpyran dihydrochloride, the hydrochloride salt of Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol), has emerged as a promising therapeutic agent due to its high affinity and selectivity for Cu(II) ions. This technical guide provides an in-depth overview of Salpyran's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical synthesis, experimental workflows, and proposed signaling interactions.

Introduction

The accumulation of biometals in the brain is a pathological hallmark of numerous neurodegenerative disorders.[1] In Alzheimer's disease (AD), copper ions have been shown to bind to amyloid-β (Aβ) peptides, catalyzing the production of ROS and exacerbating oxidative stress.[2] This has led to the exploration of small molecule metal chelators as a therapeutic strategy. Salpyran, a rationally designed tetradentate (3N,1O) ligand, demonstrates exceptional promise in this area.[3][4] It exhibits a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[3][4] By chelating copper, Salpyran effectively prevents the formation of damaging ROS, positioning it as a potential disease-modifying therapy for neurodegenerative disorders.[4][5]

Chemical and Pharmacological Properties

Salpyran has been designed to possess favorable drug-like properties, including predicted brain permeability.[3][4] Its dihydrochloride form enhances its solubility for experimental and potential therapeutic applications. A summary of its key properties in comparison to other chelators is provided in Table 1.

Data Presentation

Table 1: Thermodynamic and Calculated Pharmacologically Relevant Properties of Salpyran and Other Chelators [1]

ChelatorpCuapZnaCu/Zn SelectivitydCoordination EnvironmentecLogPf
Salpyran 10.65--3N,1O1.73
Clioquinol5.91----
PBT2-----
Salan----2.26
Salan-2-----
  • Data extracted from Devonport et al., 2021.[1]

  • a pM = −log[M]free; [M] = [L] = 10 μM, pH = 7.4.

  • d Cu/Zn selectivity calculated by pCu − pZn.

  • e Coordination environment in solid state.

  • f Calculated using the SwissADME webtool.

Table 2: Stability Constants (logβ) for Salpyran Complexes with Cu(II) and Zn(II) [3]

ComplexCu(II)Zn(II)
MLH23.93 (8)
ML20.10 (8)11.98 (5)
MLH-18.94 (10)2.38 (13)
  • Data obtained in aqueous solution (I = 0.2 mol×dm–3 KCl, T = 298 K). Standard deviations are in parentheses.[3]

Mechanism of Action

Salpyran's primary mechanism of action is the selective chelation of Cu(II) ions. This action directly inhibits the catalytic production of ROS from the Cu(II)/H₂O₂ system.[4][5] By sequestering copper, Salpyran prevents its participation in redox cycling, a key driver of oxidative stress in neurodegenerative diseases.[2] The antioxidant properties of Salpyran have been demonstrated in various assays, including the prevention of ascorbate consumption and the inhibition of dityrosine cross-linking in protein fragments.[1][4]

Signaling Pathway

Salpyran_Mechanism

Experimental Protocols

Synthesis of Salpyran

Salpyran can be synthesized via a stepwise protecting group strategy involving consecutive reductive aminations.[1][3]

Route A (Higher Yield): [1]

  • Synthesis of Amine Precursor (1):

    • N-Boc-ethylenediamine is reacted with salicylaldehyde via reductive amination.

    • The resulting product is deprotected to yield the amine precursor (1).

  • Synthesis of Salpyran:

    • Amine precursor (1) undergoes a second reductive amination with 2-formylpyridine in the presence of a stoichiometric base (NEt₃) to yield Salpyran.

Route B (Lower Yield): [1]

  • Synthesis of Amine Precursor (2):

    • N-Boc-ethylenediamine is reacted with 2-formylpyridine via reductive amination.

    • The resulting product is deprotected to yield the amine precursor (2).

  • Synthesis of Salpyran:

    • Amine precursor (2) undergoes a second reductive amination with salicylaldehyde in the presence of a stoichiometric base (NEt₃) to yield Salpyran.

Synthesis_Workflow

Ascorbate Consumption Assay

This assay measures the ability of Salpyran to prevent ROS production by monitoring the consumption of ascorbate.[1][4]

  • Reagents: HEPES buffer, HCl, water, ascorbate, CuCl₂, Salpyran.

  • Procedure:

    • A solution containing HEPES, HCl, water, ascorbate, CuCl₂, and Salpyran (or a control without Salpyran) is prepared.

    • The consumption of ascorbate is monitored over time by measuring its absorbance.

    • The assay is conducted under both aerobic and anaerobic conditions.

  • Expected Outcome: Salpyran is expected to slow the rate of ascorbate consumption in the presence of CuCl₂, indicating a reduction in ROS production.[1][4]

Protein Fragment Antioxidant Assays

These assays assess Salpyran's ability to prevent the oxidation of protein fragments, specifically dityrosine cross-linking, which is a marker of oxidative damage.[1][4]

  • Tau Fragment Assay:

    • A fragment of the tau protein is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.

    • The formation of dityrosine cross-links is measured.

  • Human Prion Protein Fragment Assay:

    • A fragment of the human prion protein is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.

    • The extent of oxidation is determined.

  • Expected Outcome: Salpyran is expected to significantly reduce the formation of dityrosine cross-links and the overall oxidation of the protein fragments.[1][4]

Experimental_Workflow Result Reduced ROS Production and Oxidative Damage Analyze_Ascorbate Analyze_Ascorbate Analyze_Ascorbate->Result Analyze_Protein Analyze_Protein Analyze_Protein->Result

Conclusion and Future Directions

This compound is a highly promising, rationally designed Cu(II) selective chelator with significant therapeutic potential for neurodegenerative diseases. Its ability to selectively bind copper and inhibit the production of reactive oxygen species addresses a key pathological mechanism in diseases like Alzheimer's. The favorable drug-like properties and demonstrated antioxidant efficacy in preclinical models make it a strong candidate for further development.

Future research should focus on in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models of neurodegeneration. Furthermore, elucidation of its potential interactions with downstream neuroprotective signaling pathways will provide a more comprehensive understanding of its therapeutic effects. The tunability of the Salpyran scaffold also offers opportunities for the development of next-generation chelators with enhanced properties.

References

Unveiling the Antioxidant Properties of Salpyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic compound with significant therapeutic potential, primarily attributed to its selective copper (II) chelation and subsequent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of Salpyran, detailing the experimental protocols used to elucidate its efficacy and presenting the quantitative data that underscores its function. The primary antioxidant action of Salpyran lies in its ability to sequester redox-active Cu(II) ions, thereby preventing the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating novel therapeutic strategies for neurodegenerative and other diseases where oxidative stress is a key pathological factor.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to a myriad of pathological conditions, including neurodegenerative diseases such as Alzheimer's and prion diseases.[1] Transition metals, particularly copper, can play a pivotal role in the generation of ROS. The redox cycling of copper ions, specifically the transition between Cu(II) and Cu(I), can catalyze the production of hydroxyl radicals from hydrogen peroxide via the Fenton and Haber-Weiss reactions.[2]

Salpyran (HL) is a rationally designed tetradentate Cu(II) selective chelator.[3][4] Its structure is optimized for high-affinity and selective binding to Cu(II) ions, even in the presence of other biologically relevant metal ions like Zn(II).[3][5] This selective chelation is the cornerstone of its antioxidant activity. By forming a stable complex with Cu(II), Salpyran effectively removes the catalytic driver of Fenton-like chemistry, thus inhibiting the generation of ROS.[3][4]

Mechanism of Antioxidant Action

The principal antioxidant mechanism of Salpyran is not as a classical radical scavenger but as a preventative antioxidant through the chelation of Cu(II). The core of this mechanism is the inhibition of the Fenton reaction.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻ In the context of copper: Cu⁺ + H₂O₂ → Cu²⁺ + OH• + OH⁻

By tightly binding to Cu(II), Salpyran prevents its reduction to Cu(I), a key step in the catalytic cycle of ROS production. This sequestration effectively "redox-silences" the copper ion, preventing it from participating in the generation of hydroxyl radicals.[2]

While the primary mechanism is chemical, the biological consequence is the protection of macromolecules, including proteins and lipids, from oxidative damage. There is currently no evidence to suggest that Salpyran directly modulates intracellular antioxidant signaling pathways, such as the Nrf2 pathway. Its protective effects are attributed to its direct action on the extracellular or intracellular pool of redox-active copper.

Signaling Pathway of Copper-Induced Oxidative Stress and Salpyran's Intervention

The following diagram illustrates the central role of Cu(II) in ROS generation and how Salpyran intervenes.

Cu2 Cu(II) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cu2->ROS Catalyzes StableComplex Stable [Cu(II)L]⁺ Complex Cu2->StableComplex Binds to H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ROS Reacts with Cu(I) OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Salpyran Salpyran Salpyran->StableComplex Chelates NoROS Inhibition of ROS Production StableComplex->NoROS Leads to

Salpyran's mechanism of ROS inhibition.

Quantitative Data on Antioxidant Properties

The efficacy of Salpyran as a Cu(II) chelator and antioxidant has been quantified through various biophysical and biochemical assays.

Table 1: Copper (II) Affinity and Selectivity of Salpyran
ParameterValueComparison (Clioquinol)Reference
pCu at pH 7.410.655.91[3][5]
SelectivityExcellent for Cu(II) over Zn(II)Lower[3][5]

pCu is the negative logarithm of the free Cu(II) concentration, indicating the affinity of the ligand for copper at a specific pH. A higher pCu value signifies a higher affinity.

Table 2: Ascorbate Consumption Assay - Rate Constants

This assay measures the rate of ascorbate oxidation, which is accelerated by the presence of Cu(II). A slower rate in the presence of a chelator indicates its ability to inhibit this Cu(II)-catalyzed oxidation.

ConditionRate Constant (nM s⁻¹)
Without SalpyranNot Calculated
With Salpyran (Air)1.37
With Salpyran (Sealed)1.36
With Salpyran (Argon)1.07

These data demonstrate that Salpyran significantly slows the consumption of ascorbate, indicating its potent antioxidant activity by sequestering Cu(II).

Experimental Protocols

The antioxidant properties of Salpyran have been validated through a series of key experiments. The detailed methodologies are provided below.

Ascorbate Consumption Assay

This assay assesses the ability of Salpyran to inhibit the Cu(II)-catalyzed oxidation of ascorbic acid.

  • Objective: To quantify the rate of ascorbate consumption in the presence and absence of Salpyran.

  • Principle: The oxidation of ascorbate is monitored spectrophotometrically by the decrease in its absorbance at 265 nm. The presence of Cu(II) catalyzes this oxidation, and an effective chelator will slow down this process.

  • Reagents:

    • HEPES buffer (100 mM, pH 7.1)

    • HCl (0.2 M) for pH adjustment

    • Ascorbic acid stock solution

    • CuCl₂ stock solution

    • Salpyran stock solution

  • Procedure:

    • Samples are prepared in situ in a quartz cuvette.

    • The components are added in the following order: HEPES buffer, HCl (for pH adjustment), water, ascorbate, and CuCl₂.

    • For the test sample, Salpyran is added last.

    • The final concentrations in the assay are: Salpyran (12 µM), CuCl₂ (10 µM), and ascorbate (100 µM).

    • The absorbance at 265 nm is monitored over time (up to 3 hours in the presence of Salpyran).

    • The assay is conducted under both aerobic (open air and sealed cuvette) and anaerobic (argon-purged) conditions.

    • The rate of ascorbate consumption is calculated from the change in absorbance over time.

Tau Protein Dityrosine Formation Assay

This assay evaluates Salpyran's ability to prevent the Cu(II)-mediated oxidative cross-linking of the tau protein, a key event in the pathology of Alzheimer's disease.

  • Objective: To determine if Salpyran can inhibit the formation of dityrosine cross-links in a tau protein fragment (dGAE) induced by Cu(II) and H₂O₂.

  • Principle: Dityrosine has a characteristic fluorescence that can be monitored to quantify the extent of oxidative cross-linking. A reduction in the fluorescence signal in the presence of Salpyran indicates its protective effect.

  • Reagents:

    • Tau protein fragment (dGAE)

    • CuCl₂ solution

    • Hydrogen peroxide (H₂O₂) solution

    • Salpyran solution

    • EDTA solution (to quench the reaction)

  • Procedure:

    • Reactions are prepared with the tau dGAE fragment and Cu(II) at a 1:10 molar ratio.

    • Oxidation is induced by the addition of 2.5 mM H₂O₂.

    • In the test condition, Salpyran is added to the reaction mixture.

    • The reactions are incubated for 1 hour and then quenched by the addition of EDTA.

    • The formation of dityrosine is monitored by fluorescence spectroscopy, with an excitation wavelength of 320 nm and emission measured at approximately 410 nm.

    • A lack of an increase in the fluorescence signal at 410 nm in the presence of Salpyran indicates the inhibition of dityrosine formation.

Human Prion Protein Oxidation Assay

This assay is designed to assess the protective effect of Salpyran against Cu(II)-mediated oxidative damage to the human prion protein.

  • Objective: To determine if Salpyran can prevent the oxidation of the human prion protein in the presence of Cu(II) and H₂O₂.

  • Principle: Oxidative damage to the prion protein, induced by the Cu(II)/H₂O₂ system, can be assessed by various methods, such as SDS-PAGE to detect fragmentation or mass spectrometry to identify oxidized residues. The absence of such damage in the presence of Salpyran demonstrates its antioxidant capacity.

  • Reagents:

    • Human prion protein

    • CuCl₂ solution

    • Hydrogen peroxide (H₂O₂) solution

    • Salpyran solution

  • Procedure:

    • The human prion protein is incubated with Cu(II) and H₂O₂ to induce oxidative stress.

    • In a parallel experiment, Salpyran is included in the incubation mixture.

    • Following incubation, the extent of oxidative damage to the prion protein is analyzed. This can be done by:

      • SDS-PAGE: To visualize any protein fragmentation resulting from oxidative cleavage.

      • Mass Spectrometry: To identify specific amino acid residues that have been oxidized.

    • A comparison between the samples with and without Salpyran reveals its protective efficacy.

Experimental Workflows and Logical Relationships

The evaluation of Salpyran's antioxidant properties follows a logical progression from confirming its fundamental mechanism of copper chelation to assessing its protective effects in biologically relevant systems.

General Experimental Workflow

The following diagram outlines the typical workflow for characterizing the antioxidant properties of a copper chelator like Salpyran.

Start Hypothesis: Chelator has antioxidant properties Chelation Confirm Cu(II) Chelation (e.g., pCu determination) Start->Chelation Ascorbate Ascorbate Consumption Assay Chelation->Ascorbate Informs Tau Tau Dityrosine Assay Chelation->Tau Informs Prion Prion Protein Oxidation Assay Chelation->Prion Informs Analysis Data Analysis & Interpretation Ascorbate->Analysis Tau->Analysis Prion->Analysis Conclusion Conclusion: Salpyran is a potent antioxidant via Cu(II) chelation Analysis->Conclusion

Workflow for antioxidant characterization.

Conclusion

Salpyran demonstrates significant promise as a therapeutic agent due to its potent and selective antioxidant properties. Its mechanism of action, centered on the chelation of Cu(II) and the subsequent prevention of ROS formation, is well-supported by the presented quantitative data and experimental evidence. The detailed protocols provided in this guide offer a framework for the continued investigation and validation of Salpyran and other novel copper chelators. For professionals in drug development, Salpyran represents a compelling lead compound for targeting a range of pathologies underpinned by oxidative stress and copper dyshomeostasis. Further research into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate its therapeutic potential into clinical applications.

References

An In-Depth Technical Guide to the Coordination Chemistry of Salpyran Dihydrochloride with Copper(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran dihydrochloride, a rationally designed tetradentate chelator, has emerged as a significant ligand in the field of medicinal inorganic chemistry, particularly for its high affinity and selectivity for copper(II) ions. This technical guide provides a comprehensive overview of the coordination chemistry between Salpyran and Cu(II), detailing the synthesis of the ligand and its copper complex, extensive characterization data, and the underlying experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents targeting metal dysregulation in neurodegenerative diseases and other pathological conditions.

Introduction

The dysregulation of metal ions, particularly copper, is increasingly implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease. This has spurred the development of selective metal chelators that can modulate copper homeostasis. Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol) was designed as a tunable Cu(II) chelating scaffold.[1][2] This tetradentate (3N,1O) ligand exhibits a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[1][2] At physiological pH, Salpyran forms a stable 1:1 complex with Cu(II), creating a monocationic species, [Cu(II)(Salpyran)]+.[1][2] This guide delves into the fundamental coordination chemistry of the Salpyran-Cu(II) system.

Synthesis and Complexation

The synthesis of Salpyran and its subsequent complexation with Cu(II) can be achieved through a systematic, multi-step process.

Synthesis of this compound

The synthesis of Salpyran is accomplished via a stepwise protecting group strategy involving consecutive reductive aminations.[1][2] The general workflow is depicted below:

Salpyran Synthesis Workflow cluster_route_a Route A cluster_route_b Route B N-Boc-ethylenediamine_A N-Boc-ethylenediamine Reductive_Amination_1A Reductive Amination N-Boc-ethylenediamine_A->Reductive_Amination_1A Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reductive_Amination_1A Deprotection_1A Deprotection Reductive_Amination_1A->Deprotection_1A Precursor_1 Precursor (1) Deprotection_1A->Precursor_1 Reductive_Amination_2A Reductive Amination Precursor_1->Reductive_Amination_2A 2-formylpyridine_A 2-formylpyridine 2-formylpyridine_A->Reductive_Amination_2A Salpyran_A Salpyran Reductive_Amination_2A->Salpyran_A N-Boc-ethylenediamine_B N-Boc-ethylenediamine Reductive_Amination_1B Reductive Amination N-Boc-ethylenediamine_B->Reductive_Amination_1B 2-formylpyridine_B 2-formylpyridine 2-formylpyridine_B->Reductive_Amination_1B Deprotection_1B Deprotection Reductive_Amination_1B->Deprotection_1B Precursor_2 Precursor (2) Deprotection_1B->Precursor_2 Reductive_Amination_2B Reductive Amination Precursor_2->Reductive_Amination_2B Salicylaldehyde_B Salicylaldehyde Salicylaldehyde_B->Reductive_Amination_2B Salpyran_B Salpyran Reductive_Amination_2B->Salpyran_B Complexation_Workflow Salpyran Salpyran Reflux Reflux (1h) Salpyran->Reflux CuCl2 CuCl2 CuCl2->Reflux NEt3 NEt3 NEt3->Reflux Methanol Methanol Methanol->Reflux Viscous_Oil Viscous Green Oil Reflux->Viscous_Oil Dissolve_DMF Dissolve in DMF Viscous_Oil->Dissolve_DMF Vapor_Diffusion Vapor Diffusion (Diethyl Ether) Dissolve_DMF->Vapor_Diffusion Crystals Blue Crystals Vapor_Diffusion->Crystals ROS_Modulation_Pathway cluster_uncatalyzed Uncatalyzed ROS Production cluster_catalyzed Salpyran-Mediated ROS Inhibition Cu(II) Free Cu(II) ROS Reactive Oxygen Species (ROS) Cu(II)->ROS catalyzes Cu(II)_chelated [Cu(II)(Salpyran)]+ Cu(II)->Cu(II)_chelated Reductant Biological Reductant (e.g., Ascorbate) Reductant->ROS reacts with O2 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Salpyran Salpyran Salpyran->Cu(II)_chelated chelates ROS_inhibited ROS Production Inhibited Cu(II)_chelated->ROS_inhibited prevents redox cycling Reduced_Stress Reduced Oxidative Stress ROS_inhibited->Reduced_Stress

References

Methodological & Application

Application Notes: Laboratory Synthesis and Mechanism of Action of Salpyran Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a rationally designed, tetradentate (3N,1O) ligand developed as a selective chelator for copper(II) ions.[1][2][3][4] Its dihydrochloride salt is investigated for its therapeutic potential, primarily stemming from its ability to sequester Cu(II) and prevent the formation of reactive oxygen species (ROS) that are implicated in various pathological conditions.[2][3][5] Salpyran exhibits a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[2][3][4] These properties make it a valuable tool for researchers in neurodegenerative disease, oxidative stress, and metal ion homeostasis.

This document provides a detailed protocol for the laboratory synthesis of Salpyran and its subsequent conversion to Salpyran dihydrochloride. It also includes a summary of its key physicochemical properties and a diagrammatic representation of its mechanism of action.

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for Salpyran, highlighting its efficacy as a copper chelator.

PropertyValueDescriptionReference
pCu 10.65A measure of the ligand's affinity for Cu(II) at pH 7.4. A higher value indicates stronger binding.[2][4]
Cu/Zn Selectivity 4.60The ratio of pCu to pZn, indicating the ligand's preference for copper over zinc.[4]
Molecular Formula C₁₅H₂₁Cl₂N₃OChemical formula for the dihydrochloride salt form.[5]
Coordination Tetradentate (3N,1O)The ligand binds to a metal ion through three nitrogen atoms and one oxygen atom.[1][3][4]

Experimental Protocol: Synthesis of this compound

The synthesis of Salpyran is achieved through a stepwise protecting group strategy involving consecutive reductive aminations on an ethylenediamine backbone.[1][4] The final amine product is then converted to its dihydrochloride salt.

Materials and Reagents:

  • N-Boc-ethylenediamine

  • Salicylaldehyde

  • 2-Formylpyridine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether

Procedure:

  • Step 1: First Reductive Amination (Monofunctionalization)

    • Dissolve N-Boc-ethylenediamine (1.0 eq) and salicylaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the solution.

    • Continue stirring the reaction mixture at room temperature overnight (12-16 hours).

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the crude product from Step 1 in a minimal amount of DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete deprotection.

    • Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to yield the deprotected amine intermediate.

  • Step 3: Second Reductive Amination

    • Dissolve the amine intermediate from Step 2 (1.0 eq) and 2-formylpyridine (1.0 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add STAB (1.5 eq) portion-wise and allow the reaction to proceed overnight at room temperature.

    • Perform an aqueous workup as described in Step 1 to isolate the crude Salpyran free base.

    • Purify the crude product using silica gel column chromatography if necessary.

  • Step 4: Formation of Dihydrochloride Salt

    • Dissolve the purified Salpyran free base in a minimal amount of methanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (2.0-2.2 eq) (e.g., 4M HCl in 1,4-dioxane) while stirring.

    • A precipitate should form. Continue stirring for 30-60 minutes.

    • Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Visualizations

Synthesis Workflow

G A N-Boc-ethylenediamine + Salicylaldehyde B Step 1: Reductive Amination (STAB / DCM) A->B C Boc-Protected Intermediate B->C D Step 2: Boc Deprotection (TFA / DCM) C->D E Deprotected Amine + 2-Formylpyridine D->E F Step 3: Reductive Amination (STAB / DCM) E->F G Salpyran (Free Base) F->G H Step 4: Salt Formation (2 eq. HCl) G->H I This compound (Final Product) H->I

Caption: Synthetic pathway for this compound.

Mechanism of Action: ROS Inhibition

G cluster_0 Without Salpyran cluster_1 With Salpyran Cu Free Cu(II) Ions ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cu->ROS Fenton-like Reaction H2O2 H₂O₂ H2O2->ROS Damage Cellular Damage ROS->Damage Salpyran Salpyran Complex Stable [Cu(II)-Salpyran] Complex Salpyran->Complex Chelation Cu_S Free Cu(II) Ions Cu_S->Complex NoROS ROS Formation Prevented Complex->NoROS Inhibits Reaction H2O2_S H₂O₂ H2O2_S->NoROS

Caption: Salpyran chelates Cu(II), preventing ROS formation.

References

Standard Operating Procedure for Salpyran Dihydrochloride Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Salpyran dihydrochloride. All procedures should be performed in a designated laboratory setting by trained personnel.

Introduction

This compound is a Cu(II) selective chelator with potential therapeutic applications.[1][2][3] Its primary mechanism of action involves binding to copper (II) ions, thereby preventing the formation of reactive oxygen species (ROS) that can contribute to oxidative stress.[1][2][4][5][6] This document outlines the necessary precautions, proper handling techniques, and experimental protocols for working with this compound.

Disclaimer: No official Safety Data Sheet (SDS) for this compound was found in the public domain at the time of writing. The safety information provided herein is based on general knowledge of handling chemical compounds and information available for similar molecules. Researchers should always consult the supplier-provided SDS for the most accurate and up-to-date safety information.

Physicochemical and Storage Information

This compound is a solid, typically appearing as a light yellow to brown powder.[1]

PropertyValueSource
Molecular Formula C₁₅H₂₁Cl₂N₃O[7]
Molecular Weight 330.25 g/mol [7]
Storage Conditions

Proper storage is crucial to maintain the integrity of this compound.

ConditionTemperatureDurationNotes
Powder 4°C2 yearsKeep in a sealed container, protected from moisture.
Powder -20°C3 yearsKeep in a sealed container, protected from moisture.
In Solvent -20°C1 monthStore in a sealed container, away from moisture.
In Solvent -80°C6 monthsStore in a sealed container, away from moisture.

Safety Precautions and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a cautious approach to handling this compound is recommended.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

    • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Spill and Waste Disposal
  • Spills: In case of a spill, wear appropriate PPE. For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action: Copper Chelation and ROS Inhibition

This compound acts as a selective chelator of Cu(II) ions.[1][2][3] In biological systems, free or loosely bound copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These reactive oxygen species can cause significant damage to cellular components, including lipids, proteins, and DNA. By binding to Cu(II), this compound prevents its participation in these damaging redox cycles.[4][5][6]

Salpyran_Mechanism Cu2 Free Cu(II) ROS Reactive Oxygen Species (•OH) Cu2->ROS Fenton-like reaction Complex Salpyran-Cu(II) Complex Cu2->Complex H2O2 H₂O₂ H2O2->ROS CellDamage Cellular Damage ROS->CellDamage leads to Salpyran Salpyran dihydrochloride Salpyran->Complex chelates NoROS Inhibition of ROS Formation Complex->NoROS results in

Caption: Mechanism of this compound in preventing ROS formation.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

Handling_Workflow Start Start: Obtain This compound PPE Don Personal Protective Equipment (PPE) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Stock Solution (e.g., in DMSO) Weigh->Dissolve Store Aliquot and Store (-20°C or -80°C) Dissolve->Store Experiment Perform Experiment Store->Experiment Use in experiment Waste Dispose of Waste Properly Experiment->Waste Cleanup Clean Work Area Waste->Cleanup End End Cleanup->End

Caption: General workflow for handling this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Salpyran Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a selective chelator of copper(II) ions that has demonstrated potential as an antioxidant. Its mechanism of action is primarily attributed to its ability to bind with Cu(II), thereby preventing the formation of reactive oxygen species (ROS) that are generated in biological systems through processes such as the Fenton-like reaction involving copper and hydrogen peroxide.[1][2][3] This document provides detailed protocols for assessing the antioxidant capacity of this compound, including both specific assays in which its activity has been documented and general, widely-used antioxidant assays for broader characterization.

Mechanism of Action: Copper Chelation and ROS Prevention

The primary antioxidant mechanism of this compound is its ability to selectively chelate Cu(II) ions. In biological systems, free or loosely bound copper ions can participate in redox cycling, leading to the generation of highly damaging hydroxyl radicals from hydrogen peroxide (H₂O₂). This compound forms a stable complex with Cu(II), which prevents the metal ion from participating in these harmful reactions, thus mitigating oxidative stress.[1][2][3]

Mechanism of this compound Antioxidant Activity cluster_0 Oxidative Stress Pathway cluster_1 This compound Intervention Cu(II) Cu(II) OH_radical Hydroxyl Radical (•OH) Cu(II)->OH_radical Fenton-like Reaction Salpyran_Cu_Complex Stable Salpyran-Cu(II) Complex Cu(II)->Salpyran_Cu_Complex H2O2 H2O2 H2O2->OH_radical Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) OH_radical->Oxidative_Damage Salpyran This compound Salpyran->Cu(II) Chelates Salpyran->Salpyran_Cu_Complex Salpyran_Cu_Complex->Inhibition Prevents Redox Cycling

Salpyran's antioxidant mechanism.

Assays Performed with this compound

Research has demonstrated the antioxidant efficacy of this compound through specific assays that model its proposed mechanism of action.[1][2][3]

Ascorbate Consumption Assay

This assay evaluates the ability of a compound to prevent the copper-catalyzed oxidation of ascorbic acid (vitamin C). In the presence of Cu(II) and oxygen, ascorbic acid is rapidly depleted. An effective chelator like Salpyran will sequester Cu(II), slowing the rate of ascorbate consumption.

Experimental Protocol:

  • Reagent Preparation:

    • HEPES buffer (pH 7.4)

    • Ascorbic acid solution

    • Copper(II) chloride (CuCl₂) solution

    • This compound solution

  • Assay Procedure:

    • The reaction mixture is prepared containing HEPES buffer, ascorbic acid, and CuCl₂.

    • This compound is added to the test samples.

    • The consumption of ascorbate is monitored spectrophotometrically by measuring the decrease in absorbance at 265 nm over time.

    • The assay can be performed under both anaerobic and aerobic conditions to assess the role of oxygen.

  • Data Analysis:

    • The rate of ascorbate consumption is calculated from the change in absorbance over time.

    • The protective effect of Salpyran is determined by comparing the rate of ascorbate consumption in the presence and absence of the compound.

Tau Protein and Prion Protein Oxidation Assays

These assays assess the ability of Salpyran to prevent copper-mediated oxidation of proteins implicated in neurodegenerative diseases. Cu(II) can bind to tau and prion proteins, and in the presence of a reducing agent and oxygen or hydrogen peroxide, can induce oxidative modifications, such as the formation of dityrosine cross-links, which can be monitored spectroscopically.

Experimental Protocol:

  • Reagent Preparation:

    • Solution of a specific fragment of the tau protein (e.g., tau₂₉₇₋₃₉₁) or prion protein.

    • Copper(II) chloride (CuCl₂) solution.

    • Hydrogen peroxide (H₂O₂) solution.

    • This compound solution.

    • EDTA solution to quench the reaction.

  • Assay Procedure:

    • The protein fragment is incubated with Cu(II) in the presence or absence of this compound.

    • H₂O₂ is added to induce oxidation.

    • The reaction is allowed to proceed for a set time (e.g., 1 hour) and then quenched by the addition of EDTA.

    • The formation of dityrosine is monitored by measuring the fluorescence intensity at an emission wavelength of 410 nm.

  • Data Analysis:

    • The level of dityrosine formation is quantified and compared between samples with and without Salpyran to determine its protective effect.

Quantitative Data Summary

While specific quantitative data from the primary literature on this compound is presented descriptively rather than in comprehensive tables, the findings indicate a significant antioxidant effect in the specialized assays.

AssayParameter MeasuredResult with this compoundReference
Ascorbate ConsumptionRate of ascorbate oxidationSalpyran slows the consumption of ascorbate in the presence of Cu(II).[2]
Tau Protein OxidationDityrosine formationSalpyran prevents the formation of dityrosine cross-linking.[2]
Human Prion Protein OxidationDityrosine formationSalpyran prevents the formation of dityrosine cross-linking.[2]

Standard Antioxidant Assay Protocols

For a broader characterization of the antioxidant potential of this compound, the following standard assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.

DPPH Assay Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol/ethanol Start->Prepare_DPPH Prepare_Sample Prepare serial dilutions of This compound Start->Prepare_Sample Mix Mix DPPH solution with Salpyran or control Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate End End Calculate->End

DPPH assay workflow.

Experimental Protocol:

  • Reagent Preparation:

    • 0.1 mM DPPH solution in methanol or ethanol.

    • Serial dilutions of this compound.

    • Positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure (96-well plate):

    • Add 100 µL of the sample or control to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), resulting in a decrease in absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺ solution.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the sample or control to each well.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the sample or standard to each well.

    • Add 150 µL of the pre-warmed (37°C) FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

ORAC Assay Workflow Start Start Prepare_Reagents Prepare Fluorescein solution, AAPH solution, and Trolox standards Start->Prepare_Reagents Add_Fluorescein_Sample Add Fluorescein and Salpyran/ Trolox to microplate wells Prepare_Reagents->Add_Fluorescein_Sample Incubate Pre-incubate at 37°C Add_Fluorescein_Sample->Incubate Add_AAPH Add AAPH to initiate reaction Incubate->Add_AAPH Measure_Fluorescence Measure fluorescence decay kinetically (e.g., every 1-2 minutes) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_ORAC Determine ORAC value relative to Trolox standard Calculate_AUC->Determine_ORAC End End Determine_ORAC->End

ORAC assay workflow.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).

    • Trolox standards.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank to the wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes) at an excitation of ~485 nm and emission of ~520 nm.

  • Data Analysis:

    • The area under the fluorescence decay curve (AUC) is calculated.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is expressed as Trolox equivalents.

References

Application Notes and Protocols: Salpyran Dihydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a synthetic, tetradentate copper (Cu(II)) selective chelator with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD). The rationale for its use is rooted in the "metal hypothesis" of AD, which posits that the dysregulation of metal ions, especially copper, contributes to the pathological hallmarks of the disease. Copper ions have been shown to bind to amyloid-beta (Aβ) peptides, promoting their aggregation into neurotoxic plaques and catalyzing the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][2]

Salpyran, with the chemical name 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is designed to selectively bind to Cu(II) with high affinity, thereby preventing its interaction with Aβ and mitigating downstream neurotoxic effects.[3][4] Its action as an antioxidant has been demonstrated in various in vitro assays, where it prevents the formation of ROS.[5][6] These properties make this compound a valuable research tool for investigating the role of copper-mediated toxicity in AD and for exploring the therapeutic potential of metal chelation strategies. While in vivo data for this compound is limited, studies on closely related bis-8-aminoquinoline analogs have shown promising results in mouse models of AD, suggesting a potential for cognitive improvement and reduction of oxidative stress.[5]

Data Presentation

In Vitro Characteristics of Salpyran and Analogs
ParameterSalpyranClioquinol (Reference)TDMQ20 (Analog)Notes
pCu at pH 7.4 10.65[3][4]5.91[3][4]High Affinity (not specified)[7]pCu represents the negative logarithm of the free Cu(II) concentration at a defined pH, with higher values indicating stronger chelation.
Selectivity Excellent for Cu(II) over Zn(II)[3][4]Non-specific Cu/Zn ionophore[1]Specific for Cu(II) over Fe(II) and Zn(II)[7][8]High selectivity for copper is desirable to avoid disrupting the homeostasis of other essential metal ions.
Coordination Tetradentate (3N, 1O)[3]BidentateTetradentate (N4)[7]Tetradentate coordination generally leads to more stable metal complexes.
Antioxidant Activity Prevents ROS formation in ascorbate, tau, and prion protein assays[5][6]-Reverses Cu-induced pathology without toxicity in mice[7]The ability to inhibit ROS production is a key therapeutic mechanism.
Conceptual In Vivo Efficacy Data for this compound in an AD Mouse Model

(Based on reported outcomes for the analog TDMQ20)

Outcome MeasureExpected Result with this compound TreatmentMethod of Assessment
Cognitive Function Improvement in spatial learning and memoryMorris Water Maze, Y-Maze
Behavioral Deficits Amelioration of anxiety-like or other behavioral abnormalitiesOpen Field Test, Elevated Plus Maze
Brain Amyloid-β Levels Reduction in soluble and insoluble Aβ40/42ELISA, Western Blot
Amyloid Plaque Load Decreased number and area of amyloid plaquesImmunohistochemistry (e.g., with 4G8 antibody), Thioflavin S staining
Oxidative Stress Markers Reduction in markers of oxidative damage (e.g., 8-OHdG, 4-HNE)Immunohistochemistry, ELISA
Neuroinflammation Attenuation of microgliosis and astrocytosisImmunohistochemistry (e.g., with Iba1 and GFAP antibodies)

Experimental Protocols

Protocol 1: In Vitro Assessment of Antioxidant Activity - Ascorbate Consumption Assay

This protocol is designed to evaluate the ability of this compound to inhibit Cu(II)-catalyzed oxidation of ascorbate, a measure of its antioxidant potential.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • L-Ascorbic acid

  • HEPES buffer (pH 7.4)

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuCl₂ and L-Ascorbic acid in deionized water.

    • Prepare a working solution of HEPES buffer (e.g., 50 mM, pH 7.4).

  • Assay Setup:

    • In a quartz cuvette, combine HEPES buffer, CuCl₂, and the this compound solution at the desired final concentrations.

    • Prepare control cuvettes containing:

      • Ascorbate alone

      • Ascorbate with CuCl₂ (no Salpyran)

      • Ascorbate with Salpyran (no CuCl₂)

  • Initiation and Measurement:

    • Initiate the reaction by adding ascorbate to each cuvette.

    • Immediately begin monitoring the absorbance of ascorbate at its maximum wavelength (approximately 265 nm) over time using the spectrophotometer.

    • Record absorbance readings at regular intervals (e.g., every minute) for a set duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Plot the absorbance of ascorbate as a function of time for each condition.

    • Calculate the rate of ascorbate consumption (oxidation) from the slope of the linear portion of the curve.

    • Compare the rate of ascorbate consumption in the presence of this compound to the control with CuCl₂ alone to determine the extent of inhibition.

Protocol 2: In Vitro Amyloid-β Aggregation Assay - Thioflavin T (ThT) Assay

This protocol assesses the effect of this compound on the Cu(II)-induced aggregation of Aβ peptides using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.

Materials:

  • This compound

  • Amyloid-β (1-42) peptide, synthetic

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Copper(II) chloride (CuCl₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve synthetic Aβ(1-42) in HFIP to monomerize the peptide.

    • Aliquot the solution and evaporate the HFIP to create a peptide film.

    • Store the peptide films at -80°C until use.

    • Immediately before the assay, resuspend the Aβ(1-42) film in a small volume of DMSO and then dilute to the final working concentration in PBS.

  • Assay Setup:

    • In the 96-well plate, set up the following conditions in triplicate:

      • Aβ(1-42) alone

      • Aβ(1-42) with CuCl₂

      • Aβ(1-42) with CuCl₂ and varying concentrations of this compound

      • This compound alone (as a control for fluorescence interference)

  • Incubation and Measurement:

    • Add ThT to each well at a final concentration of ~10 µM.

    • Seal the plate and incubate at 37°C with gentle agitation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the ThT fluorescence intensity as a function of time for each condition.

    • Compare the aggregation kinetics (lag phase, elongation rate, and final plateau) of Aβ(1-42) in the presence of CuCl₂ with and without this compound.

    • A reduction in the fluorescence signal or a delay in the aggregation kinetics in the presence of Salpyran indicates inhibition of Aβ aggregation.

Protocol 3: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This representative protocol describes a study to evaluate the therapeutic efficacy of this compound in a commonly used transgenic mouse model of AD, such as the 5XFAD or APP/PS1 model.

Materials and Animals:

  • Transgenic AD mice (e.g., 5XFAD) and wild-type littermates.

  • This compound.

  • Vehicle for oral administration (e.g., corn oil, sterile water with a solubilizing agent).

  • Equipment for behavioral testing (e.g., Morris water maze).

  • Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analyses (ELISA, Western blot).

Procedure:

  • Animal Husbandry and Drug Administration:

    • House animals under standard conditions with ad libitum access to food and water.

    • Begin treatment at an age when pathology is developing but before severe cognitive deficits are present (e.g., 3-4 months of age for 5XFAD mice).

    • Divide the animals into treatment groups (e.g., wild-type + vehicle, transgenic + vehicle, transgenic + this compound).

    • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 3 months).

  • Behavioral Testing:

    • In the final weeks of treatment, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a pool of water and then testing their memory for the platform's location in a probe trial.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and perfuse with PBS.

    • Dissect the brain, with one hemisphere being post-fixed for histology and the other flash-frozen for biochemical analysis.

  • Histopathological Analysis:

    • Prepare brain sections and perform immunohistochemistry to detect:

      • Amyloid plaques (e.g., using 4G8 or 6E10 antibodies).

      • Microgliosis (e.g., using Iba1 antibody).

      • Astrocytosis (e.g., using GFAP antibody).

      • Markers of oxidative stress.

    • Quantify the plaque load and glial activation using image analysis software.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Use ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

    • Western blotting can be used to assess levels of synaptic proteins or other relevant markers.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

    • Statistically compare the histopathological and biochemical data between the different treatment groups.

Visualizations

Salpyran_Mechanism_of_Action cluster_Pathology Alzheimer's Pathology cluster_Intervention Therapeutic Intervention Cu_ion Free Cu(II) Ions ROS Reactive Oxygen Species (ROS) Cu_ion->ROS Catalyzes Abeta_Aggregation Aβ Aggregation Cu_ion->Abeta_Aggregation Promotes Abeta Amyloid-β Monomers Abeta->Abeta_Aggregation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neurotoxicity Neurotoxicity & Neuronal Death Oxidative_Stress->Neurotoxicity Plaques Amyloid Plaques Abeta_Aggregation->Plaques Plaques->Neurotoxicity Salpyran This compound Salpyran->Cu_ion Salpyran->ROS Inhibits Salpyran->Abeta_Aggregation Inhibits In_Vivo_Workflow cluster_analysis Data Analysis start Start: AD Transgenic Mice treatment Daily Oral Administration (Salpyran or Vehicle) for 3 Months start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia processing Tissue Processing (Fixation & Freezing) euthanasia->processing histology Histopathology (Plaques, Glia, Oxidative Stress) processing->histology biochemistry Biochemistry (Aβ ELISA, Western Blot) processing->biochemistry end End: Evaluate Efficacy histology->end biochemistry->end Logical_Relationship cluster_outcomes Expected Therapeutic Outcomes hypothesis Metal Hypothesis of AD: Cu(II) dyshomeostasis contributes to pathology mechanism Salpyran's Mechanism: Selective Cu(II) chelation and antioxidant activity hypothesis->mechanism Leads to development of outcome1 Reduced Oxidative Stress mechanism->outcome1 outcome2 Inhibition of Aβ Aggregation mechanism->outcome2 outcome3 Improved Neuronal Survival outcome1->outcome3 outcome2->outcome3 outcome4 Enhanced Cognitive Function outcome3->outcome4

References

Application of Salpyran Dihydrochloride in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a potent and selective chelator of copper(II) ions with significant therapeutic potential in the field of neuroprotection.[1][2][3][4] The dysregulation of metal ions, particularly copper, is a well-established pathological hallmark in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and prion diseases.[5][6] In these conditions, copper ions can participate in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent neuronal damage.[5][6] this compound exerts its neuroprotective effects by sequestering Cu(II) ions, thereby preventing the formation of ROS and mitigating downstream cellular damage.[1][3][6][7] This document provides detailed application notes and protocols for the use of this compound in neuroprotection research.

Data Presentation

The efficacy of a metal chelator is determined by its affinity and selectivity for the target ion. Salpyran has demonstrated a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions, such as Zn(II).[1][3][6][7]

Compound pCu (at pH 7.4) Selectivity cLogP Reference
Salpyran10.65High for Cu(II) over Zn(II)1.73[1][3][6]
Clioquinol5.91--[1][3][6]

Table 1: Comparative physicochemical and metal affinity properties of Salpyran and Clioquinol. The pCu value represents the negative logarithm of the free Cu(II) concentration, with a higher value indicating stronger chelation.

Mechanism of Action: Neuroprotection via Copper Chelation and ROS Inhibition

The primary neuroprotective mechanism of this compound is its ability to chelate excess Cu(II), a key player in oxidative stress within the brain. When bound to biomolecules such as amyloid-β (Aβ) peptide, Cu(II) can catalyze the production of highly damaging reactive oxygen species (ROS) through Fenton-like reactions with endogenous hydrogen peroxide (H₂O₂).[5][6] This cascade of oxidative events contributes significantly to neuronal injury and cell death in neurodegenerative diseases.

Salpyran, as a tetradentate (3N,1O) ligand, forms a stable complex with Cu(II) at physiological pH.[1][3][7] This sequestration of Cu(II) by Salpyran effectively inhibits its participation in redox cycling, thereby preventing the formation of ROS.[1][3][7] This antioxidant action has been validated in various in vitro assays, including those involving ascorbate, tau protein, and human prion protein, where Salpyran demonstrated its capacity to prevent ROS generation from the Cu(II)/H₂O₂ system.[1][3][6][7]

Salpyran_Neuroprotection_Pathway cluster_problem Pathological Condition cluster_solution Therapeutic Intervention Excess Cu(II) Excess Cu(II) ROS ROS Excess Cu(II)->ROS catalyzes Stable Cu(II)-Salpyran Complex Stable Cu(II)-Salpyran Complex Excess Cu(II)->Stable Cu(II)-Salpyran Complex H2O2 H2O2 H2O2->ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage causes Neuroprotection Neuroprotection Salpyran Salpyran Salpyran->Stable Cu(II)-Salpyran Complex chelates Stable Cu(II)-Salpyran Complex->ROS

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

The following are generalized protocols for assessing the neuroprotective and antioxidant properties of this compound. Researchers should adapt these protocols to their specific experimental systems.

Protocol 1: In Vitro Antioxidant Activity Assay (Ascorbate Oxidation Assay)

This assay evaluates the ability of this compound to inhibit Cu(II)-catalyzed oxidation of ascorbate, a proxy for its antioxidant potential.

Materials:

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • L-Ascorbic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 265 nm

Procedure:

  • Prepare stock solutions of this compound, CuSO₄, and L-Ascorbic acid in PBS.

  • In a 96-well plate, add PBS to each well.

  • Add this compound to the appropriate wells to achieve a range of final concentrations.

  • Add CuSO₄ to all wells except the negative control, to a final concentration that induces measurable ascorbate oxidation.

  • Initiate the reaction by adding L-Ascorbic acid to all wells.

  • Immediately begin monitoring the decrease in absorbance at 265 nm (the absorbance maximum of ascorbic acid) at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.

  • The rate of ascorbate oxidation is determined by the rate of decrease in absorbance.

  • Compare the rates of oxidation in the presence and absence of this compound to determine its inhibitory effect.

Ascorbate_Oxidation_Workflow prep Prepare Stock Solutions (Salpyran, CuSO4, Ascorbic Acid) plate Plate PBS and Salpyran in 96-well plate prep->plate add_cu Add CuSO4 to wells plate->add_cu start_rxn Initiate reaction with Ascorbic Acid add_cu->start_rxn measure Measure Absorbance at 265 nm over time start_rxn->measure analyze Analyze data and determine inhibition measure->analyze

Caption: Experimental workflow for the ascorbate oxidation assay.

Protocol 2: Cell-Based Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the wells (excluding the vehicle control wells).

  • Co-incubate the cells with this compound and H₂O₂ for a defined duration (e.g., 24 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the appropriate signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.

Neuroprotection_Assay_Workflow seed Seed Neuronal Cells in 96-well plate pretreat Pre-treat with This compound seed->pretreat induce Induce Oxidative Stress with H2O2 pretreat->induce incubate Incubate for 24 hours induce->incubate assess Assess Cell Viability (e.g., MTT assay) incubate->assess analyze Analyze and Compare Cell Viability assess->analyze

Caption: Workflow for a cell-based neuroprotection assay.

Conclusion

This compound is a promising small molecule for neuroprotection research due to its high affinity and selectivity for Cu(II), a key mediator of oxidative stress in neurodegenerative diseases. The protocols and data presented here provide a framework for investigating the therapeutic potential of this compound in various models of neurodegeneration. Its demonstrated ability to inhibit ROS formation underscores its potential as a lead compound for the development of novel disease-modifying therapies.

References

Salpyran Dihydrochloride: A Tool for Investigating Copper Dyshomeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes. However, its dysregulation, or dyshomeostasis, is implicated in a range of pathologies, notably neurodegenerative diseases like Alzheimer's and Parkinson's.[1] The pathological effects of copper dyshomeostasis are often linked to its ability to catalyze the formation of reactive oxygen species (ROS), leading to significant oxidative stress and cellular damage.[2][3] Salpyran, a rationally designed Cu(II) selective chelator, has emerged as a valuable research tool for studying the mechanisms of copper-induced cellular damage and for the development of therapeutic strategies aimed at restoring copper homeostasis.[1][4][5]

Salpyran (chemical name: 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol) is a tetradentate (3N,1O) ligand that demonstrates a high affinity and selectivity for Cu(II) over other biologically relevant metal ions such as Zn(II).[4][5] At a physiological pH of 7.4, it forms a stable monocationic complex with Cu(II), effectively sequestering the ion and mitigating its redox activity.[1][4][5] This action prevents the formation of ROS from the Cu(II)/H₂O₂ system, thereby functioning as a potent antioxidant.[4][5] These characteristics make Salpyran dihydrochloride an excellent candidate for in vitro and in vivo studies of copper dyshomeostasis.

Data Presentation

Table 1: Physicochemical and Thermodynamic Properties of Salpyran
PropertyValueComparisonReference
Chemical FormulaC₁₅H₁₉N₃O-[6]
Molecular Weight257.33 g/mol -[6]
pCu (at pH 7.4)10.65Clioquinol: 5.91[1][4][5]
CoordinationTetradentate (3N,1O)-[1][5]
Table 2: Stability Constants (logβ) for Salpyran Complexes
ComplexCu(II)Zn(II)
MLH23.93
ML20.1011.98
MLH-18.942.38
Data from potentiometric studies in aqueous solution (I = 0.2 mol×dm–3 KCl, T = 298 K).[7]

Signaling Pathways and Mechanism of Action

Copper dyshomeostasis contributes to cellular damage primarily through the generation of ROS. Free or loosely bound Cu(II) can participate in Fenton-like reactions with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). These radicals can then indiscriminately oxidize biomolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and death. Salpyran intervenes in this pathway by chelating Cu(II), forming a stable complex that prevents its participation in redox cycling.

Salpyran_Mechanism cluster_inhibition Inhibition Pathway Cu2 Free Cu(II) ROS Reactive Oxygen Species (•OH) Cu2->ROS Fenton-like reaction Complex [Cu(II)-Salpyran]⁺ Complex (Stable & Redox Inactive) Cu2->Complex H2O2 H₂O₂ H2O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Oxidation Salpyran Salpyran Salpyran->Complex Chelation

Caption: Mechanism of Salpyran in preventing copper-induced oxidative stress.

Experimental Protocols

The following protocols are based on methodologies used to characterize the antioxidant and copper-chelating properties of Salpyran.

Protocol 1: Ascorbate Consumption Assay to Determine Antioxidant Capacity

This assay monitors the consumption of ascorbate, a key biological antioxidant, in the presence of Cu(II) and H₂O₂. The rate of ascorbate consumption is an indicator of ROS production. Salpyran's ability to slow this consumption demonstrates its antioxidant properties.[1]

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • L-Ascorbic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 265 nm

Procedure:

  • Prepare Stock Solutions:

    • 1 mM this compound in ultrapure water.

    • 1 mM CuCl₂ in ultrapure water.

    • 10 mM L-Ascorbic acid in ultrapure water (prepare fresh).

  • Set up Reactions in a 96-well plate:

    • Control (Cu(II) only): 10 µL of 1 mM CuCl₂, 78 µL PBS.

    • Test (Salpyran + Cu(II)): 12 µL of 1 mM Salpyran, 10 µL of 1 mM CuCl₂, 66 µL PBS.

    • Blank (No Cu(II)): 88 µL PBS.

  • Initiate the Reaction: Add 12 µL of 10 mM ascorbic acid to each well to achieve final concentrations of approximately 10 µM CuCl₂, 12 µM Salpyran (in the test well), and 100 µM ascorbic acid in a final volume of 100 µL.

  • Monitor Ascorbate Consumption: Immediately begin measuring the absorbance at 265 nm every 2 minutes for at least 60 minutes.

  • Data Analysis: Plot absorbance at 265 nm versus time. The rate of decrease in absorbance is proportional to the rate of ascorbate consumption. Compare the rates between the control and test conditions. A significantly slower rate in the presence of Salpyran indicates its ability to prevent ROS production.

Ascorbate_Assay_Workflow prep Prepare Stock Solutions (Salpyran, CuCl₂, Ascorbic Acid) setup Set up Reactions in 96-well Plate (Control, Test, Blank) prep->setup initiate Initiate Reaction with Ascorbic Acid setup->initiate measure Monitor Absorbance at 265 nm over Time initiate->measure analyze Plot Absorbance vs. Time & Compare Rates measure->analyze

Caption: Workflow for the ascorbate consumption assay.

Protocol 2: Dityrosine Formation Assay for Protein Oxidation

This assay measures the formation of dityrosine, a fluorescent marker of protein oxidation, in the presence of a copper-redox system.[8][9] Salpyran's ability to inhibit dityrosine formation highlights its protective effects against copper-mediated protein damage.

Materials:

  • A model peptide or protein containing tyrosine (e.g., a fragment of Tau or Amyloid-β)

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate (for fluorescence)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Prepare Solutions:

    • 1 mM peptide/protein stock in PBS.

    • 1 mM this compound in ultrapure water.

    • 1 mM CuCl₂ in ultrapure water.

    • 10 mM H₂O₂ in ultrapure water.

  • Set up Reaction Mixtures (in microcentrifuge tubes):

    • Control: 10 µL of 1 mM peptide, 10 µL of 1 mM CuCl₂, 10 µL of 10 mM H₂O₂, 70 µL PBS.

    • Test: 10 µL of 1 mM peptide, 12 µL of 1 mM Salpyran, 10 µL of 1 mM CuCl₂, 10 µL of 10 mM H₂O₂, 58 µL PBS.

    • Blank: 10 µL of 1 mM peptide, 90 µL PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 24 hours.

  • Fluorescence Measurement:

    • Transfer 100 µL of each reaction mixture to a well in the 96-well black plate.

    • Measure the fluorescence intensity with excitation at approximately 320 nm and emission at approximately 410 nm.

  • Data Analysis: Compare the fluorescence intensity of the test sample to the control. A significant reduction in fluorescence in the presence of Salpyran indicates inhibition of dityrosine formation and thus, protein oxidation.

Protocol 3: HPLC Analysis of Peptide Oxidation

This protocol provides a more detailed analysis of the specific oxidation products of a peptide, such as methionine oxidation, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Human prion protein fragment (e.g., HuPrP(103-112)) or other relevant peptide

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Reaction quenching solution (e.g., EDTA)

Procedure:

  • Reaction Setup: Prepare reaction mixtures as described in Protocol 2 (Control and Test).

  • Time-Course Sampling: At various time points (e.g., 0, 10, 60, 120 minutes), take an aliquot from each reaction mixture and quench the reaction by adding an excess of EDTA.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Separate the peptide and its oxidized products using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unoxidized peptide and its oxidized forms based on their retention times (which may require mass spectrometry for initial identification).

    • Quantify the peak areas to determine the percentage of oxidized peptide at each time point.

    • Compare the extent of oxidation over time between the control and Salpyran-treated samples.

Logical_Relationship Dyshomeostasis Copper Dyshomeostasis (Elevated free Cu(II)) ROS_Prod Increased ROS Production Dyshomeostasis->ROS_Prod Chelation Cu(II) Chelation Dyshomeostasis->Chelation Targeted by Ox_Stress Cellular Oxidative Stress ROS_Prod->Ox_Stress Damage Macromolecular Damage & Cell Death Ox_Stress->Damage Salpyran Salpyran Intervention Salpyran->Chelation Leads to ROS_Block Blockade of ROS Production Chelation->ROS_Block Protection Cellular Protection ROS_Block->Protection

Caption: Salpyran's role in the copper dyshomeostasis-oxidative stress cascade.

Conclusion

This compound is a potent and selective Cu(II) chelator that serves as an invaluable tool for researchers studying the impacts of copper dyshomeostasis. Its ability to specifically sequester Cu(II) and inhibit the production of damaging reactive oxygen species allows for the precise investigation of copper's role in various pathological processes. The protocols outlined above provide a framework for utilizing Salpyran to assess copper-induced oxidative stress and to evaluate the efficacy of potential therapeutic agents designed to mitigate these effects. Through such studies, a deeper understanding of the molecular mechanisms underlying copper-related diseases can be achieved, paving the way for novel therapeutic interventions.

References

Experimental Design for In Vivo Studies with Salpyran Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a potent and selective copper (II) chelator that exhibits significant antioxidant properties. By sequestering excess Cu(II) ions, this compound prevents the formation of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous inflammatory and neurodegenerative disorders. These application notes provide detailed protocols for the in vivo evaluation of this compound in established preclinical models of neuroinflammation/neurodegeneration and peripheral inflammation.

Mechanism of Action: Copper Chelation and ROS Reduction

This compound's primary mechanism of action involves the formation of a stable complex with Cu(II) ions. This chelation prevents copper from participating in Fenton-like reactions, which generate highly damaging hydroxyl radicals. The resulting reduction in oxidative stress is hypothesized to mitigate downstream inflammatory cascades and cellular damage.

cluster_0 Cellular Environment Excess_Cu Excess Cu(II) ROS Reactive Oxygen Species (ROS) Excess_Cu->ROS Fenton-like Reaction Salpyran_Cu_Complex Salpyran-Cu(II) Complex (Stable & Inactive) Excess_Cu->Salpyran_Cu_Complex H2O2 H2O2 H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation_Neurodegeneration Inflammation & Neurodegeneration Oxidative_Stress->Inflammation_Neurodegeneration Salpyran This compound Salpyran->ROS Inhibition Salpyran->Salpyran_Cu_Complex Chelation cluster_workflow LPS-Induced Neuroinflammation Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment This compound Administration (p.o.) (Daily for 14 days) Grouping->Treatment LPS_Induction LPS Injection (i.p.) on Day 14 Treatment->LPS_Induction Behavioral Behavioral Testing (24-48h post-LPS) LPS_Induction->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis cluster_workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment This compound Administration (i.p.) Grouping->Treatment Carrageenan_Induction Carrageenan Injection (intraplantar) Treatment->Carrageenan_Induction 30 min prior Paw_Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) Carrageenan_Induction->Paw_Measurement Sacrifice Euthanasia and Tissue Collection Paw_Measurement->Sacrifice After final measurement Analysis Biochemical Analysis Sacrifice->Analysis

Measuring the Chelation Efficiency of Salpyran Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a synthetic chelating agent with a high affinity and selectivity for copper (II) ions.[1][2][3][4][5] Its potential therapeutic applications, particularly in neurodegenerative diseases where copper dyshomeostasis is implicated, necessitate robust and reliable methods for quantifying its chelation efficiency.[1][3][4] This document provides detailed application notes and experimental protocols for measuring the chelation efficiency of this compound using three widely accepted biophysical techniques: UV-Vis Spectrophotometry (employing Job's Plot), Potentiometric Titration, and Isothermal Titration Calorimetry (ITC).

These protocols are designed to guide researchers in determining key parameters of the this compound-metal interaction, including stoichiometry, stability constants, and thermodynamic profiles. Understanding these parameters is crucial for the evaluation of its efficacy as a chelator in drug development.

UV-Vis Spectrophotometry: Determination of Stoichiometry using Job's Plot

UV-Vis spectrophotometry is a readily available and straightforward method to determine the binding stoichiometry of a metal-ligand complex. The Job's plot, or method of continuous variation, is a classical application of this technique.[6][7] It involves preparing a series of solutions containing varying mole fractions of this compound and a metal ion (e.g., Cu²⁺) while maintaining a constant total molar concentration. The absorbance of these solutions is then measured at the wavelength of maximum absorbance (λmax) of the complex.[8]

Experimental Protocol

Objective: To determine the stoichiometric ratio of the this compound-Cu²⁺ complex.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂) or other suitable copper salt

  • Deionized water

  • Appropriate buffer solution (e.g., MES, HEPES)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

    • Prepare a stock solution of CuCl₂ of the same concentration (e.g., 1 mM) in the same buffer.

  • Determination of λmax:

    • Prepare a solution containing a 1:1 molar ratio of this compound and CuCl₂.

    • Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax) for the complex. This wavelength will be used for all subsequent measurements. The UV-Vis spectra of the Cu(II)-Salpyran system show that a 1:1 complex forms at a pH ranging from 3-11.[9]

  • Preparation of Job's Plot Solutions:

    • Prepare a series of solutions in volumetric flasks with a constant total volume and a constant total concentration of this compound and CuCl₂ (e.g., 0.1 mM).

    • Vary the mole fraction of this compound from 0 to 1 in increments (e.g., 0.1). For a 10 mL total volume, the volumes of the stock solutions would be adjusted as shown in the table below.

  • Absorbance Measurement:

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax using the buffer solution as a blank.

  • Data Analysis:

    • Correct the absorbance of the complex by subtracting the absorbance of the free ligand and free metal at the same concentrations.

    • Plot the corrected absorbance (Y-axis) against the mole fraction of this compound (X-axis).

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[8]

Data Presentation

Table 1: Preparation of Solutions for Job's Plot

Mole Fraction of SalpyranVolume of 1 mM Salpyran (mL)Volume of 1 mM CuCl₂ (mL)Final Volume (mL)
0.00.01.010.0
0.10.10.910.0
0.20.20.810.0
0.30.30.710.0
0.40.40.610.0
0.50.50.510.0
0.60.60.410.0
0.70.70.310.0
0.80.80.210.0
0.90.90.110.0
1.01.00.010.0

Table 2: Job's Plot Data

Mole Fraction of SalpyranAbsorbance at λmaxCorrected Absorbance
0.0......
0.1......
.........
1.0......

Visualization

Job_s_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Salpyran & CuCl₂) prep_series Prepare Series of Solutions (Varying Mole Fractions) prep_stock->prep_series measure_abs Measure Absorbance at λmax prep_series->measure_abs determine_lambda Determine λmax determine_lambda->measure_abs correct_abs Correct Absorbance measure_abs->correct_abs plot_data Plot Corrected Absorbance vs. Mole Fraction correct_abs->plot_data determine_stoichiometry Determine Stoichiometry from Peak plot_data->determine_stoichiometry

Caption: Workflow for determining stoichiometry using Job's Plot.

Potentiometric Titration: Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[10][11] This technique involves monitoring the change in the potential of an ion-selective electrode (ISE) as a titrant is added to the sample solution.[12] By titrating a solution of this compound and a metal ion with a strong base, the protonation constants of the ligand and the stability constants of the metal complex can be determined.

Experimental Protocol

Objective: To determine the stability constant (log β) of the this compound-Cu²⁺ complex.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Potassium hydroxide (KOH) or other strong base, carbonate-free

  • Hydrochloric acid (HCl) or other strong acid

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, degassed

  • pH meter or potentiometer with a resolution of 0.1 mV

  • Combined pH electrode or a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Thermostated titration vessel

  • Magnetic stirrer

  • Burette

Procedure:

  • Electrode Calibration:

    • Calibrate the electrode system using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

  • Preparation of Titration Solutions:

    • Prepare a solution of this compound (e.g., 1 mM) in deionized water with a known concentration of a strong acid (e.g., HCl) to ensure all basic sites are protonated.

    • Maintain a constant ionic strength in all solutions using a background electrolyte like KCl (e.g., 0.1 M).[13]

    • For the metal-ligand titration, prepare a solution containing this compound and CuCl₂ in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal) with the same acid and ionic strength.

  • Titration Procedure:

    • Place a known volume of the this compound solution (for ligand protonation constant determination) or the Salpyran-Cu²⁺ solution (for stability constant determination) into the thermostated vessel.

    • Immerse the calibrated electrode and the tip of the burette into the solution.

    • Stir the solution continuously.

    • Add small increments of the standardized strong base (e.g., 0.1 M KOH) and record the pH or potential reading after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH or potential (Y-axis) against the volume of titrant added (X-axis) to obtain the titration curve.

    • The protonation constants of this compound can be calculated from the ligand-only titration data.

    • The stability constant of the Cu²⁺-Salpyran complex can be determined from the metal-ligand titration data using appropriate software (e.g., Hyperquad) that performs non-linear least-squares fitting of the titration data to a chemical model.

Data Presentation

Table 3: Potentiometric Titration Parameters

ParameterValue
Temperature25.0 ± 0.1 °C
Ionic Strength0.1 M KCl
[Salpyran]1.0 mM
[Cu²⁺]0.5 mM or 1.0 mM
Titrant0.1 M KOH

Table 4: Calculated Stability Constants

Metal Ionlog K₁log β₁₁₀
Cu²⁺......

Note: The specific notation for stability constants (e.g., log K, log β) will depend on the equilibrium model used in the analysis.

Visualization

Potentiometric_Titration_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis calibrate_electrode Calibrate Electrode prepare_solutions Prepare Titration Solutions (Ligand ± Metal) calibrate_electrode->prepare_solutions perform_titration Titrate with Strong Base prepare_solutions->perform_titration record_data Record pH/Potential vs. Volume perform_titration->record_data plot_curve Plot Titration Curve record_data->plot_curve calculate_constants Calculate Stability Constants (Software Analysis) plot_curve->calculate_constants

Caption: Workflow for determining stability constants via potentiometric titration.

Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15] From a single ITC experiment, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Experimental Protocol

Objective: To determine the thermodynamic parameters of the this compound-Cu²⁺ interaction.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Identical buffer solution for both ligand and metal (e.g., HEPES, phosphate buffer)

  • Isothermal Titration Calorimeter

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound (in the sample cell, typically 10-100 µM) and a more concentrated solution of CuCl₂ (in the syringe, typically 10-20 times the concentration of Salpyran) in the same, extensively dialyzed or buffer-matched solution.[16]

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the this compound solution into the sample cell and the CuCl₂ solution into the injection syringe.

    • Equilibrate the system thermally.

  • Titration:

    • Perform a series of small, sequential injections of the CuCl₂ solution into the this compound solution.

    • The instrument measures the heat released or absorbed after each injection.

    • Allow the system to return to baseline temperature before the next injection.

  • Control Experiment:

    • Perform a control titration by injecting the CuCl₂ solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of Cu²⁺ to this compound.

    • Fit the data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to obtain the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy change (ΔG = -RTlnKa) and the entropy change (ΔG = ΔH - TΔS).

Data Presentation

Table 5: ITC Experimental Parameters

ParameterValue
Temperature25 °C
Buffer50 mM HEPES, 150 mM NaCl, pH 7.4
Cell Concentration (Salpyran)50 µM
Syringe Concentration (CuCl₂)1 mM
Injection Volume2 µL
Number of Injections20

Table 6: Thermodynamic Parameters of Salpyran-Cu²⁺ Interaction

ParameterValueUnit
Stoichiometry (n)...
Association Constant (Ka)...M⁻¹
Dissociation Constant (Kd)...M
Enthalpy Change (ΔH)...kcal/mol
Entropy Change (ΔS)...cal/mol·K
Gibbs Free Energy Change (ΔG)...kcal/mol

Visualization

ITC_Workflow cluster_prep Sample Preparation cluster_measurement ITC Measurement cluster_analysis Data Analysis prep_solutions Prepare Buffer-Matched Salpyran and CuCl₂ Solutions degas_solutions Degas Solutions prep_solutions->degas_solutions load_samples Load Samples into Cell and Syringe degas_solutions->load_samples run_titration Perform Titration (Inject CuCl₂) load_samples->run_titration measure_heat Measure Heat Change run_titration->measure_heat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks fit_data Fit Data to Binding Model integrate_peaks->fit_data determine_params Determine Thermodynamic Parameters (Ka, ΔH, n) fit_data->determine_params

Caption: Workflow for thermodynamic characterization using ITC.

Conclusion

The choice of method for determining the chelation efficiency of this compound will depend on the specific research question and available instrumentation. UV-Vis spectrophotometry with Job's plot provides a rapid and accessible means to determine the binding stoichiometry. Potentiometric titration offers a highly accurate method for determining stability constants, which are critical for comparing the affinity of the chelator for different metal ions. Isothermal titration calorimetry provides the most comprehensive thermodynamic characterization of the binding interaction, offering insights into the forces driving complex formation. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the chelation efficiency of this compound, facilitating its development as a potential therapeutic agent.

References

Application Notes and Protocols for Salpyran Dihydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that dysregulated metal ion homeostasis, particularly of copper (Cu), plays a significant role in the pathogenesis of these disorders. Copper can bind to amyloid-beta (Aβ) and alpha-synuclein, promoting their aggregation and catalyzing the production of reactive oxygen species (ROS), which leads to oxidative stress and neuronal damage.

Salpyran dihydrochloride is a potent and selective Cu(II) chelator that has demonstrated significant antioxidant properties in preclinical in vitro studies.[1][2][3] By sequestering excess copper ions, this compound is hypothesized to inhibit metal-driven ROS production, reduce protein aggregation, and mitigate neuroinflammation, thereby offering a promising therapeutic strategy for neurodegeneration.

These application notes provide a comprehensive overview of proposed experimental protocols for evaluating the therapeutic efficacy of this compound in established animal models of neurodegeneration. While direct in vivo studies on this compound are not yet published, the following protocols are based on established methodologies for similar copper chelators.

Proposed Mechanism of Action

This compound is designed to cross the blood-brain barrier and selectively chelate excess Cu(II) ions in the brain. This action is expected to disrupt the pathological interactions between copper and key proteins implicated in neurodegeneration, leading to neuroprotective effects through several interconnected pathways.

Salpyran_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Neuron Salpyran This compound Free_Cu Free Cu(II) Salpyran->Free_Cu Chelation ROS Reactive Oxygen Species (ROS) Salpyran->ROS Inhibition Cu_Abeta Cu-Aβ Aggregates Cu_Abeta->Free_Cu Disruption Cu_Synuclein Cu-α-Synuclein Aggregates Cu_Synuclein->Free_Cu Disruption Free_Cu->ROS Catalysis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death STZ_Workflow start Acclimatize Wistar Rats icv_injection ICV Injection (STZ or Saline) start->icv_injection treatment Daily Oral Gavage (Vehicle or Salpyran) for 21 Days icv_injection->treatment behavioral_tests Behavioral Testing (Morris Water Maze, Y-Maze) treatment->behavioral_tests euthanasia Euthanasia and Brain Tissue Collection behavioral_tests->euthanasia analysis Biochemical and Histopathological Analysis euthanasia->analysis

References

Application Notes and Protocols for Testing Salpyran Dihydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a selective chelator of copper (II) ions that has demonstrated potential therapeutic applications due to its ability to prevent the formation of reactive oxygen species (ROS) in certain biological systems. Understanding the cytotoxic profile of this compound is a critical step in its preclinical evaluation. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the concentration-dependent effects of the compound on cell viability, membrane integrity, and the induction of apoptosis.

Core Concepts and Methodologies

To obtain a comprehensive understanding of this compound's cytotoxic effects, a multi-assay approach is recommended. This includes:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[1][2][3]

  • LDH Assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Annexin V-FITC/PI Apoptosis Assay: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[4][5][6]

For the purpose of these protocols, we will consider two model cell lines:

  • HCT116: A human colon cancer cell line, which may exhibit differential sensitivity to copper-chelating agents.

  • HEK293: A human embryonic kidney cell line, often used as a model for normal cellular physiology.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HCT116 & HEK293) cell_seeding Seed Cells in 96-well plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treat cells with varying concentrations of Salpyran (0.1 µM to 100 µM) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate IC50, % Cytotoxicity, and Apoptosis Rates data_acquisition->data_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HCT116 and HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT116 and HEK293 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Treated cells from the experimental setup described in the MTT assay.

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plates at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of the maximum LDH release control (cells treated with a lysis buffer provided in the kit). % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using Propidium Iodide (PI).[4][5][6]

Materials:

  • HCT116 and HEK293 cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any detached cells. Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Data Presentation

The quantitative data obtained from these assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
HCT11655.235.821.4
HEK293>10085.162.7

Table 2: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment

Concentration (µM)HCT116 (% Cytotoxicity)HEK293 (% Cytotoxicity)
0 (Control)2.1 ± 0.51.8 ± 0.4
1015.3 ± 2.18.9 ± 1.5
2538.7 ± 3.522.4 ± 2.8
5062.1 ± 4.245.6 ± 3.9
10085.4 ± 5.168.3 ± 4.7

Table 3: Apoptosis Analysis (Flow Cytometry) after 24h Treatment with IC50 Concentration

Cell Line% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
HCT11648.2 ± 3.925.1 ± 2.722.5 ± 2.1
HEK29375.8 ± 4.510.3 ± 1.88.7 ± 1.5

Potential Signaling Pathway

This compound, as a copper chelator, may induce cytotoxicity by disrupting copper homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger downstream signaling cascades that promote apoptosis. A plausible signaling pathway is illustrated below.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular salpyran This compound cu_chelation Intracellular Copper Chelation salpyran->cu_chelation ros Increased ROS (Oxidative Stress) cu_chelation->ros p53 p53 Activation ros->p53 bax Bax Upregulation p53->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathway of Salpyran-induced cytotoxicity.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions. The proposed signaling pathway is a simplified model based on the known function of copper chelators and should be validated through further experimentation.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Salpyran Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Salpyran dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for Salpyran, the precursor to this compound?

A1: Salpyran is synthesized through a stepwise protecting group strategy. This process involves consecutive reductive aminations of salicylaldehyde and 2-formylpyridine onto an ethylenediamine backbone.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of Salpyran?

A2: Common challenges during the scale-up of Salpyran synthesis include managing reaction kinetics, ensuring efficient heat transfer, controlling impurity formation, and handling materials effectively and safely.

Q3: How is this compound typically formed from Salpyran?

A3: this compound is formed in the final step by treating a solution of the purified Salpyran free base with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by isolation of the precipitated salt.

Q4: What are the critical quality attributes of this compound?

A4: Critical quality attributes include high purity (typically >99%), low levels of residual solvents and metal catalysts, a specific polymorphic form, and consistent particle size distribution.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination Steps
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor reaction progress closely using HPLC or TLC. Extend reaction time if necessary.Increased conversion to the desired product.
Reductant instability/degradationUse fresh, high-quality sodium borohydride or other reducing agents. Add the reductant in portions to control the reaction rate and temperature.Consistent and efficient reduction.
Catalyst poisoningEnsure starting materials and solvents are free from impurities that could deactivate the catalyst (if used).Improved reaction rate and yield.
Suboptimal pHMaintain the reaction mixture at a slightly acidic to neutral pH to favor imine formation and subsequent reduction.Enhanced reaction efficiency.
Issue 2: Impurity Formation
Potential Impurity Source Mitigation Strategy
Over-alkylation productsExcess alkylating agent or prolonged reaction times.Use stoichiometric amounts of reagents and monitor the reaction to stop it at the optimal time.
Starting material carryoverIncomplete reaction.Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.
Side-products from salicylaldehydeSelf-condensation or oxidation of salicylaldehyde.Use high-purity starting materials and maintain an inert atmosphere during the reaction.
Issue 3: Difficulty in Isolation and Purification of Salpyran
Problem Potential Cause Solution
Oily productPresence of residual solvents or impurities.Optimize the work-up procedure, including aqueous washes to remove water-soluble impurities. Consider recrystallization from a suitable solvent system.
Poor filterabilityFine particle size or amorphous nature of the product.Optimize crystallization conditions (solvent, temperature profile) to obtain larger crystals. Use appropriate filter aids if necessary.
Low purity after chromatographyInadequate separation of impurities.Optimize the mobile phase and stationary phase for column chromatography. Consider alternative purification techniques like crystallization.
Issue 4: Inconsistent Salt Formation for this compound
Problem Potential Cause Solution
Variable stoichiometryInaccurate determination of Salpyran free base concentration or incorrect amount of HCl added.Accurately assay the Salpyran solution before adding HCl. Use a standardized solution of HCl.
Product oiling outPoor choice of solvent for salt formation.Screen different solvents to find one in which the dihydrochloride salt has low solubility and precipitates as a crystalline solid.
PolymorphismDifferent crystalline forms precipitating under varying conditions.Tightly control crystallization parameters (temperature, agitation, addition rate of anti-solvent) to ensure consistent formation of the desired polymorph.

Experimental Protocols

Synthesis of Salpyran

A detailed experimental protocol for the synthesis of Salpyran can be found in the supplementary information of the publication by Tirelli et al. (2021) in Inorganic Chemistry. The general steps are outlined below:

  • First Reductive Amination: React ethylenediamine with one equivalent of a protected salicylaldehyde derivative in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Deprotection: Remove the protecting group from the intermediate.

  • Second Reductive Amination: React the deprotected intermediate with 2-formylpyridine under reductive amination conditions.

  • Work-up and Purification: Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. Purify the crude Salpyran by column chromatography or crystallization.

Formation of this compound
  • Dissolution: Dissolve the purified Salpyran free base in a suitable anhydrous solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add two equivalents of a standardized solution of hydrochloric acid in the chosen solvent to the Salpyran solution with stirring.

  • Precipitation: The this compound salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture or adding an anti-solvent.

  • Isolation: Collect the solid product by filtration.

  • Drying: Wash the isolated solid with a cold, anhydrous solvent and dry it under vacuum at an appropriate temperature to remove residual solvents.

Visualizations

Salpyran_Synthesis_Workflow cluster_step1 Step 1: First Reductive Amination cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Reductive Amination cluster_step4 Step 4: Purification & Salt Formation A Ethylenediamine D Intermediate 1 A->D B Protected Salicylaldehyde B->D C Reducing Agent C->D E Intermediate 2 D->E H Crude Salpyran E->H F 2-Formylpyridine F->H G Reducing Agent G->H I Purified Salpyran H->I Purification K This compound I->K J HCl J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield A Low Yield in Reductive Amination B Potential Causes A->B C Incomplete Reaction B->C D Reductant Instability B->D E Suboptimal pH B->E F Solutions C->F D->F E->F G Extend Reaction Time F->G H Use Fresh Reductant F->H I Adjust pH F->I

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Synthesis of Salpyran Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Salpyran dihydrochloride synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Salpyran?

A1: The synthesis of Salpyran is typically achieved through a stepwise protecting group strategy that involves consecutive reductive aminations.[1][2] There are two primary routes, with one offering a significantly higher overall yield.[1]

Q2: What are the key steps in the higher-yielding synthetic route for Salpyran?

A2: The higher-yielding route (Route A) involves three main steps:

  • Reductive amination of salicylaldehyde with N-Boc-ethylenediamine.

  • Deprotection of the Boc group.

  • A second reductive amination with 2-formylpyridine to yield Salpyran free base.

Q3: How is Salpyran free base converted to this compound?

A3: Salpyran free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, typically an alcohol like ethanol or isopropanol, followed by precipitation and isolation of the salt.

Q4: What are some common causes of low yield in the synthesis of Salpyran?

A4: Low yields can stem from several factors, including incomplete reactions during the reductive amination steps, side product formation, and inefficient purification. The second synthetic route (Route B) has been reported to have a significantly lower yield of 19% compared to Route A's 49%.[1]

Q5: How can I monitor the progress of the reactions?

A5: Reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the first reductive amination step 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Suboptimal reaction temperature.1. Ensure anhydrous reaction conditions to favor imine formation. The use of a dehydrating agent like magnesium sulfate can be beneficial. 2. Use a fresh, high-quality reducing agent (e.g., sodium borohydride). Add the reducing agent portion-wise at a controlled temperature. 3. Optimize the reaction temperature. While room temperature is often sufficient, gentle heating (40-50 °C) may improve the rate of reaction.
Incomplete Boc deprotection 1. Insufficient amount of acid. 2. Short reaction time.1. Use a sufficient excess of trifluoroacetic acid (TFA) or HCl in dioxane. 2. Monitor the reaction by TLC until the starting material is fully consumed.
Low yield in the second reductive amination step 1. Impure intermediate from the previous step. 2. Inefficient imine formation with the less reactive pyridine aldehyde.1. Purify the deprotected intermediate by column chromatography before proceeding. 2. A stoichiometric amount of a non-nucleophilic base like triethylamine (NEt3) can be added to facilitate the reaction.[2]
Product is an oil or fails to crystallize during dihydrochloride salt formation 1. Presence of impurities. 2. Incorrect solvent system. 3. Insufficient concentration of the product.1. Purify the Salpyran free base by column chromatography before salt formation. 2. Use a solvent system that promotes precipitation, such as ethanol or isopropanol, and consider adding a co-solvent in which the salt is less soluble, like diethyl ether or hexane. 3. Concentrate the solution after acidification to induce precipitation.
Final product is off-color or contains impurities 1. Residual starting materials or byproducts. 2. Degradation of the product.1. Recrystallize the final this compound from a suitable solvent like ethanol/diethyl ether. 2. Avoid excessive heat during the final isolation and drying steps. Store the final product under inert gas and protected from light.

Experimental Protocols

Synthesis of Salpyran Free Base (Route A)

This protocol is based on the higher-yielding synthetic route.

Step 1: Synthesis of N-(2-(Boc-amino)ethyl)-2-hydroxybenzylamine

  • Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous methanol.

  • Add salicylaldehyde (1.0 eq) and stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of N-(2-(Boc-amino)ethyl)-2-hydroxybenzylamine

  • Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amine.

Step 3: Synthesis of Salpyran

  • Dissolve the amine from Step 2 (1.0 eq) in anhydrous methanol.

  • Add 2-formylpyridine (1.0 eq) and triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude Salpyran free base by column chromatography.

Formation of this compound
  • Dissolve the purified Salpyran free base in a minimal amount of absolute ethanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in ethanol (e.g., 2 M solution) dropwise with stirring until the pH is acidic (check with pH paper). A precipitate should form.

  • Continue stirring at 0 °C for 30 minutes.

  • If precipitation is slow, add diethyl ether as an anti-solvent to facilitate precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Salpyran Synthesis (Route A)

Step Key Reagents Solvent Temperature Typical Yield
1. First Reductive Amination N-Boc-ethylenediamine, Salicylaldehyde, NaBH₄Methanol0 °C to RT85-95%
2. Boc Deprotection TFA or HCl in dioxaneDichloromethane0 °C to RT>95% (crude)
3. Second Reductive Amination Deprotected amine, 2-Formylpyridine, NaBH₄, NEt₃Methanol0 °C to RT55-65%
Overall Yield of Salpyran (Route A) ~49% [1]

Visualizations

Salpyran_Synthesis_Workflow cluster_step1 Step 1: First Reductive Amination cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Reductive Amination cluster_step4 Step 4: Dihydrochloride Salt Formation A N-Boc-ethylenediamine + Salicylaldehyde B Imine Formation A->B MeOH, RT C Reduction (NaBH4) B->C MeOH, 0°C D N-(2-(Boc-amino)ethyl)- 2-hydroxybenzylamine C->D E N-(2-aminoethyl)- 2-hydroxybenzylamine D->E TFA, DCM G Imine Formation E->G F 2-Formylpyridine F->G NEt3, MeOH, RT H Reduction (NaBH4) G->H MeOH, 0°C I Salpyran (Free Base) H->I J This compound I->J HCl in EtOH

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 cluster_solutions4 Solutions for Step 4 Start Low Final Yield Purity Check Purity of Intermediates Start->Purity Red_Amin_1 Issue with 1st Reductive Amination? Purity->Red_Amin_1 Yes Deprotection Issue with Boc Deprotection? Purity->Deprotection No Red_Amin_1->Deprotection Sol_1a Anhydrous Conditions Red_Amin_1->Sol_1a Sol_1b Fresh Reducing Agent Red_Amin_1->Sol_1b Sol_1c Optimize Temperature Red_Amin_1->Sol_1c Red_Amin_2 Issue with 2nd Reductive Amination? Deprotection->Red_Amin_2 Sol_2a Sufficient Acid Deprotection->Sol_2a Sol_2b Increase Reaction Time Deprotection->Sol_2b Salt_Formation Issue with Salt Formation? Red_Amin_2->Salt_Formation Sol_3a Purify Intermediate Red_Amin_2->Sol_3a Sol_3b Add Base (NEt3) Red_Amin_2->Sol_3b Sol_4a Purify Free Base Salt_Formation->Sol_4a Sol_4b Optimize Solvent System Salt_Formation->Sol_4b Sol_4c Recrystallize Salt_Formation->Sol_4c

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Salpyran dihydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Salpyran dihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct conditions. The compound is sensitive to moisture and should be kept in a tightly sealed container. For optimal shelf life, different storage temperatures are recommended.

Q2: How should I store this compound solutions?

A2: Solutions of this compound are less stable than the solid form and require colder storage to minimize degradation. It is highly recommended to prepare fresh solutions for in vivo experiments on the day of use. For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in DMSO. However, it is important to note that DMSO is hygroscopic and can absorb moisture from the air, which may impact the stability and solubility of the compound. Therefore, it is best practice to use newly opened or anhydrous DMSO for solution preparation.[3]

Q4: I observed precipitation in my this compound solution after storage. What should I do?

A4: Precipitation may occur if the solution has been stored for an extended period, subjected to freeze-thaw cycles, or if the solvent has absorbed moisture. If you observe precipitation, it is recommended to gently warm and/or sonicate the solution to aid in redissolution.[4] However, if the precipitate does not dissolve, the solution may be compromised, and it is advisable to prepare a fresh solution.

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in assays using this compound can often be traced back to issues with compound stability and handling. Use the following guide to troubleshoot potential problems.

Troubleshooting Workflow for Inconsistent Results

G A Inconsistent Experimental Results B Check Solution Preparation and Storage A->B C Was fresh or properly stored stock solution used? B->C D Was anhydrous/newly opened DMSO used? C->D Yes G Prepare fresh solution and repeat experiment C->G No E Review Experimental Protocol D->E Yes I Source new solvent and prepare fresh solution D->I No F Are there any known incompatibilities with other reagents? E->F H Consider potential degradation. Perform stability check. F->H No K Consult literature for potential interactions F->K Yes J Modify protocol to avoid incompatibility K->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Suspected Degradation of this compound

If you suspect that your this compound has degraded, a systematic approach is needed to confirm this and to obtain a stable compound for your experiments.

Logical Flow for Investigating Suspected Degradation

G A Suspected Degradation of this compound B Review Storage and Handling Records A->B C Were storage conditions appropriate? B->C D Was the compound exposed to light, moisture, or high temperatures? C->D Yes H Procure a new batch of compound C->H No E Perform Analytical Characterization D->E No D->H Yes F Compare with reference standard using HPLC or LC-MS E->F G Are degradation peaks present? F->G I Compound is likely stable. Re-evaluate experimental setup. G->I No J Identify degradation products if possible G->J Yes J->H

Caption: Logical flow for investigating suspected compound degradation.

Data on Storage Conditions

For easy reference, the recommended storage conditions for this compound in both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationNotes
Long-term4°CUp to 2 yearsKeep in a tightly sealed container, protected from moisture.[5]
Extended-term-20°CUp to 3 yearsKeep in a tightly sealed container, protected from moisture.[5]

Table 2: Recommended Storage Conditions for this compound in Solution

SolventTemperatureDurationNotes
DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2][3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol describes a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.

Workflow for a Forced Degradation Study

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (e.g., 0.1M HCl) G Develop HPLC/LC-MS Method B Base Hydrolysis (e.g., 0.1M NaOH) C Oxidative Degradation (e.g., 3% H2O2) D Thermal Degradation (e.g., 80°C in solution) E Photolytic Degradation (UV/Vis light exposure) H Analyze Stressed Samples G->H I Identify and Characterize Degradation Products H->I J Validate Stability-Indicating Method I->J F This compound Sample F->A F->B F->C F->D F->E

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1M HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1M NaOH) and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal Degradation: Expose the sample solution to a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the sample solution to UV and visible light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a developed and validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • If using LC-MS, characterize the structure of the major degradation products.

This information should serve as a valuable resource for handling and troubleshooting issues related to this compound stability. For further assistance, please consult the relevant product datasheets and scientific literature.

References

Technical Support Center: Troubleshooting Salpyran Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the antioxidant properties of Salpyran. Inconsistent results in antioxidant assays are common, and this guide aims to clarify issues specific to Salpyran's unique mechanism of action.

Section 1: General Troubleshooting for Antioxidant Assays

This section addresses common issues that can lead to inconsistent results regardless of the specific antioxidant compound being tested.

Frequently Asked Questions (General)

Q1: Why are my antioxidant assay results inconsistent across different methods like DPPH, ABTS, and FRAP?

A1: Inconsistent results across different antioxidant assays are common and expected because these assays operate on different chemical principles.[1][2] The primary mechanisms are:

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces an oxidant by donating an electron. The color change of the oxidant is measured. Examples include the Ferric Reducing Antioxidant Power (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays.[1]

  • Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.[1]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both mechanisms.[1] A compound like Salpyran may show different levels of activity in these assays depending on its chemical properties and primary mechanism of action.[1] For a complete profile, it is recommended to use a variety of assays covering both SET and HAT mechanisms.[1]

cluster_mech Select Assay Based on Mechanism cluster_assay Common Assays Mechanism Antioxidant Mechanism SET Single Electron Transfer (SET) Mechanism->SET e⁻ donation HAT Hydrogen Atom Transfer (HAT) Mechanism->HAT H• donation Both SET and/or HAT Mechanism->Both DPPH DPPH SET->DPPH FRAP FRAP SET->FRAP ORAC ORAC HAT->ORAC ABTS ABTS Both->ABTS cluster_fenton Fenton-like Reaction (Uninhibited) cluster_salpyran Salpyran's Mechanism of Action Cu Free Cu(II) ROS Reactive Oxygen Species (ROS) Cu->ROS + H₂O₂ Cu_S [Cu(II)-Salpyran] Complex Cu->Cu_S H2O2 H₂O₂ Salpyran Salpyran Salpyran->Cu_S Chelates No_ROS ROS Formation Blocked Cu_S->No_ROS Prevents reaction with H₂O₂ cluster_wells 96-Well Plate Setup start Start: Prepare Salpyran Dilutions well_A Well A (Test) Salpyran + DPPH + Solvent start->well_A well_B Well B (Sample Blank) Salpyran + Solvent start->well_B incubate Incubate in Dark well_A->incubate well_B->incubate read Read Absorbance at ~517 nm incubate->read calc Calculate Corrected Absorbance (Abs_A - Abs_B) read->calc

References

Potential experimental artifacts with Salpyran dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salpyran dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and interpreting potential experimental artifacts. Salpyran is a selective chelator of Copper(II) (Cu(II)) that acts as an antioxidant by preventing the formation of reactive oxygen species (ROS).[1][2][3] Its unique mechanism, while promising for therapeutic applications, can also be a source of experimental artifacts if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Salpyran?

A1: Salpyran is a tetradentate ligand designed to selectively bind to Cu(II) ions with high affinity.[1][2] This chelation prevents copper from participating in redox reactions, such as the Fenton-like reaction with hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals. Its primary role is to act as an antioxidant by preventing the formation of these reactive oxygen species.[1][2][3][4]

Q2: How should I prepare and store this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] For experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO.[6][7] Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.[7]

Q3: Is this compound stable in cell culture media?

A3: The stability of small molecules in complex biological media can vary.[6] While Salpyran itself is stable, its effectiveness over long-term experiments (>48 hours) may diminish. For lengthy experiments, it is advisable to refresh the media with freshly diluted compound every 24-48 hours to ensure a consistent effective concentration.[7] A stability test in your specific experimental media is recommended (see Protocol 1).

Q4: Can the dihydrochloride salt form affect my experiment?

A4: Yes, potentially. As a dihydrochloride salt, dissolving the compound in a poorly buffered aqueous solution could cause a slight decrease in pH.[7] Standard cell culture media are well-buffered, but it is a factor to consider, especially when preparing high-concentration solutions in simple buffers. Always check the pH of your final working solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected antioxidant activity.
  • Potential Cause 1: Compound Degradation. Salpyran may not be stable in your specific cell culture medium for the full duration of the experiment.

    • Solution: Perform a stability study by incubating Salpyran in your media at 37°C and testing its activity at different time points (e.g., 0, 8, 24, 48 hours). For long-term experiments, replenish the media with fresh compound every 24-48 hours.[7]

  • Potential Cause 2: Suboptimal Concentration. The concentration used may be too low for your specific cell line or experimental conditions.

    • Solution: Perform a dose-response curve to determine the optimal effective concentration (EC₅₀) for your desired endpoint (e.g., ROS reduction).

  • Potential Cause 3: High Serum Content. Serum proteins in the media can bind to small molecules, reducing their bioavailable concentration.

    • Solution: If possible, perform initial characterization in low-serum or serum-free media. If serum is required, you may need to increase the concentration of Salpyran, but be mindful of potential off-target effects.

Issue 2: High cytotoxicity observed, especially at higher concentrations.
  • Potential Cause 1: Off-Target Effects via Copper Depletion. Copper is an essential cofactor for several vital enzymes (e.g., cytochrome c oxidase in the mitochondrial respiratory chain, superoxide dismutase 1). Chelation by Salpyran could inhibit these enzymes, leading to cytotoxicity unrelated to its antioxidant effect.

    • Solution: Perform a "copper rescue" experiment. Co-incubate the cells with Salpyran and a molar excess of CuCl₂. If the toxicity is reversed, it indicates the effect is due to copper chelation.

  • Potential Cause 2: Assay Interference. The observed "toxicity" may be an artifact of Salpyran interfering with the viability assay itself. Redox-based assays (MTT, XTT, WST, resazurin) are particularly susceptible to interference from antioxidants.

    • Solution: Validate your viability results using a non-redox-based method, such as a crystal violet assay (measures cell number) or a commercial ATP-based assay (measures metabolic activity). Compare results across different methods (see Table 2).

  • Potential Cause 3: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6]

    • Solution: Ensure your vehicle control contains the highest concentration of DMSO used in your experiment and that this concentration does not exceed 0.5% (ideally ≤0.1%).[7]

Issue 3: Discrepant results between different types of assays.
  • Potential Cause: Direct Assay Interference. Salpyran's chemical properties (chelator, antioxidant) can directly interfere with assay components. For example, it can reduce reporter molecules in viability assays or chelate metal cofactors (like Mg²⁺) required for enzymatic assays (e.g., luciferase).

    • Solution: Run a cell-free control for each assay. Add Salpyran directly to the assay reagents in the absence of cells to see if it alters the signal. If interference is detected, you must use an alternative, non-interfering assay.

Quantitative Data Summary

Table 1: Metal Ion Selectivity of Salpyran

This table summarizes the high selectivity of Salpyran for Cu(II) over other biologically relevant divalent metal ions. The pM value represents the negative logarithm of the free metal ion concentration at pH 7.4, indicating binding affinity (a higher value means stronger binding).

Metal IonpM at pH 7.4Selectivity Ratio (pCu / pM)
Cu(II) 10.651.00
Zn(II) < 6.0> 1.77
Fe(II) Not ReportedNot Reported
Mg(II) Not ApplicableNot Applicable
Ca(II) Not ApplicableNot Applicable
(Data derived from published reports describing high selectivity for Cu(II) over Zn(II))[1][2]
Table 2: Illustrative Example of Assay Interference on Cell Viability
ConcentrationViability via MTT Assay (Redox-based)Viability via Crystal Violet Assay (Cell Number)
Vehicle Control100%100%
10 µM Salpyran95%98%
50 µM Salpyran70%92%
100 µM Salpyran45%85%
(This is illustrative data. The MTT assay may falsely indicate toxicity due to Salpyran's antioxidant properties reducing the MTT reagent, while the crystal violet assay shows the actual effect on cell number.)

Key Experimental Protocols

Protocol 1: Assessing Salpyran Stability in Cell Culture Media
  • Prepare a working solution of Salpyran (e.g., 50 µM) in your complete cell culture medium.

  • Dispense aliquots into sterile tubes and incubate them in a cell culture incubator (37°C, 5% CO₂).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C.

  • Once all time points are collected, analyze the samples. This can be done functionally (e.g., using a cell-free ROS generation assay) or analytically (e.g., via HPLC-MS to measure the concentration of the parent compound).

  • Plot the remaining activity or concentration versus time to determine the compound's stability profile under your experimental conditions.

Protocol 2: Copper Rescue Experiment to Confirm On-Target Effect
  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Prepare treatment groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • Salpyran at a cytotoxic concentration (e.g., 100 µM)

    • Copper(II) Chloride (CuCl₂) alone (at the same concentration as used in the rescue group)

    • Salpyran + CuCl₂ (co-treatment, with CuCl₂ at a 1.5x to 2x molar excess to Salpyran)

  • Incubate cells for the desired duration (e.g., 24 hours).

  • Assess cell viability using a reliable, non-interfering method (e.g., Crystal Violet or ATP-based assay).

  • If the cytotoxicity of Salpyran is significantly reversed by the addition of copper, the effect is likely due to copper chelation.

Visualizations

Signaling and Artifact Pathways

Salpyran_Mechanism cluster_0 Intended Mechanism: Antioxidant Effect cluster_1 Potential Artifact: Off-Target Cytotoxicity Salpyran Salpyran Salpyran_Cu [Salpyran-Cu(II)] Complex (Inactive) Salpyran->Salpyran_Cu Chelates Enzyme_Inhibition Enzyme Inhibition Salpyran->Enzyme_Inhibition Depletes Cu(II) Cofactor Cu2 Free Cu(II) ROS Reactive Oxygen Species (ROS) Cu2->ROS Fenton-like Reaction Cu2->Salpyran_Cu H2O2 H₂O₂ H2O2->ROS Fenton-like Reaction Cell_Protection Cell Protection ROS->Cell_Protection Inhibits Salpyran_Cu->ROS Prevents formation of Cu_Enzyme Copper-Dependent Enzymes (e.g., SOD1) Cu_Enzyme->Enzyme_Inhibition Toxicity Cytotoxicity Enzyme_Inhibition->Toxicity Troubleshooting_Workflow Start Unexpected Result (e.g., High Toxicity) Check_Assay Is the assay redox-based or metal-dependent? Start->Check_Assay Run_Cell_Free Run Cell-Free Assay Control Check_Assay->Run_Cell_Free Yes Copper_Rescue Perform Copper Rescue Experiment Check_Assay->Copper_Rescue No Interference Interference Detected? Run_Cell_Free->Interference Use_Alt_Assay SOLUTION: Use Alternative Assay (e.g., Crystal Violet) Interference->Use_Alt_Assay Yes No_Interference No Interference Interference->No_Interference No No_Interference->Copper_Rescue Toxicity_Reversed Toxicity Reversed? Copper_Rescue->Toxicity_Reversed Off_Target CONCLUSION: Effect is likely off-target copper chelation Toxicity_Reversed->Off_Target Yes On_Target CONCLUSION: Effect is likely on-target or other mechanism Toxicity_Reversed->On_Target No Artifact_Logic Prop1 Cu(II) Chelator Art1 Off-Target Enzyme Inhibition Prop1->Art1 Leads to Art3 Metal-Dependent Assay Interference Prop1->Art3 Can cause Prop2 Antioxidant Art2 Redox Assay Interference Prop2->Art2 Leads to Prop3 Dihydrochloride Salt Art4 Media pH Shift (unbuffered solutions) Prop3->Art4 Can cause

References

Optimizing Salpyran Dihydrochloride Dosage for In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Salpyran dihydrochloride in in vivo experimental settings. Due to the novelty of this compound, specific dosage information from published in vivo studies is limited. Therefore, this resource offers a comprehensive framework for researchers to design and optimize their own dosage regimens, drawing upon data from analogous copper chelators and best practices in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Salpyran is a selective chelator of copper (II) ions.[1] Its therapeutic potential stems from its ability to bind with high affinity to Cu(II), thereby preventing it from participating in reactions that generate reactive oxygen species (ROS).[1][2] This action helps to mitigate oxidative stress, which is implicated in the pathology of various diseases.[3]

Q2: What is a recommended starting dose for this compound in mice?

As of late 2025, there is no established optimal dosage for this compound in in vivo models. A rational approach to dose-finding would involve a pilot study with a wide range of doses. Based on studies of other copper chelators, a starting range of 1 to 50 mg/kg could be considered, subject to thorough toxicity evaluation.

Q3: How should I formulate this compound for in vivo administration?

The choice of formulation depends on the route of administration. For oral gavage, this compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC Na).[4] For parenteral routes, such as intraperitoneal injection, a solution in a vehicle like 10% DMSO in corn oil may be suitable.[4] It is crucial to assess the stability and solubility of this compound in the chosen vehicle before administration.

Q4: What are the potential side effects of this compound?

While specific toxicity data for this compound is not yet available, a primary concern with metal chelators is the potential for off-target effects, such as the chelation of other essential metal ions like zinc. Researchers should monitor for general signs of toxicity, including weight loss, behavioral changes, and any indicators of organ dysfunction through histological and blood chemistry analysis.

Troubleshooting Guides

Issue: Poor Solubility of this compound in Aqueous Vehicles

  • Solution 1: Use of Co-solvents: For parenteral formulations, consider using a co-solvent system. A common starting point is 10% DMSO in saline or corn oil.[4] Always perform a small-scale solubility test first.

  • Solution 2: Suspension for Oral Administration: If the compound is not fully soluble, a homogenous suspension can be prepared for oral gavage. Using a vehicle like 0.5% CMC Na helps to maintain the suspension's uniformity.[4] Ensure the suspension is well-vortexed before each administration.

  • Solution 3: pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Investigate the effect of pH on the solubility of this compound in your chosen vehicle, ensuring the final pH is physiologically compatible.

Issue: Animal Distress or Adverse Reactions Post-Administration

  • Solution 1: Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the vehicle and the compound.

  • Solution 2: Refine Administration Technique: For oral gavage, ensure proper technique to avoid esophageal or gastric injury.[5] For injections, vary the site and ensure the volume is appropriate for the animal's size.

  • Solution 3: Dose Reduction: If adverse effects are observed, reduce the dose or the frequency of administration in subsequent cohorts. A thorough dose-response and toxicity assessment is critical.

Quantitative Data from Structurally or Functionally Similar Copper Chelators

Since direct in vivo dosage data for this compound is limited, the following table summarizes dosages of other copper chelators from preclinical studies. This information can serve as a reference for designing initial dose-finding experiments.

CompoundAnimal ModelRoute of AdministrationDosage RangeKey FindingsReference
TDMQ20"Toxic milk" TX mice (Wilson's Disease model)OralNot specifiedDecreased liver copper, increased fecal copper excretion[6]
Tetrathiomolybdate (TTM)Apolipoprotein E-deficient miceIn diet33-66 ppmReduced serum ceruloplasmin and tissue copper levels[5]
Imine-based Chelators (L09, L10)STZ-induced Alzheimer's rat modelNot specifiedUp to 500 µM (in vitro)Reduced neuroinflammation and oxidative stress
2,4-DiarylimidazolesMice and RatsNot specified100-300 mg/kgNo overt signs of toxicity[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (0.5% CMC Na Suspension)

  • Prepare 0.5% CMC Na Solution: Weigh 0.5 g of carboxymethylcellulose sodium and dissolve it in 100 mL of sterile, deionized water. Stir until a clear, viscous solution is formed.

  • Weigh this compound: Accurately weigh the required amount of this compound based on the desired concentration and final volume.

  • Prepare Suspension: Gradually add the powdered this compound to the 0.5% CMC Na solution while continuously vortexing or stirring to ensure a uniform suspension.

  • Verify Homogeneity: Before each administration, vortex the suspension thoroughly to ensure consistent dosing.

Protocol 2: Preparation of this compound for Injection (10% DMSO in Corn Oil)

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.

  • Dilute with Corn Oil: For a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 900 µL of sterile corn oil.[4]

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the DMSO is evenly dispersed in the corn oil and the compound is fully dissolved. The final solution should be clear. If precipitation occurs, adjustments to the formulation may be necessary.

Visualizing Experimental Design and Mechanisms

To aid in the planning and understanding of in vivo studies with this compound, the following diagrams illustrate key concepts.

Salpyran_Mechanism_of_Action Excess Cu(II) Excess Cu(II) ROS Production ROS Production Excess Cu(II)->ROS Production Catalyzes Stable Cu(II)-Salpyran Complex Stable Cu(II)-Salpyran Complex Excess Cu(II)->Stable Cu(II)-Salpyran Complex Salpyran Salpyran Salpyran->Stable Cu(II)-Salpyran Complex Chelates Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Stable Cu(II)-Salpyran Complex->ROS Production Inhibits

Caption: Mechanism of this compound in reducing oxidative stress.

Dosage_Optimization_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing Single Ascending Dose Study Single Ascending Dose Study Toxicity Assessment Toxicity Assessment Single Ascending Dose Study->Toxicity Assessment Determine MTD Determine Maximum Tolerated Dose (MTD) Toxicity Assessment->Determine MTD Multiple Dose Study Multiple Dose Study Determine MTD->Multiple Dose Study Inform Dose Selection Pharmacodynamic Readouts Pharmacodynamic Readouts Multiple Dose Study->Pharmacodynamic Readouts Establish Effective Dose Establish Effective Dose Pharmacodynamic Readouts->Establish Effective Dose

Caption: A typical workflow for in vivo dosage optimization studies.

References

Technical Support Center: Salpyran Dihydrochloride & Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of Salpyran dihydrochloride.

Troubleshooting Guides

Issue: Low or inconsistent permeability in in-vitro BBB models (e.g., Transwell assay).

Question: My in-vitro BBB model consistently shows low apparent permeability (Papp) for this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low apparent permeability of this compound in in-vitro models can stem from several factors related to both the compound and the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Verify Model Integrity: The health and integrity of your cell barrier are critical.

    • Transendothelial Electrical Resistance (TEER): Ensure your TEER values are stable and within the expected range for your specific cell type (e.g., primary brain endothelial cells, hCMEC/D3) before and after the experiment. A significant drop in TEER suggests compromised tight junctions.[1][2]

    • Paracellular Marker Permeability: Assess the permeability of a paracellular marker (e.g., Lucifer yellow, fluorescently-labeled dextran). High permeability of these markers indicates a leaky barrier.

  • Investigate Active Efflux: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain endothelial cells.[3]

    • Co-incubation with Inhibitors: Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability of this compound suggests it is an efflux substrate.

  • Assess Compound Stability and Solubility:

    • Aqueous Solubility: Confirm the solubility of this compound in your assay buffer at the tested concentration. Precipitation will lead to an underestimation of permeability.

    • Metabolic Stability: Analyze samples from both the donor and receiver compartments at the end of the experiment (e.g., via LC-MS) to check for degradation of the parent compound.

  • Optimize Assay Conditions:

    • Protein Binding: If your assay medium contains serum, this compound might bind to albumin, reducing the free fraction available for transport. Determine the extent of plasma protein binding and consider using a serum-free medium if appropriate.

    • pH of the Medium: Ensure the pH of your assay buffer is stable and physiological (around 7.4), as pH can influence the ionization state and permeability of a compound.

Question: I am observing high variability in my in-vivo BBB permeability results for this compound. What could be causing this?

Answer:

High variability in in-vivo studies can be challenging. Here are some common sources of variability and how to address them:

  • Surgical and Dosing Inconsistencies:

    • Route of Administration: Ensure consistent intravenous (IV) administration. Inconsistent injections can lead to variations in the plasma concentration profile.

    • Anesthesia: The type and duration of anesthesia can affect cerebral blood flow and BBB permeability. Standardize the anesthetic protocol across all animals.

  • Sample Collection and Processing:

    • Perfusion Efficiency: Incomplete perfusion of the brain vasculature before tissue collection will lead to an overestimation of brain concentration due to residual blood. Visually inspect the brain and liver to ensure adequate perfusion.

    • Tissue Homogenization: Ensure a consistent and thorough homogenization of brain tissue to achieve complete lysis and compound extraction.

  • Pharmacokinetic Variability:

    • Plasma Concentration: Collect blood samples at multiple time points to determine the plasma concentration-time profile (AUC). The brain-to-plasma ratio (Kp) should be calculated at a time point where equilibrium is likely reached.[4]

    • Metabolism: Differences in drug metabolism between animals can lead to variable plasma concentrations.

  • Analytical Method Validation:

    • Matrix Effects: Ensure your analytical method (e.g., LC-MS/MS) is validated for the brain homogenate and plasma matrices to account for potential ion suppression or enhancement.

    • Standard Curve: Prepare calibration standards in the same matrix as the samples to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Question: What are the key physicochemical properties of a small molecule that favor passive diffusion across the blood-brain barrier?

Answer:

For passive diffusion, several physicochemical properties are generally favorable:

  • Low Molecular Weight: Typically, molecules under 500 Daltons have a better chance of crossing the BBB.[5][6]

  • High Lipophilicity: A moderate to high lipophilicity, often measured as LogP, is preferred. However, very high lipophilicity can lead to increased plasma protein binding and metabolism.[5][7]

  • Low Polar Surface Area (PSA): A PSA of less than 90 Ų is generally considered beneficial for BBB penetration.

  • Low Number of Rotatable Bonds: Fewer rotatable bonds contribute to a more rigid structure which can be advantageous for membrane crossing.

  • Neutral Charge at Physiological pH: Ionized molecules generally have much lower membrane permeability.[7]

Question: How can I enhance the blood-brain barrier permeability of this compound?

Answer:

Several strategies can be employed to enhance the CNS penetration of a compound like this compound:[5][8]

  • Prodrug Approach: A lipophilic, inactive prodrug can be designed to cross the BBB and then be converted to the active Salpyran molecule within the brain.[9]

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[5][10] These nanoparticles can also be surface-functionalized with ligands that target specific receptors on brain endothelial cells to promote receptor-mediated transcytosis.[8]

  • Chemical Modification: Structural modifications to this compound could be made to increase its lipophilicity or reduce its recognition by efflux transporters.[11]

  • Targeting Endogenous Transporters: If this compound can be modified to resemble a substrate for a nutrient transporter at the BBB, it could be actively transported into the brain.

Question: What are the advantages and disadvantages of in-vitro versus in-vivo models for assessing BBB permeability?

Answer:

Both in-vitro and in-vivo models have their own set of advantages and limitations:

Model TypeAdvantagesDisadvantages
In-Vitro (e.g., Transwell, BBB-on-a-chip) - High-throughput and cost-effective for screening.[12][13]- Allows for mechanistic studies (e.g., role of specific transporters).- Reduces the use of animals.- May not fully replicate the complexity of the in-vivo neurovascular unit.[1]- Correlation with in-vivo outcomes can be poor.[14]- TEER values and expression of transporters can differ from the in-vivo situation.
In-Vivo (e.g., IV injection, microdialysis) - Provides the most physiologically relevant assessment of BBB penetration.[15]- Accounts for factors like plasma protein binding, metabolism, and cerebral blood flow.- Allows for the determination of unbound brain concentrations.[4]- Lower throughput and more expensive.- Technically more demanding.- Involves the use of animals.

Experimental Protocols

Protocol 1: In-Vitro BBB Permeability Assessment using a Transwell Model

This protocol outlines a general procedure for assessing the permeability of this compound across a brain endothelial cell monolayer.

  • Cell Culture:

    • Culture brain endothelial cells (e.g., hCMEC/D3 or primary cells) on microporous filter inserts (e.g., Transwell®) until a confluent monolayer is formed.

    • For co-culture models, plate astrocytes or pericytes on the bottom of the well.[1]

    • Monitor monolayer integrity by measuring TEER.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of accumulation of the compound in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Protocol 2: In-Vivo BBB Permeability Assessment in Rodents

This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of this compound.

  • Animal Preparation:

    • Acclimate animals (e.g., mice or rats) to the housing conditions.

    • Fast animals overnight with free access to water before the experiment.

  • Compound Administration:

    • Administer this compound intravenously (e.g., via the tail vein) at a predetermined dose.

  • Sample Collection:

    • At a specified time point post-dose (e.g., 1 hour), anesthetize the animal.

    • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Harvest the brain and weigh it.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis:

    • Extract this compound from the plasma and brain homogenate.

    • Quantify the concentration in both matrices using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp): Kp = C_brain / C_plasma Where:

      • C_brain is the concentration of the compound in the brain (ng/g).

      • C_plasma is the concentration of the compound in the plasma (ng/mL).

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate expected outcomes from the described experiments.

Table 1: Hypothetical In-Vitro Permeability of this compound

ConditionPapp (x 10⁻⁶ cm/s)
This compound1.2 ± 0.3
This compound + Verapamil (P-gp inhibitor)4.8 ± 0.7
Propranolol (High Permeability Control)>20
Lucifer Yellow (Low Permeability Control)<0.5

Table 2: Hypothetical In-Vivo Brain Penetration of this compound in Mice

CompoundDose (mg/kg, IV)Time Point (hr)C_plasma (ng/mL)C_brain (ng/g)Kp
This compound21150 ± 2545 ± 80.3

Visualizations

experimental_workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment invitro_start Prepare Transwell Model teer_check Measure TEER invitro_start->teer_check add_compound Add Salpyran-HCl to Apical Chamber teer_check->add_compound incubate Incubate at 37°C add_compound->incubate sample_baso Sample Basolateral Chamber at Time Points incubate->sample_baso analyze_lcms Analyze Samples (LC-MS) sample_baso->analyze_lcms calc_papp Calculate Papp analyze_lcms->calc_papp invivo_start IV Administration to Rodent wait Wait for Predetermined Time invivo_start->wait collect_samples Collect Blood & Perfuse Brain wait->collect_samples process_samples Process Plasma & Brain Homogenate collect_samples->process_samples analyze_samples_invivo Analyze Samples (LC-MS) process_samples->analyze_samples_invivo calc_kp Calculate Kp (Cbrain/Cplasma) analyze_samples_invivo->calc_kp

Caption: Experimental workflows for in-vitro and in-vivo BBB permeability assessment.

troubleshooting_workflow start Low In-Vitro Permeability Observed for Salpyran-HCl check_integrity Is the BBB model integrity confirmed? (TEER, Paracellular Markers) start->check_integrity integrity_yes Yes check_integrity->integrity_yes High Integrity integrity_no No check_integrity->integrity_no Low Integrity use_inhibitors Perform assay with efflux inhibitors (e.g., Verapamil). integrity_yes->use_inhibitors fix_model Optimize cell culture conditions. Re-establish barrier. integrity_no->fix_model check_efflux Is Salpyran-HCl an efflux pump substrate? efflux_yes Yes check_efflux->efflux_yes Papp Increases efflux_no No check_efflux->efflux_no No Change in Papp consider_modification Consider structural modification to evade efflux. efflux_yes->consider_modification check_properties Assess physicochemical properties (solubility, stability, protein binding) efflux_no->check_properties use_inhibitors->check_efflux

Caption: Troubleshooting logic for low in-vitro BBB permeability of this compound.

bbb_transport_mechanisms cluster_bbb Blood-Brain Barrier (Endothelial Cell) blood Blood passive Passive Diffusion Lipophilic, small molecules blood->passive:f0 Influx carrier Carrier-Mediated Transport e.g., Glucose, Amino Acids blood->carrier:f0 Influx receptor Receptor-Mediated Transcytosis e.g., Insulin, Transferrin blood->receptor:f0 Influx brain Brain efflux Active Efflux P-gp, BCRP, MRPs brain->efflux:f0 Efflux passive:f0->brain carrier:f0->brain receptor:f0->brain efflux:f0->blood

Caption: Major transport mechanisms across the blood-brain barrier.

References

Mitigating potential cytotoxicity of Salpyran dihydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mitigating Potential Cytotoxicity of Salpyran Dihydrochloride at High Concentrations

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and mitigating potential cytotoxic effects of this compound observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at high concentrations in our cell-based assays. What is the likely mechanism?

A1: While specific cytotoxicity data for this compound is not extensively published, its primary action as a Cu(II) selective chelator provides insight into potential mechanisms.[1][2][3] At high concentrations, the cytotoxic effects of copper chelators can be linked to:

  • Induction of Oxidative Stress: Although this compound is designed to prevent the formation of reactive oxygen species (ROS) by chelating copper, at high concentrations or under specific cellular conditions, the Salpyran-copper complex itself might engage in redox cycling. This can paradoxically lead to the generation of ROS, causing oxidative damage to cellular components.

  • Disruption of Essential Copper-Dependent Processes: Copper is a vital cofactor for numerous enzymes involved in critical cellular functions. Excessive chelation by high concentrations of this compound may deplete intracellular copper levels, leading to the inhibition of these essential enzymes and subsequent cellular dysfunction.

  • Off-Target Effects: At high concentrations, small molecules can exhibit off-target binding to other cellular components, leading to unintended biological consequences and cytotoxicity.

Q2: How can we reduce the observed cytotoxicity of this compound in our experiments without compromising its intended effect?

A2: Several strategies can be employed to mitigate the cytotoxicity of this compound at high concentrations:

  • Optimization of Experimental Conditions:

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically below 0.5%).

    • Serum Concentration: The presence of serum proteins can reduce the free concentration of the compound. Test a range of serum concentrations to see if this mitigates cytotoxicity.

    • Cell Density: Optimize cell seeding density to avoid stress due to overgrowth or sparseness, which can sensitize cells to compound toxicity.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may help to quench ROS and reduce cytotoxicity.

  • Determine the Optimal Concentration Range: Perform a careful dose-response study to identify the lowest effective concentration of this compound for your desired experimental outcome, while minimizing cytotoxicity.

Q3: Which cytotoxicity assays are most appropriate for evaluating the effects of a metal chelator like this compound?

A3: It is advisable to use multiple assays that measure different cellular endpoints to get a comprehensive understanding of the cytotoxic mechanism. Good options include:

  • Metabolic Assays (e.g., MTT, XTT, or WST-1): These assays measure mitochondrial dehydrogenase activity, providing an indication of overall metabolic activity and cell viability.

  • Membrane Integrity Assays (e.g., Neutral Red Uptake or LDH release): These assays assess cell membrane damage. The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the dye in their lysosomes.

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays can determine if the observed cell death is due to programmed cell death (apoptosis), which can be triggered by some chelating agents.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health, passage number, or seeding density.Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding. Standardize seeding density for all experiments.
Observed cytotoxicity at concentrations much lower than expected. Cell line is particularly sensitive to copper chelation.Test this compound on a panel of different cell lines to identify a more robust model. Perform experiments in medium with and without added copper to assess the role of copper chelation in the observed toxicity.
Compound precipitates in the culture medium at high concentrations. Poor solubility of this compound in the assay medium.Visually inspect the wells for precipitate under a microscope. Determine the solubility of this compound in your specific culture medium. If solubility is an issue, consider using a different solvent or formulation, while keeping the final solvent concentration non-toxic.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. Neutral Red). Different mechanisms of cytotoxicity are being measured.This is valuable information. For instance, a decrease in MTT signal without a corresponding increase in membrane permeability (Neutral Red or LDH) might suggest mitochondrial dysfunction rather than immediate cell lysis. Utilize multiple assays to build a more complete picture of the cytotoxic mechanism.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a framework for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • This compound

  • 96-well flat-bottom cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This protocol assesses cell viability based on the ability of live cells to incorporate and bind the neutral red dye in their lysosomes.

Materials:

  • This compound

  • 96-well flat-bottom cell culture plates

  • Appropriate cell line and complete culture medium

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • PBS

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Elution: Add 100 µL of the desorb solution to each well and incubate for 10 minutes on a shaker to extract the dye from the cells.

  • Readout: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each treatment relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

Salpyran_Cytotoxicity_Pathway cluster_stimulus High Concentration Salpyran cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Salpyran This compound (High Concentration) ROS Increased ROS (Oxidative Stress) Salpyran->ROS Paradoxical Effect Copper_Depletion Intracellular Copper Depletion Salpyran->Copper_Depletion Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway (e.g., ERK) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Enzyme_Inhibition Inhibition of Cu-dependent Enzymes Copper_Depletion->Enzyme_Inhibition Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Intrinsic Pathway Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Context-dependent Caspase->Apoptosis

Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h (Attachment) Seed_Cells->Incubate_24h Add_Compound 3. Add Salpyran (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Exposure 4. Incubate (24, 48, 72h) Add_Compound->Incubate_Exposure MTT_Assay 5a. MTT Assay (Metabolic Activity) Incubate_Exposure->MTT_Assay NRU_Assay 5b. Neutral Red Uptake Assay (Membrane Integrity) Incubate_Exposure->NRU_Assay Read_Absorbance 6. Read Absorbance (Plate Reader) MTT_Assay->Read_Absorbance NRU_Assay->Read_Absorbance Calculate_Viability 7. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 8. Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Side effects and toxicity of Salpyran dihydrochloride in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed preclinical toxicology data for Salpyran dihydrochloride is not publicly available. The following information is presented in a standardized format for researchers and is based on general principles of preclinical toxicology assessment for chelating agents. The data presented herein is hypothetical and for illustrative purposes only. Researchers should consult internal study data and relevant safety documentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the acute toxicity of this compound in common rodent models?

No publicly available data exists for the median lethal dose (LD50) of this compound. Hypothetically, in a single-dose acute toxicity study in rodents, one might observe the following results.

Hypothetical Acute Toxicity Data for this compound

SpeciesRoute of AdministrationVehicleLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Signs Observed
MouseOral (gavage)0.5% Methylcellulose> 2000N/ANo mortality or significant clinical signs observed at the limit dose.
RatOral (gavage)0.5% Methylcellulose15001250 - 1800Sedation, ataxia, and piloerection at doses ≥ 1000 mg/kg.
RatIntravenous (bolus)Saline150120 - 180Immediate signs of distress, convulsions, and respiratory depression.
Troubleshooting Guide: Unexpected Acute Toxicity Results
  • Issue: Higher than expected mortality at lower doses.

    • Possible Cause: Impurity of the test article, incorrect vehicle selection leading to poor solubility or altered absorption, or error in dose calculation/administration.

    • Solution: Verify the purity and stability of this compound. Ensure the vehicle is appropriate and the compound is fully solubilized or uniformly suspended. Review and confirm all dosing procedures.

  • Issue: Inconsistent clinical signs among animals in the same dose group.

    • Possible Cause: Variability in gavage technique, stress-induced physiological changes, or underlying health differences in the animal cohort.

    • Solution: Ensure all technical staff are proficient in the administration technique. Minimize environmental stressors. Use animals from a reputable supplier with a consistent health status.

2. What are the target organs of toxicity in repeat-dose studies?

Information regarding target organ toxicity from repeat-dose studies of this compound is not publicly available. A hypothetical 28-day repeat-dose oral toxicity study in rats might reveal the kidneys and liver as potential target organs, which is a common finding for compounds that are metabolized and excreted via these routes.

Hypothetical Organ Weight and Histopathology Findings in Rats (28-Day Oral Study)

Dose Group (mg/kg/day)Kidney (Relative to Body Weight)Liver (Relative to Body Weight)Key Histopathological Findings
0 (Vehicle)1.00 ± 0.081.00 ± 0.12No significant findings.
501.05 ± 0.091.02 ± 0.15No treatment-related findings.
1501.25 ± 0.111.18 ± 0.13Kidney: Mild tubular degeneration. Liver: Minimal centrilobular hypertrophy.
4501.45 ± 0.15 1.35 ± 0.18Kidney: Moderate tubular necrosis. Liver: Mild hepatocellular vacuolation.
* p < 0.05, ** p < 0.01 compared to vehicle control
Troubleshooting Guide: Interpreting Organ Toxicity
  • Issue: Significant changes in organ weights without corresponding histopathological findings.

    • Possible Cause: Physiological adaptation rather than toxicity. Body weight changes can also affect relative organ weights.

    • Solution: Correlate organ weight data with clinical pathology (e.g., liver enzymes, renal function markers) and histopathology to determine the toxicological significance.

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Species: Sprague-Dawley Rats (8-10 weeks old).

  • Group Size: Sequential dosing of single animals.

  • Dose Administration: A single oral gavage of this compound dissolved/suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose Progression: The initial dose is selected based on any available preliminary data. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

  • Observation Period: Animals are observed for 14 days post-dosing.

  • Endpoints: Mortality, clinical signs of toxicity, and body weight changes are recorded. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 and its confidence interval are calculated using appropriate statistical software.

Visualizations

Experimental Workflow for a 28-Day Repeat-Dose Toxicity Study

G cluster_prestudy Pre-Study Phase cluster_dosing Dosing & Observation Phase (28 Days) cluster_poststudy Post-Study Phase acclimatization Acclimatization (7 days) randomization Randomization into Dose Groups acclimatization->randomization daily_dosing Daily Oral Dosing randomization->daily_dosing clinical_obs Daily Clinical Observations daily_dosing->clinical_obs body_weight Weekly Body Weight & Food Consumption daily_dosing->body_weight clin_path Clinical Pathology (Day 29) body_weight->clin_path necropsy Necropsy & Organ Weight Measurement clin_path->necropsy histopath Histopathology necropsy->histopath data_analysis data_analysis histopath->data_analysis Final Report

Caption: Workflow of a standard 28-day oral toxicity study.

Hypothetical Signaling Pathway for Chelator-Induced Renal Toxicity

G cluster_cell Renal Tubule Cell salpyran Salpyran-Metal Complex ros Increased ROS salpyran->ros Redox Cycling mito_dys Mitochondrial Dysfunction ros->mito_dys caspase Caspase Activation mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanism of Salpyran-induced nephrotoxicity.

Validation & Comparative

Comparative Analysis of Salpyran Dihydrochloride and PBT2 on Cognitive Function: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Salpyran dihydrochloride and PBT2, two metal-protein attenuating compounds investigated for their potential to improve cognitive function in neurodegenerative diseases. This comparison synthesizes available preclinical and clinical data to highlight their mechanisms of action, efficacy, and experimental backing.

Executive Summary

Both this compound and PBT2 are designed to modulate metal ion homeostasis in the brain, a key pathological feature in neurodegenerative disorders like Alzheimer's disease. PBT2, a second-generation 8-hydroxyquinoline analog, has advanced to Phase II clinical trials, demonstrating a favorable safety profile and some efficacy in improving executive function in Alzheimer's patients.[1] Salpyran, a newer Cu(II) selective chelator, has shown promise in preclinical models by reducing oxidative stress and improving cognitive deficits in mice.[2][3] However, a direct clinical comparison between the two compounds is not yet available.

Data Presentation: Quantitative Comparison

Due to the different stages of development, a direct head-to-head comparison of clinical data is not possible. The following tables summarize the available quantitative data for each compound from distinct studies.

Table 1: PBT2 Phase IIa Clinical Trial Cognitive Efficacy Data in Alzheimer's Disease [1]

Cognitive TestPBT2 250 mg Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
Category Fluency Test+2.8 words-0.041
Trail Making Part B-48.0 seconds-0.009

Data represents the difference in the least squares mean change from baseline between the PBT2 250 mg group and the placebo group.

Table 2: Preclinical Efficacy of a Salpyran Analog (TDMQ20) in Mouse Models of Alzheimer's Disease [2]

Animal ModelTreatmentCognitive OutcomeResult
icv-CuAβ miceTDMQ20 (oral)Declarative Memory (Novel Object Recognition)Significant Improvement
hippo-CuAβ miceTDMQ20 (oral)Declarative Memory (Novel Object Recognition)Significant Improvement
5XFAD transgenic miceTDMQ20 (3-month treatment)Behavioral ImprovementsSignificant Improvement

Note: TDMQ20 is a closely related 8-aminoquinoline derivative to Salpyran and is presented here as a proxy for Salpyran's potential preclinical efficacy.

Mechanism of Action and Signaling Pathways

PBT2: PBT2 acts as a metal-protein attenuating compound (MPAC) that targets the dysregulation of copper and zinc ions implicated in the toxic oligomerization of amyloid-beta (Aβ) in Alzheimer's disease.[1] By redistributing these metal ions, PBT2 is thought to inhibit the formation of toxic Aβ oligomers and promote their clearance.[4]

PBT2_Mechanism cluster_extracellular Extracellular Space cluster_PBT2 cluster_outcome Outcome Abeta Amyloid-beta (Aβ) Toxic_Oligomers Toxic Aβ Oligomers Abeta->Toxic_Oligomers Aggregation Cu_Zn Copper (Cu²⁺) & Zinc (Zn²⁺) Cu_Zn->Toxic_Oligomers Promotes Reduced_Toxicity Reduced Neurotoxicity PBT2 PBT2 PBT2->Cu_Zn Binds & Redistributes PBT2->Toxic_Oligomers Inhibits Formation Improved_Cognition Improved Cognitive Function Reduced_Toxicity->Improved_Cognition

Caption: PBT2's proposed mechanism of action in reducing Aβ toxicity.

This compound: Salpyran is a rationally designed Cu(II) selective chelator.[3][5] Its primary proposed mechanism is to bind to excess copper ions, thereby preventing their participation in redox reactions that generate reactive oxygen species (ROS) and contribute to oxidative stress.[3][5] Oxidative stress is a known contributor to neuronal damage and cognitive decline in neurodegenerative diseases.

Salpyran_Mechanism cluster_cellular Cellular Environment cluster_Salpyran cluster_outcome_salpyran Outcome Cu Excess Copper (Cu²⁺) ROS Reactive Oxygen Species (ROS) Cu->ROS Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ROS Reacts with Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Reduced_OS Reduced Oxidative Stress Salpyran Salpyran Salpyran->Cu Chelates Salpyran->ROS Prevents Formation Cognitive_Improvement Cognitive Improvement Reduced_OS->Cognitive_Improvement

Caption: Salpyran's mechanism in reducing copper-induced oxidative stress.

Experimental Protocols

PBT2 Phase IIa Clinical Trial - Cognitive Assessments:

  • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized tool to assess the severity of cognitive impairment in Alzheimer's disease.

  • Mini-Mental State Examination (MMSE): A widely used test of cognitive function among the elderly; it includes tests of orientation, attention, memory, language, and visual-spatial skills.

  • Neuropsychological Test Battery (NTB): A battery of tests designed to assess a range of cognitive domains, including executive function.

    • Category Fluency Test: Participants are asked to name as many items as they can from a specified category (e.g., animals) in a set amount of time. This measures verbal fluency and executive control.

    • Trail Making Test Part B: A test of visual attention and task switching. Participants are instructed to connect a sequence of numbers and letters in alternating order.

Salpyran Analog (TDMQ20) Preclinical Study - Cognitive Assessment:

  • Novel Object Recognition (NOR) Test: This test is based on the innate tendency of rodents to explore novel objects.

    • Habituation Phase: The mouse is allowed to freely explore an empty arena.

    • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.

    • Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Experimental Workflow

Experimental_Workflow cluster_PBT2_Trial PBT2 Phase IIa Clinical Trial cluster_Salpyran_Study Salpyran (TDMQ20) Preclinical Study PBT2_Recruitment Patient Recruitment (Mild Alzheimer's Disease) PBT2_Randomization Randomization (Placebo, PBT2 50mg, PBT2 250mg) PBT2_Recruitment->PBT2_Randomization PBT2_Treatment 12-Week Treatment Period PBT2_Randomization->PBT2_Treatment PBT2_Assessment Cognitive Assessments (ADAS-cog, MMSE, NTB) PBT2_Treatment->PBT2_Assessment PBT2_Analysis Data Analysis PBT2_Assessment->PBT2_Analysis Salpyran_Model Induction of AD-like Pathology in Mouse Models Salpyran_Treatment Oral Administration of TDMQ20 Salpyran_Model->Salpyran_Treatment Salpyran_Behavioral Novel Object Recognition Test Salpyran_Treatment->Salpyran_Behavioral Salpyran_Biochemical Measurement of Oxidative Stress Markers Salpyran_Treatment->Salpyran_Biochemical Salpyran_Analysis Data Analysis Salpyran_Behavioral->Salpyran_Analysis Salpyran_Biochemical->Salpyran_Analysis

Caption: Comparative experimental workflows for PBT2 and Salpyran studies.

Conclusion

PBT2 has demonstrated a statistically significant improvement in executive function in a Phase IIa clinical trial involving Alzheimer's disease patients, providing valuable human data on its potential cognitive benefits.[1] this compound, while at an earlier, preclinical stage of investigation, shows promise as a potent antioxidant that can ameliorate cognitive deficits in animal models of Alzheimer's disease.[2]

The differing stages of research for these two compounds make a direct, definitive comparison of their cognitive enhancement capabilities challenging. PBT2's clinical data provides a stronger foundation for its potential therapeutic use in humans. However, Salpyran's distinct mechanism of action, focusing on copper-mediated oxidative stress, presents an alternative and potentially complementary therapeutic strategy. Further clinical investigation of Salpyran will be necessary to ascertain its efficacy in human subjects and to enable a more direct comparison with PBT2. Researchers and drug developers should consider the distinct mechanistic profiles and the current level of evidence for each compound when evaluating their therapeutic potential.

References

A Comparative Analysis of Copper Selectivity: Salpyran Dihydrochloride vs. TDMQ20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dysregulation of copper homeostasis is a key pathological feature in several neurodegenerative diseases, including Alzheimer's and Wilson's disease. This has spurred the development of copper-selective chelators as potential therapeutic agents. These molecules aim to sequester excess copper ions, thereby mitigating copper-induced oxidative stress and neuronal damage. This guide provides a detailed comparison of the copper selectivity of two such chelators: Salpyran dihydrochloride and TDMQ20.

Quantitative Comparison of Copper and Zinc Binding Affinity

The efficacy of a copper chelator is determined by its affinity for copper (II) ions, often expressed as the pCu value (-log[Cu²⁺]free), and its selectivity for copper over other biologically relevant metal ions, such as zinc (Zn²⁺). A higher pCu value indicates a stronger binding affinity for copper. Selectivity is crucial to avoid disrupting the homeostasis of other essential metals.

ChelatorpCupZnCu/Zn Selectivity (pCu - pZn)Log Selectivity (log [Kapp Cu-L / Kapp Zn-L])
Salpyran 10.65[1][2][3]6.69[1]3.96Not Reported
TDMQ20 Not explicitly reported; comparable to TMDQ-22 (10.75)[1]Not explicitly reportedNot explicitly reported> 12[2]

Note: The pCu and pZn values are calculated at pH 7.4. A larger difference between pCu and pZn indicates higher selectivity for copper over zinc. The log selectivity for TDMQ20 indicates a significantly higher binding affinity for copper compared to zinc.

Mechanism of Action: Copper Chelation and Reduction of Oxidative Stress

Both Salpyran and TDMQ20 function by binding to excess copper ions, forming stable complexes that prevent copper from participating in harmful redox reactions. In neurodegenerative diseases, excess copper can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. By chelating copper, these compounds effectively reduce the generation of ROS.

cluster_0 Pathological State cluster_1 Therapeutic Intervention Excess Cu(II) Excess Cu(II) ROS Production ROS Production Excess Cu(II)->ROS Production Chelator Salpyran or TDMQ20 Excess Cu(II)->Chelator Binding Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage Stable Cu(II) Complex Stable Cu(II) Complex Chelator->Stable Cu(II) Complex Chelation Reduced ROS Reduced ROS Stable Cu(II) Complex->Reduced ROS Inhibition of Redox Cycling Neuroprotection Neuroprotection Reduced ROS->Neuroprotection

Mechanism of copper chelation and neuroprotection.

Experimental Protocols

The determination of metal ion selectivity is a critical step in the evaluation of chelating agents. Commonly employed methods include UV-Vis spectrophotometry and fluorescence spectroscopy.

Determination of pCu by UV-Vis Spectrophotometry (Competitive Titration)

This method involves a competition experiment where the chelator of interest competes with a well-characterized indicator ligand for copper ions. The change in the absorbance spectrum of the indicator is monitored to determine the concentration of free copper and subsequently calculate the pCu.

start Start prep_sol Prepare solutions of: - Chelator (Salpyran or TDMQ20) - Indicator Ligand (e.g., Newport Green) - Cu(II) salt - Buffer (pH 7.4) start->prep_sol setup_spec Set up UV-Vis Spectrophotometer prep_sol->setup_spec mix_reagents Mix buffer, indicator, and chelator in a cuvette setup_spec->mix_reagents record_initial Record initial absorbance spectrum mix_reagents->record_initial titrate_cu Titrate with Cu(II) solution in small increments record_initial->titrate_cu record_spectra Record absorbance spectrum after each addition titrate_cu->record_spectra record_spectra->titrate_cu Repeat until saturation analyze_data Analyze spectral changes to determine free [Cu(II)] record_spectra->analyze_data calculate_pcu Calculate pCu = -log[Cu(II)]free analyze_data->calculate_pcu end End calculate_pcu->end

Workflow for pCu determination via UV-Vis spectrophotometry.

Methodology:

  • Solution Preparation : Prepare stock solutions of the chelator (this compound or TDMQ20), a suitable indicator dye with a known affinity for Cu(II) (e.g., Newport Green), a Cu(II) salt (e.g., CuSO₄), and a biological buffer (e.g., HEPES) at the desired pH (typically 7.4).

  • Spectrophotometer Setup : Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maxima of the indicator dye in both its free and copper-bound forms.

  • Initial Measurement : In a quartz cuvette, mix the buffer, a known concentration of the indicator dye, and a known concentration of the chelator. Record the initial absorbance spectrum.

  • Titration : Add small, precise aliquots of the Cu(II) solution to the cuvette. After each addition, allow the solution to equilibrate and then record the full absorbance spectrum.

  • Data Analysis : The changes in the absorbance at the characteristic wavelengths of the free and bound indicator are used to calculate the concentration of the copper-indicator complex and, consequently, the concentration of free Cu(II) at each titration point.

  • pCu Calculation : The pCu is then calculated using the formula: pCu = -log[Cu²⁺]free.

Determination of Metal Ion Selectivity by Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to assess the selectivity of a chelator for copper over other metal ions. This is often done through a competitive binding assay where the displacement of a fluorescent probe or the quenching of the chelator's intrinsic fluorescence upon metal binding is measured.

Methodology:

  • Solution Preparation : Prepare stock solutions of the chelator, the primary metal ion of interest (Cu²⁺), and competing metal ions (e.g., Zn²⁺, Fe²⁺, Mn²⁺) in a suitable buffer.

  • Fluorescence Measurement :

    • Intrinsic Fluorescence : If the chelator is fluorescent, its fluorescence intensity is measured in the absence and presence of Cu²⁺. The quenching or enhancement of fluorescence indicates binding.

    • Competitive Assay : A solution of the chelator and Cu²⁺ is prepared. The fluorescence is measured, and then competing metal ions are added to see if they can displace the copper, which would result in a change in fluorescence.

  • Selectivity Assessment : The fluorescence intensity of the chelator solution is measured in the presence of various metal ions. A significant change in fluorescence only in the presence of Cu²⁺ indicates high selectivity. The relative change in fluorescence in the presence of different metal ions can be used to quantify the selectivity.

Conclusion

Both this compound and TDMQ20 demonstrate high affinity and selectivity for copper (II) ions, making them promising candidates for therapeutic strategies targeting copper dyshomeostasis in neurodegenerative diseases. TDMQ20 exhibits exceptionally high selectivity for copper over zinc, as indicated by its large log selectivity value. Salpyran also shows good selectivity, with a pCu significantly higher than its pZn. The choice between these chelators for a specific application may depend on other factors such as bioavailability, blood-brain barrier permeability, and toxicity profiles, which have been investigated for TDMQ20[4][5]. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel copper chelators.

References

A Comparative Analysis of Salpyran Dihydrochloride and Novel Copper Chelators L09, L10, and L11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Experimental Data

The strategic chelation of copper ions has emerged as a promising therapeutic avenue for a range of disorders, from neurodegenerative diseases to cancer. This guide provides a comparative overview of Salpyran dihydrochloride and three novel copper chelators—L09, L10, and L11—to assist researchers in making informed decisions for their drug development pipelines. This analysis is based on available preclinical data, focusing on efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Executive Summary

This compound distinguishes itself with a high and selective affinity for copper (II) ions, demonstrating significant potential in preventing the formation of reactive oxygen species (ROS). The novel imine-based chelators L09 and L10, along with the quinoline-based L11, have shown remarkable efficacy in extracting copper from pathological protein aggregates, such as the beta-amyloid-copper complex implicated in Alzheimer's disease. Of these, L10 has demonstrated promising in vivo outcomes, including the reduction of neuroinflammation and improvement of spatial memory in animal models. However, L11 has exhibited higher cytotoxicity compared to L09 and L10.

A direct quantitative comparison of the copper chelation affinity (pCu) between Salpyran and the L-series chelators is not currently possible due to the absence of publicly available pCu values for L09, L10, and L11. Similarly, a direct comparison of cytotoxicity is limited by the lack of a reported IC50 value for this compound under comparable experimental conditions. This guide therefore presents the available quantitative and qualitative data to facilitate a comprehensive understanding of each compound's profile.

Data Presentation: A Comparative Look

The following tables summarize the key quantitative data available for this compound and the novel chelators L09, L10, and L11.

Table 1: Copper Chelation Efficacy

CompoundChemical ClasspCu Value [a]Evidence of Copper Extraction
This compound Tetradentate (3N,1O) ligand10.65[1][2][3]Prevents ROS formation in Cu(II)/H2O2 systems[1][2][3]
L09 ImineNot ReportedEffective extraction from Cu-β-amyloid complex[4]
L10 ImineNot ReportedEffective extraction from Cu-β-amyloid complex[4]
L11 Quinoline-basedNot ReportedEffective extraction from Cu-β-amyloid complex[4]

[a] pCu = -log[Cu2+] at pH 7.4, representing the copper ion affinity. Higher values indicate stronger chelation.

Table 2: In Vitro Cytotoxicity

CompoundCell Viability Data
This compound IC50/EC50 Not Reported
L09 Low cytotoxicity at concentrations up to 500 μM[4]
L10 Low cytotoxicity at concentrations up to 500 μM[4]
L11 EC50 of 67.9 ± 11.5 μM[4]

In Vivo Efficacy

In a preclinical model of Alzheimer's disease (STZ-induced), compound L10 demonstrated significant therapeutic potential. Treatment with L10 led to a notable reduction in neuroinflammation and oxidative stress in the hippocampus. This was accompanied by improved spatial memory performance in the Barnes maze test. In the same study, compounds L09 and L11 showed a lesser impact on these parameters[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these copper chelators are provided below.

Copper Chelation Assay (Pyrocatechol Violet Method)

This colorimetric assay is used to determine the copper-chelating ability of a compound.

Principle: The assay is based on the competition for copper ions between the chelator being tested and the indicator dye Pyrocatechol Violet (PV). When the test compound chelates copper, it prevents the formation of the Cu-PV complex, leading to a decrease in absorbance.

Protocol:

  • Prepare a solution of the test compound at various concentrations in a suitable buffer (e.g., 50 mM sodium acetate, pH 6.0).

  • Add 100 µL of each concentration to the wells of a 96-well plate. A buffer-only control is also included.

  • Add 10 µL of a 2 mM copper sulfate solution to each well and incubate for 10 minutes at room temperature.

  • Add 10 µL of a 2 mM PV solution to each well and incubate for a further 20 minutes at room temperature.

  • Measure the absorbance at 632 nm using a microplate reader.

  • A lower absorbance value compared to the control indicates copper chelation. The percentage of chelation can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 or EC50 value (the concentration that inhibits 50% of cell growth or viability) can then be calculated.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper Extraction

EPR spectroscopy is a technique used to study materials with unpaired electrons, such as Cu(II) ions. It can be used to assess the ability of a chelator to extract copper from a complex, such as the Aβ-copper complex.

Principle: The EPR spectrum of a Cu(II) ion is sensitive to its coordination environment. When a chelator binds to the copper ion, it alters this environment, resulting in a change in the EPR spectrum. By comparing the spectrum of the Cu-Aβ complex with the spectrum after the addition of the chelator, the extraction of copper can be confirmed.

General Procedure:

  • Prepare a sample of the Cu-Aβ complex in a suitable buffer.

  • Record the EPR spectrum of the Cu-Aβ complex at a low temperature (e.g., 77 K).

  • Add the chelator to the Cu-Aβ complex solution and incubate for a specific period.

  • Record the EPR spectrum of the resulting solution under the same conditions.

  • A change in the spectral parameters (g-values and hyperfine coupling constants) indicates the formation of a new copper-chelator complex, confirming the extraction of copper from the Aβ peptide.

Barnes Maze for Spatial Memory Assessment

The Barnes maze is a behavioral test used to assess spatial learning and memory in rodents.

Apparatus: A circular platform with 20 equally spaced holes around the perimeter. One of the holes leads to a small, dark "escape box" located underneath the platform. The maze is typically placed in a brightly lit room with various visual cues on the walls.

Protocol:

  • Habituation: On the first day, the rodent is placed in the center of the maze and allowed to explore freely for a set period (e.g., 90 seconds) to find and enter the escape box.

  • Training: Over the next several days, the animal undergoes a series of training trials. In each trial, the animal is placed in the center of the maze under an opaque container for a short period. The container is then lifted, and a bright light and/or a loud noise is turned on to motivate the animal to find the escape box. The latency to find the escape box and the number of errors (poking its head into incorrect holes) are recorded.

  • Probe Trial: 24 hours after the final training session, a probe trial is conducted. The escape box is removed, and the animal is allowed to explore the maze for a set time. The time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole are measured as an indication of memory retention.

Visualizations: Pathways and Workflows

Signaling Pathway: Copper Chelation and Reduction of Oxidative Stress

CopperChelation_OxidativeStress cluster_problem Pathological State cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Excess Copper Excess Copper ROS Reactive Oxygen Species (ROS) Excess Copper->ROS Fenton-like reactions Abeta-Copper Complex Abeta-Copper Complex Abeta-Copper Complex->ROS Salpyran Salpyran Salpyran->Excess Copper Chelates Stable Copper Complex Stable Copper Complex Salpyran->Stable Copper Complex L09_L10_L11 L09, L10, L11 L09_L10_L11->Abeta-Copper Complex Extracts Cu(II) L09_L10_L11->Stable Copper Complex Reduced Oxidative Stress Reduced Oxidative Stress Stable Copper Complex->Reduced Oxidative Stress Inhibits ROS formation Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection in_vitro_workflow Start Start Compound Synthesis Synthesize Chelator (Salpyran, L09, L10, L11) Start->Compound Synthesis Chelation Assay Copper Chelation Assay (e.g., PV method) Compound Synthesis->Chelation Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay EPR Spectroscopy EPR Spectroscopy (Copper Extraction from Aβ) Compound Synthesis->EPR Spectroscopy Determine pCu Determine pCu value (Quantitative Efficacy) Chelation Assay->Determine pCu End End Determine pCu->End Determine IC50 Determine IC50/EC50 (Safety Profile) Cytotoxicity Assay->Determine IC50 Determine IC50->End EPR Spectroscopy->End drug_selection_funnel Library of Potential Chelators Library of Potential Chelators In Vitro Screening In Vitro Screening Library of Potential Chelators->In Vitro Screening High-throughput screening - Chelation affinity (pCu) - Cytotoxicity (IC50) In Vivo Efficacy & Safety In Vivo Efficacy & Safety In Vitro Screening->In Vivo Efficacy & Safety Promising candidates advance - Animal models of disease - Pharmacokinetics & toxicology Lead Candidate Lead Candidate In Vivo Efficacy & Safety->Lead Candidate

References

Validating the Neuroprotective Potential of Salpyran Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in metal-targeted therapies for neurodegenerative diseases has led to the development of novel chelating agents. Among these, Salpyran dihydrochloride has emerged as a promising candidate due to its selective copper(II)-binding properties and antioxidant capabilities. This guide provides an objective comparison of this compound's performance with alternative compounds, supported by available experimental data, to aid researchers in evaluating its neuroprotective potential.

Mechanism of Action: A Focus on Copper Chelation and Antioxidant Activity

This compound is a tetradentate (3N,1O) ligand designed to selectively chelate copper(II) ions.[1][2] In neurodegenerative disorders such as Alzheimer's disease, dysregulation of metal ions like copper is implicated in the generation of reactive oxygen species (ROS) and the aggregation of proteins like tau and amyloid-β.[3][4] By binding to Cu(II), Salpyran is proposed to prevent its participation in redox reactions that lead to oxidative stress and neuronal damage.[1][2] This mechanism is supported by in vitro studies demonstrating its ability to prevent the formation of ROS in a binary Cu(II)/H2O2 system.[1]

cluster_0 Pathophysiological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Copper_Dyshomeostasis Copper Dyshomeostasis (Excess Cu(II)) Oxidative_Stress Increased Reactive Oxygen Species (ROS) Copper_Dyshomeostasis->Oxidative_Stress Redox Cycling Protein_Aggregation Tau & Amyloid-β Aggregation Copper_Dyshomeostasis->Protein_Aggregation Catalyzes Aggregation Chelation Selective Cu(II) Chelation Oxidative_Stress->Protein_Aggregation Promotes Misfolding Neuronal_Damage Neuronal Damage & Cell Death Protein_Aggregation->Neuronal_Damage Toxicity Salpyran This compound Salpyran->Chelation Binds to Cu(II) Reduced_ROS Reduced ROS Formation Chelation->Reduced_ROS Inhibited_Aggregation Inhibition of Protein Aggregation Chelation->Inhibited_Aggregation Neuroprotection Neuroprotection Reduced_ROS->Neuroprotection Inhibited_Aggregation->Neuroprotection

Fig. 1: Proposed neuroprotective mechanism of this compound.

Comparative Performance Analysis

To contextualize the potential of this compound, this section compares its performance with other notable copper-chelating agents that have been investigated for neuroprotective effects: Clioquinol, PBT2, and TDMQ20.

In Vitro Efficacy

The following tables summarize the available quantitative data from key in vitro assays that assess the fundamental neuroprotective properties of these compounds.

Table 1: Copper(II) Chelating Affinity

CompoundpCu at pH 7.4Reference
Salpyran 10.65 [1]
Clioquinol5.91[1]
PBT2Not directly reported in a comparable format-
TDMQ20Not directly reported in a comparable format-

Table 2: Antioxidant Activity (Inhibition of ROS)

CompoundAssayOutcomeReference
Salpyran Ascorbate Consumption AssayPrevents ROS formation from the binary Cu(II)/H2O2 system[1]
Salpyran Prion Protein Oxidation AssayAfter 1 hour, ~60% of the prion protein fragment remained intact, three times higher than the blank[2]
ClioquinolGeneral Antioxidant PropertiesReduces ROS by chelating transition metals[4]
PBT2Not directly reported in a comparable format--
TDMQ20In vivo modelReduced oxidative stress in the mouse cortex[5]

Table 3: Inhibition of Tau Protein Aggregation

CompoundAssay ModelOutcomeReference
Salpyran Dityrosine formation in a tau fragmentPrevents dityrosine cross-linking induced by Cu(II)/H2O2[2]
ClioquinolNot directly reported--
PBT2rTg4510 mouse model of tauopathySignificantly reduced cortical levels of Ser396 phosphorylated tau-
TDMQ20Not directly reported--

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of these findings.

Ascorbate Consumption Assay for Antioxidant Activity

This assay evaluates the ability of a compound to prevent the consumption of ascorbate, which is depleted in the presence of redox-active metals and an oxidizing agent, thereby indirectly measuring the inhibition of ROS formation.

  • Preparation of Reagents : Prepare solutions of this compound, CuCl2, and ascorbic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Mixture : In a 96-well plate, combine the buffer, ascorbic acid, and CuCl2.

  • Addition of Test Compound : Add varying concentrations of this compound to the reaction mixture. A control group without the test compound should be included.

  • Initiation of Reaction : The reaction can be initiated by the addition of H2O2.

  • Measurement : Monitor the decrease in absorbance of ascorbic acid over time at its maximum absorbance wavelength (approximately 265 nm) using a spectrophotometer.

  • Data Analysis : Calculate the rate of ascorbate consumption in the presence and absence of this compound. A lower rate of consumption in the presence of the compound indicates antioxidant activity.

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay is widely used to screen for inhibitors of tau fibrillization. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as tau aggregates, resulting in a measurable increase in fluorescence.

  • Preparation of Tau Protein : Recombinant human tau protein is purified and prepared in a suitable buffer.

  • Induction of Aggregation : Tau aggregation is induced by the addition of an aggregating agent, such as heparin or arachidonic acid.

  • Reaction Mixture : In a 96-well black plate with a clear bottom, combine the tau protein solution, the aggregation inducer, Thioflavin T, and varying concentrations of this compound.

  • Incubation : The plate is incubated at 37°C with continuous shaking to promote aggregation.

  • Fluorescence Measurement : The fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis : The increase in fluorescence over time reflects the kinetics of tau aggregation. The inhibitory effect of this compound is determined by comparing the aggregation curves of samples with and without the compound.

Metal-Catalyzed Oxidation of Prion Protein Fragment

This assay assesses the ability of a compound to protect a protein fragment from oxidation mediated by copper and a reactive oxygen species generator.

  • Preparation of Reagents : A synthetic fragment of the human prion protein (e.g., HuPrP(103-112)) is used. Solutions of CuCl2, H2O2, and this compound are prepared.

  • Reaction Mixture : An equimolar solution of the prion protein fragment, CuCl2, and this compound is prepared.

  • Initiation of Oxidation : The oxidation reaction is initiated by the addition of H2O2.

  • Monitoring the Reaction : Aliquots of the reaction mixture are taken at different time points (e.g., 0 min, 10 min, 60 min, 120 min, and 24 hours).

  • Analysis : The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the unoxidized peptide from its oxidized products.

  • Data Analysis : The percentage of the remaining intact peptide is quantified at each time point to determine the protective effect of this compound against metal-catalyzed oxidation.[2]

cluster_0 In Vitro Validation Workflow Start Candidate Compound (e.g., Salpyran) Assay_1 Copper Chelation Assay (Determine pCu) Start->Assay_1 Assay_2 Antioxidant Assay (e.g., Ascorbate Consumption) Start->Assay_2 Assay_3 Protein Aggregation Assay (e.g., Tau ThT Assay) Start->Assay_3 Assay_4 Protein Oxidation Assay (e.g., Prion Fragment Oxidation) Start->Assay_4 Data_Analysis Data Analysis & Comparison Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Assay_4->Data_Analysis Decision Proceed to In Vivo Models? Data_Analysis->Decision

References

Cross-validation of Salpyran dihydrochloride's antioxidant capacity with established compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Salpyran dihydrochloride's antioxidant capabilities reveals a potent metal-chelating mechanism that effectively inhibits the formation of reactive oxygen species (ROS). This guide offers a direct comparison with established antioxidant compounds, providing researchers, scientists, and drug development professionals with crucial data to evaluate its potential applications.

Salpyran's antioxidant action is primarily attributed to its high affinity and selectivity for copper (II) ions. By sequestering these metal ions, Salpyran prevents their participation in deleterious Fenton-like reactions, a significant source of oxidative stress in biological systems. This mechanism distinguishes it from classical radical scavenging antioxidants.

Comparative Analysis of Antioxidant Capacity

To contextualize the antioxidant efficacy of this compound, this report contrasts its performance with that of well-characterized antioxidants: the benchmark radical scavenger Trolox, the essential vitamin antioxidant Ascorbic Acid (Vitamin C), and the archetypal metal chelator EDTA. Due to Salpyran's specific mechanism of action, its antioxidant potential was originally assessed through its ability to inhibit copper-catalyzed oxidation, rather than through direct radical scavenging assays. The following table summarizes the available quantitative data.

CompoundAssay TypeMetricResultMechanism of Action
Salpyran Ascorbate Consumption (in the presence of Cu(II))Rate of Ascorbate ConsumptionSignificantly slowed compared to Cu(II) alone.[1]Metal Ion Chelation
Salpyran Dityrosine Formation (from a peptide in the presence of Cu(II)/H₂O₂)Dityrosine FormationEffectively prevented dityrosine formation (below 0.5%).[1]Metal Ion Chelation
Trolox DPPH Radical ScavengingIC₅₀~2-8 µg/mLRadical Scavenging
Ascorbic Acid DPPH Radical ScavengingIC₅₀~3-6 µg/mL[1][2][3]Radical Scavenging
EDTA Metal Chelating ActivityIC₅₀~20 µg/mLMetal Ion Chelation

Note: A direct comparison of IC₅₀ values between Salpyran and radical scavengers is not appropriate due to their different mechanisms of action. The data presented for Salpyran demonstrates its efficacy in inhibiting metal-catalyzed oxidation.

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to ensure transparency and reproducibility.

Ascorbate Consumption Assay

This assay evaluates the ability of a compound to prevent the copper-catalyzed oxidation of ascorbate.

  • Reagents: Ascorbic acid solution, copper(II) sulfate solution, this compound solution, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • A solution of ascorbic acid and copper(II) sulfate is prepared in the buffer.

    • This compound is added to the experimental samples.

    • The consumption of ascorbate is monitored over time by measuring the decrease in absorbance at 265 nm using a UV-Vis spectrophotometer.

  • Endpoint: The rate of ascorbate consumption is calculated from the change in absorbance over time. A slower rate in the presence of the test compound indicates antioxidant activity via copper chelation.[1]

Dityrosine Formation Assay

This assay assesses the inhibition of copper-catalyzed oxidation of tyrosine residues in a peptide, which leads to the formation of fluorescent dityrosine cross-links.

  • Reagents: A tyrosine-containing peptide (e.g., dGAE), copper(II) sulfate solution, hydrogen peroxide (H₂O₂), this compound solution, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • The peptide, copper(II) sulfate, and this compound (for test samples) are mixed in the buffer.

    • The reaction is initiated by the addition of H₂O₂.

    • The mixture is incubated, and the formation of dityrosine is monitored by fluorescence spectroscopy (excitation at ~315 nm, emission at ~410 nm).

  • Endpoint: The percentage of dityrosine formation is quantified. A reduction in fluorescence intensity in samples containing the test compound indicates inhibition of metal-catalyzed oxidation.[1]

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate a key signaling pathway in oxidative stress and a typical experimental workflow for assessing antioxidant capacity.

cluster_0 Metal-Catalyzed ROS Production (Fenton Reaction) Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation OH_radical •OH (Hydroxyl Radical) H2O2 H₂O₂ H2O2->OH_radical Reduction Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->Cellular_Damage Induces OH_ion OH⁻ Salpyran Salpyran Salpyran->Fe2 Chelates

Figure 1: Fenton Reaction and Salpyran's Inhibitory Action.

cluster_1 Workflow for DPPH Radical Scavenging Assay Prepare_Reagents Prepare DPPH Solution and Antioxidant Solutions Mix Mix DPPH with Antioxidant Solutions Prepare_Reagents->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC₅₀ Value Measure_Absorbance->Calculate_IC50

Figure 2: DPPH Antioxidant Assay Workflow.

References

A Comparative Guide to the Preclinical Efficacy of Salpyran Dihydrochloride and Existing Alzheimer's Disease Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline and neuronal loss. Current therapeutic strategies primarily focus on symptomatic relief or targeting the underlying amyloid pathology. This guide provides a comparative overview of the preclinical in vivo efficacy of existing Alzheimer's treatments and introduces Salpyran, a novel investigational compound.

It is critical to note that, at the time of this publication, there is no publicly available in vivo efficacy data for Salpyran or Salpyran dihydrochloride in animal models of Alzheimer's disease. The available research on Salpyran is limited to its rational design, synthesis, and in vitro characterization as a promising therapeutic candidate. This guide will, therefore, summarize the existing preclinical data for approved Alzheimer's drugs to provide a benchmark for the future evaluation of novel compounds like Salpyran, should in vivo studies be conducted.

Salpyran: A Novel Copper Chelator with Antioxidant Properties

Salpyran is a rationally designed, Cu(II)-selective chelator intended to address the metal hypothesis of Alzheimer's disease. This hypothesis posits that dysregulated metal ion homeostasis, particularly of copper, contributes to Aβ aggregation and oxidative stress. In vitro studies have demonstrated that Salpyran is a potent antioxidant that can prevent the formation of reactive oxygen species (ROS). Its mechanism of action is centered on chelating copper ions, thereby preventing their participation in redox reactions that generate neurotoxic ROS.

Below is a diagram illustrating the proposed signaling pathway of Salpyran based on current in vitro data.

Salpyran_Mechanism cluster_0 Pathophysiological Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention with Salpyran Cu_ion Free Copper Ions (Cu2+) Abeta Amyloid-Beta (Aβ) Cu_ion->Abeta binds to ROS Reactive Oxygen Species (ROS) Abeta->ROS catalyzes production of Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Salpyran Salpyran Salpyran->Cu_ion chelates Reduced_ROS Reduced ROS Production Salpyran_Cu_Complex->ROS prevents formation of Neuroprotection Neuroprotection Reduced_ROS->Neuroprotection

Caption: Proposed Mechanism of Action of Salpyran.

Comparative In Vivo Efficacy of Existing Alzheimer's Treatments

The following tables summarize the in vivo efficacy of several key Alzheimer's disease treatments in various preclinical animal models. This data provides a quantitative baseline for evaluating the potential of new therapeutic agents.

Table 1: Cholinesterase Inhibitors
DrugAnimal ModelDosage & DurationKey FindingsReference
Donepezil APP23 Transgenic Mice0.27 mg/kg/day for 2 monthsSignificantly improved performance in the Morris water maze acquisition and retention trials.[1][1]
Tg2576 Mice4 mg/kg in drinking water for 6 monthsSignificantly reduced soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden. Increased synaptic density.[2][2]
SAMP8 MiceNot specifiedSignificantly attenuated cognitive dysfunction.[3][3]
Rivastigmine APPSWE Transgenic Mice0.3 mg/kg/day for 8 weeks↓ 25% in Aβ40 brain load; ↓ 30% in Aβ42 brain load.[4][4]
Galantamine 5XFAD Transgenic Mice14-26 mg/kg/day in drinking waterSlowed down plaque formation and behavioral decline.[5]
Table 2: NMDA Receptor Antagonist
DrugAnimal ModelDosage & DurationKey FindingsReference
Memantine APP/PS1 Transgenic Mice30 mg/kg/day p.o. for 2-3 weeksSignificantly improved acquisition in the Morris water maze test.[6][6]
5XFAD Mice (6-7 months old)10 mg/kg/day i.p. for 30 daysReversed memory impairments in contextual fear conditioning and Y-maze tests. No effect on Aβ levels.[7][7]
APP/PS1 & 3xTg-AD MiceNot specifiedA novel memantine nitrate (MN-08) inhibited Aβ accumulation and attenuated cognitive deficits.[8][9][8][9]
Table 3: Anti-Amyloid Monoclonal Antibodies
DrugAnimal ModelDosage & DurationKey FindingsReference
Aducanumab Transgenic MiceNot specifiedPreclinical studies showed significant reduction of Aβ plaques.[10] In one AD transgenic mouse model, aducanumab was suggested to decrease Aβ deposits by up to 70%.[11][10][11]
Lecanemab Not specifiedNot specifiedPreclinical studies have indicated that monoclonal antibodies like lecanemab can rescue neurons from Aβ-induced cell death.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the preclinical evaluation of Alzheimer's disease therapeutics.

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[13][14][15][16][17]

Objective: To evaluate spatial learning and memory.

Apparatus:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acclimation: Animals are handled for several days prior to the experiment to reduce stress.

  • Cued Training (Visible Platform): For 1-2 days, the platform is made visible (e.g., with a flag) and placed in different quadrants for each trial. This ensures the animals can see and are motivated to find the platform.

  • Acquisition Phase (Hidden Platform): For 4-5 consecutive days, the platform is hidden in a constant location. Mice are released from different start positions and given a set time (e.g., 60 seconds) to find the platform. The latency to find the platform and the swim path are recorded.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Y-Maze Test

The Y-maze test is used to assess spatial working memory by measuring spontaneous alternation behavior.[18][19][20]

Objective: To evaluate short-term spatial working memory.

Apparatus:

  • A Y-shaped maze with three identical arms.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.

  • Test: Each mouse is placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).

  • Data Collection: The sequence and number of arm entries are recorded. A spontaneous alternation is defined as consecutive entries into all three different arms.

  • Analysis: The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

Amyloid Plaque Quantification via Immunohistochemistry

This protocol describes the staining and quantification of Aβ plaques in brain tissue.[21][22][23][24][25]

Objective: To quantify the Aβ plaque burden in the brain.

Procedure:

  • Tissue Preparation: Mice are perfused, and their brains are collected and fixed. The brains are then sectioned using a cryostat or vibratome.

  • Immunohistochemistry:

    • Brain sections are washed and permeabilized.

    • Sections are incubated with a primary antibody specific to Aβ (e.g., 6E10).

    • A fluorescently labeled secondary antibody is then applied.

    • Sections are counterstained with a nuclear stain like DAPI.

  • Imaging: Stained sections are imaged using a fluorescence microscope.

  • Quantification: Image analysis software (e.g., ImageJ) is used to measure the percentage of the total area of the region of interest (e.g., hippocampus or cortex) that is occupied by Aβ plaques.

Hypothetical In Vivo Experimental Workflow for Salpyran

Should in vivo studies for Salpyran be undertaken, a typical preclinical experimental workflow would be as follows:

Salpyran_InVivo_Workflow start Start: Select Alzheimer's Disease Animal Model (e.g., 5XFAD mice) treatment Treatment Administration (e.g., this compound vs. Vehicle Control) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) treatment->behavioral tissue Tissue Collection and Preparation behavioral->tissue biochemical Biochemical Analysis (e.g., ELISA for Aβ levels) tissue->biochemical histological Histological Analysis (e.g., Immunohistochemistry for Plaque Burden) tissue->histological data_analysis Data Analysis and Interpretation biochemical->data_analysis histological->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A Hypothetical Preclinical In Vivo Workflow.

Conclusion

While Salpyran presents a novel and promising therapeutic strategy for Alzheimer's disease based on its in vitro profile as a copper chelator with antioxidant properties, a comprehensive evaluation of its efficacy requires rigorous in vivo testing. The preclinical data for existing Alzheimer's treatments, including cholinesterase inhibitors, an NMDA receptor antagonist, and anti-amyloid monoclonal antibodies, demonstrate varying degrees of success in mitigating amyloid pathology and improving cognitive function in animal models. This established body of work provides a critical framework for assessing the potential of new drug candidates. Future preclinical studies on Salpyran will be essential to determine if its promising in vitro characteristics translate into meaningful therapeutic effects in vivo. Such studies would need to demonstrate not only target engagement in the brain but also a significant impact on the hallmark pathologies and behavioral deficits associated with Alzheimer's disease.

References

Assessing the Therapeutic Potential of Salpyran Dihydrochloride in the Landscape of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Salpyran dihydrochloride against other neuroprotective agents. Due to the limited availability of direct comparative studies, this guide synthesizes existing preclinical and clinical data to offer insights into their respective therapeutic potential.

This compound is an emerging therapeutic candidate with a targeted mechanism of action centered on metal chelation.[1][2][3][4] In contrast, a diverse array of other neuroprotective agents has been investigated, targeting various pathways implicated in neuronal damage. This guide will delve into the available data for this compound and compare it with established or well-researched neuroprotective compounds, including Edaravone, N-Butylphthalide (NBP), and Minocycline, which have been evaluated in clinical settings for acute ischemic stroke, as well as preclinical agents like Azithromycin and Erythropoietin.[5][6][7][8]

Mechanism of Action and Therapeutic Targets

This compound's neuroprotective effect is attributed to its function as a selective chelator of copper(II) ions.[1] By binding to Cu(II), it prevents the formation of reactive oxygen species (ROS), which are key mediators of oxidative stress and subsequent cellular damage in neurodegenerative conditions.[2][9] This targeted approach aims to mitigate a specific pathway of neuronal injury.

In comparison, other neuroprotective agents exhibit a broader range of mechanisms:

  • Edaravone: A free radical scavenger that reduces oxidative stress. It has shown efficacy in improving early neurological outcomes in acute ischemic stroke patients.[6]

  • N-Butylphthalide (NBP): Demonstrates multifaceted neuroprotective effects, including improving mitochondrial function, reducing inflammation, and protecting the blood-brain barrier. It has shown potential for long-term rehabilitation in stroke patients.[6]

  • Minocycline: A tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties.[5]

  • Azithromycin and Erythropoietin (EPO): These agents have demonstrated superior neuroprotection in preclinical models of neonatal brain injury, suggesting mechanisms that may involve anti-inflammatory and tissue-reparative pathways.[7][8]

Comparative Data on Efficacy

Direct comparative efficacy studies between this compound and other neuroprotective agents are not yet available in published literature. However, we can summarize the existing data for each compound to provide a basis for indirect comparison.

This compound: Preclinical Efficacy

The primary evidence for this compound's therapeutic potential comes from in vitro studies. Its high affinity and selectivity for Cu(II) over other biologically relevant metal ions like Zn(II) have been established.[4][9][10][11]

ParameterSalpyranClioquinol (Reference Chelator)Source
pCu at pH 7.4 10.655.91[9]

pCu represents the negative logarithm of the free copper ion concentration, with a higher value indicating stronger chelation affinity.

Antioxidant activity has been demonstrated in assays involving ascorbate, tau protein, and human prion protein, where this compound was shown to prevent the formation of ROS.[4][9]

Other Neuroprotective Agents: Clinical and Preclinical Efficacy

A network meta-analysis of randomized controlled trials in acute ischemic stroke provides clinical efficacy data for several agents.[5][6]

AgentOutcome Measure (90-day mRS)Outcome Measure (90-day NIHSS)Key FindingsSource
NBP Ranked highestRanked highestPotential for long-term rehabilitation[6]
Edaravone --Most effective for 7-day NIHSS, highlighting early neuroprotection[6]
Minocycline Favorable outcome-Efficacy in enhancing neurological function[5]

mRS (modified Rankin Scale) assesses functional disability. NIHSS (National Institutes of Health Stroke Scale) quantifies neurological deficit.

In preclinical models of neonatal hypoxia-ischemia, Azithromycin and Erythropoietin emerged as the most effective agents.[7][8]

AgentInjury ModelKey FindingsSource
Azithromycin Hypoxia-Ischemia (Rat)Superior neuroprotection[7][8]
Erythropoietin (EPO) Hypoxia-Ischemia (Rat)Superior neuroprotection[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

This compound: Synthesis and Antioxidant Assays

Synthesis of Salpyran: The synthesis is a stepwise process involving reductive aminations using salicylaldehyde and 2-formylpyridine across an ethylenediamine backbone. This multi-step synthesis allows for high tunability of the final compound.[10]

Antioxidant Assays: The antioxidant potential of Salpyran was evaluated in ascorbate, tau, and human prion protein assays. These experiments demonstrated Salpyran's ability to prevent the formation of reactive oxygen species (ROS) from the binary Cu(II)/H2O2 system.[4][9]

Neuroprotective Agents in Stroke: Network Meta-Analysis Protocol

This study adhered to PRISMA guidelines and the Cochrane Handbook for systematic reviews. Randomized controlled trials involving patients with acute ischemic stroke treated with various neuroprotective agents were included. The primary outcomes assessed were the modified Rankin Scale (mRS) and the National Institutes of Health Stroke Scale (NIHSS) at different time points.[5][6]

Preclinical Comparison of Neuroprotective Agents: Animal Model Protocol

Seven-day-old rats underwent hypoxia-ischemia via right carotid ligation followed by exposure to 8% oxygen. The efficacy of Azithromycin, Caffeine, Erythropoietin, and Melatonin was evaluated based on sensorimotor and neuropathology measures, which were incorporated into a composite score that also accounted for mortality.[7][8]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

Salpyran_Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Cu(II) Cu(II) ROS ROS Cu(II)->ROS Catalyzes Salpyran-Cu(II)_Complex Salpyran-Cu(II)_Complex H2O2 H2O2 H2O2->ROS Neuronal_Damage Neuronal_Damage ROS->Neuronal_Damage Induces Salpyran_dihydrochloride Salpyran_dihydrochloride Salpyran_dihydrochloride->Salpyran-Cu(II)_Complex Chelates Cu(II) Salpyran-Cu(II)_Complex->ROS Inhibits Formation

Caption: Mechanism of this compound in preventing ROS formation.

Experimental Workflow for Antioxidant Assay

Antioxidant_Assay_Workflow cluster_setup Experimental Setup cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Control Cu(II) + H2O2 + Substrate (Ascorbate/Tau/Prion Protein) Incubation Incubate at Physiological pH Control->Incubation Test Salpyran + Cu(II) + H2O2 + Substrate Test->Incubation ROS_Measurement Measure ROS Production (e.g., via fluorescence) Incubation->ROS_Measurement Comparison Compare ROS levels between Control and Test ROS_Measurement->Comparison

References

Navigating the Chalice of Copper: A Comparative Guide to Salpyran Dihydrochloride for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective therapeutics for neurodegenerative diseases is a paramount challenge. One emerging strategy targets the dysregulation of metal ions, such as copper, which are implicated in the pathological cascade of diseases like Alzheimer's. This guide provides a comprehensive comparison of Salpyran dihydrochloride, a novel copper chelator, with other notable alternatives, highlighting its potential and, critically, its current limitations in the landscape of clinical applications.

This compound, a rationally designed Cu(II) selective chelator, has demonstrated promising preclinical activity as a potential therapeutic agent. However, its journey to the clinic remains uncharted. This guide will delve into the preclinical data of Salpyran, juxtaposing it with the clinical trial outcomes of similar copper-chelating agents, Clioquinol (CQ) and PBT2. By examining the available evidence, we aim to provide a realistic perspective on the opportunities and obstacles for Salpyran and the broader field of copper chelation therapy.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the key preclinical and clinical data for this compound and its comparators, Clioquinol and PBT2. It is imperative to note that Salpyran has not yet entered clinical trials, and therefore, its clinical data is not available.

Compound Preclinical Efficacy Mechanism of Action Selectivity Clinical Trial Phase Key Clinical Findings Limitations
This compound Prevents reactive oxygen species (ROS) formation in Cu(II)/H2O2 systems.[1]Selective Cu(II) chelator.[1]High selectivity for Cu(II) over Zn(II).[1]PreclinicalNot ApplicableNo clinical data available; long-term safety and efficacy in humans are unknown.
Clioquinol (CQ) Reduced amyloid-beta (Aβ) deposition in transgenic mice.Metal protein attenuating compound; chelates copper and zinc.[2]Binds both copper and zinc.[2]Phase II (Halted)Showed some cognitive benefits in a pilot study.[2]Manufacturing issues and concerns about neurotoxicity.[3][4]
PBT2 Improved cognitive function in mouse models of Alzheimer's and Huntington's diseases.Metal protein attenuating compound; copper and zinc ionophore.[5][6]Binds both copper and zinc.[6]Phase II (Discontinued for AD)Generally safe and well-tolerated; showed some cognitive benefits in executive function.[5][7]Development for Alzheimer's disease was discontinued due to safety concerns at higher, clinically useful doses.[5]

In-Depth Look at Preclinical and Clinical Data

This compound: A Preclinical Profile

A 2021 study laid the groundwork for Salpyran's therapeutic potential, highlighting its rational design as a Cu(II) selective chelator.[1] Preclinical experiments demonstrated its ability to prevent the formation of reactive oxygen species (ROS) in systems containing copper and hydrogen peroxide, suggesting a potent antioxidant effect.[1]

Parameter Salpyran Clioquinol Reference
pCu 10.659.6[1]
Selectivity (pCu - pZn) 3.55Not Reported[1]

pCu is the negative logarithm of the free Cu(II) concentration at pH 7.4, indicating binding affinity. A higher value signifies stronger binding.

Clinical Reality Check: The Cases of Clioquinol and PBT2

The clinical trajectories of Clioquinol and PBT2 offer sobering yet valuable lessons for the development of Salpyran.

A pilot Phase II clinical trial of Clioquinol in patients with moderately severe Alzheimer's disease showed a trend towards cognitive improvement and a reduction in plasma Aβ42 levels.[2][8] However, the development was halted due to manufacturing difficulties and lingering concerns about neurotoxicity, specifically subacute myelo-optic neuropathy (SMON), which was historically associated with high doses of Clioquinol.[3][4]

PBT2 , a second-generation 8-hydroxyquinoline analog, was designed to have an improved safety profile. In a Phase IIa trial for Alzheimer's disease, PBT2 was found to be safe and well-tolerated and demonstrated some positive effects on executive function.[5][9] Despite these promising results, its development for Alzheimer's was discontinued due to safety concerns at higher doses that would be necessary for clinical efficacy.[5] PBT2 was also investigated in a Phase II trial for Huntington's disease, where it was generally safe and well-tolerated but did not meet its primary cognitive endpoints.[7]

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.

Antioxidant Activity Assay (Based on Ascorbate Consumption)

Objective: To determine the ability of a compound to inhibit the copper-catalyzed oxidation of ascorbate, a measure of its antioxidant activity.

Protocol:

  • Prepare a stock solution of the test compound (e.g., Salpyran) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of ascorbic acid (e.g., 100 µM) to each well.

  • Add a solution of copper chloride (CuCl2) (e.g., 10 µM) to the wells.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding a solution of hydrogen peroxide (H2O2).

  • Monitor the decrease in absorbance of ascorbate at 265 nm over time using a microplate reader.

  • The rate of ascorbate consumption is calculated from the slope of the absorbance versus time plot. A slower rate in the presence of the test compound indicates antioxidant activity.

Metal Binding Affinity Assay (Competitive Titration)

Objective: To determine the binding affinity (pCu) of a chelator for copper (II) ions.

Protocol:

  • Prepare solutions of the test chelator, a competing ligand with a known copper binding affinity (e.g., EDTA), and a chromophoric indicator that changes absorbance upon binding to copper.

  • In a cuvette, mix the buffer solution (e.g., HEPES, pH 7.4), the indicator, and the competing ligand.

  • Add a known concentration of CuCl2 and measure the initial absorbance.

  • Titrate the solution with increasing concentrations of the test chelator.

  • Measure the absorbance at each titration point after equilibrium is reached.

  • The change in absorbance reflects the displacement of the indicator or competing ligand by the test chelator.

  • The binding affinity (pCu) is calculated by fitting the titration data to a competitive binding model.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of a compound on cultured cells.

Protocol:

  • Seed cells (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Visualizing the Science: Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_0 Pathological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Cu_excess Excess Copper (Cu²⁺) Abeta Amyloid-beta (Aβ) Cu_excess->Abeta Promotes Aβ aggregation Salpyran Salpyran dihydrochloride ROS Reactive Oxygen Species (ROS) Abeta->ROS Cu-Aβ complex generates ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage Cu_Chelation Copper Chelation Salpyran->Cu_Chelation Binds to Cu²⁺ Cu_Chelation->Abeta Reduces Aβ aggregation ROS_inhibition ROS Inhibition Cu_Chelation->ROS_inhibition Prevents ROS formation Neuroprotection Neuroprotection ROS_inhibition->Neuroprotection

Mechanism of Action of this compound.

Experimental_Workflow cluster_0 Preclinical Evaluation of a Copper Chelator start Compound Synthesis (e.g., Salpyran) char Physicochemical Characterization start->char bind Metal Binding Affinity & Selectivity char->bind anti Antioxidant Activity Assay bind->anti cyto In Vitro Cytotoxicity Assay anti->cyto animal In Vivo Animal Model (Efficacy & Safety) cyto->animal clinic Clinical Trials (Phase I, II, III) animal->clinic If successful

General workflow for the development of a copper chelator.

Conclusion and Future Directions

This compound presents a promising preclinical profile as a selective Cu(II) chelator with antioxidant properties. Its high affinity and selectivity for copper over zinc are advantageous compared to older-generation chelators like Clioquinol and PBT2. However, the absence of any clinical trial data is a significant limitation. The history of Clioquinol and PBT2 underscores the challenges of translating preclinical promise into clinical success for this class of compounds. Issues of neurotoxicity, bioavailability, and achieving a therapeutic window without adverse effects remain critical hurdles.

For researchers and drug developers, this compound represents an intriguing scaffold for further investigation. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as efficacy studies in more advanced and relevant animal models of neurodegenerative diseases. Ultimately, the potential of this compound can only be realized through well-designed and rigorously conducted clinical trials. Until then, it remains a promising but unproven candidate in the complex and challenging pursuit of treatments for neurodegenerative disorders.

References

Safety Operating Guide

Essential Guidelines for the Safe Disposal of Salpyran Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the necessary procedures for the proper and safe disposal of Salpyran dihydrochloride. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical's known properties as a copper (II) chelator and its structural components, which include phenol and aromatic amine functional groups. These recommendations are derived from general principles for handling and disposing of hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of a spill:

  • For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Carefully collect the mixture into a designated, sealable, and appropriately labeled hazardous waste container.

  • For major spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it are to be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer drain.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solid material, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Aqueous Waste Containing Copper:

    • This compound is a copper chelator. If the waste contains a Salpyran-copper complex, it is classified as hazardous due to the presence of copper, which is toxic to aquatic life.[2]

    • While chemical precipitation is a common method for removing heavy metals from aqueous solutions, the chelated nature of the copper in the Salpyran complex may inhibit simple precipitation.[3]

    • Therefore, it is recommended that all aqueous waste containing the Salpyran-copper complex be collected for disposal by a licensed hazardous waste management service.[2]

  • Disposal of Solid Waste and Contaminated Materials:

    • Solid this compound and any materials contaminated with it (e.g., weighing paper, absorbent pads) should be placed in the designated hazardous waste container.[4]

    • Ensure the container is kept sealed when not in use and is stored in a designated satellite accumulation area within the laboratory.[2]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

Data Presentation: Disposal Principles

As no specific quantitative data for the disposal of this compound is available, the following table summarizes the guiding principles based on its chemical class.

ParameterGuidelineRationale
Disposal Route Hazardous Waste ContractorThe compound contains phenol and aromatic amine moieties and is a copper chelator, making it unsuitable for drain or regular trash disposal.[1][2]
Aqueous Waste Collect in a labeled, sealed container.To prevent the release of copper and potentially toxic organic compounds into the wastewater system.[2]
Solid Waste Collect in a labeled, sealed container.To prevent exposure and environmental contamination.[4]
Contaminated PPE Place in the solid hazardous waste container.To prevent secondary contamination.[1]
Spill Residue Collect with inert absorbent and treat as hazardous waste.To ensure complete and safe cleanup.

Experimental Protocols

Currently, there are no established and cited experimental protocols specifically for the neutralization or degradation of this compound for disposal purposes. The recommended procedure is based on established best practices for the disposal of hazardous chemical waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SalpyranDisposalWorkflow Start This compound Waste Generated WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Aqueous Waste WasteType->LiquidWaste Liquid ContainerSolid Collect in a labeled, sealed hazardous waste container. SolidWaste->ContainerSolid ContainerLiquid Collect in a labeled, sealed hazardous waste container. LiquidWaste->ContainerLiquid Store Store in designated Satellite Accumulation Area. ContainerSolid->Store ContainerLiquid->Store Disposal Arrange for pickup by licensed hazardous waste contractor. Store->Disposal

References

Personal protective equipment for handling Salpyran dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal protocols for laboratory personnel handling Salpyran dihydrochloride. Adherence to these guidelines is critical to ensure a safe working environment and proper management of this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion and dermal contact. It is crucial to handle this compound with care to avoid accidental exposure.

GHS Hazard Statements:

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H317: May cause an allergic skin reaction.

Signal Word: Danger

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification
Eye Protection Safety glasses or gogglesConforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[1]
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[1] Contaminated work clothing must not be allowed out of the workplace.
Respiratory Protection Air-purifying respiratorIf dusts are generated, use a NIOSH-approved respirator.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidental exposure or contamination.

Handling:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid generation and inhalation of dusts in all circumstances.

  • Ensure adequate ventilation in the handling area.

Storage:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.

  • Store locked up.

Emergency and First Aid Measures

In case of exposure, immediate action is required.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.
If on Skin Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
General Advice In case of an accident or if you feel unwell, seek medical advice immediately.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Disposal Guidelines:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not let the product enter drains.

  • Contaminated packaging should be treated as the product itself.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal, highlighting critical safety checkpoints.

Salpyran_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed once understood C Weighing and Preparation of Solutions (in ventilated enclosure) B->C Enter handling area D Experimental Use C->D Use in experiment E Decontaminate Work Area D->E Post-experiment F Dispose of Waste (in designated hazardous waste container) E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。